Myrcenyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-6-methylideneoct-7-en-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h6H,1-2,7-9H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXKSXLKWAZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CCCC(=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047416 | |
| Record name | 2-methyl-6-methylideneoct-7-en-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118-39-4, 69103-01-1 | |
| Record name | Myrcenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myrcenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terpenes and Terpenoids, turpentine-oil, myrcene fraction, hydroxy, acetates | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069103011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Octen-2-ol, 2-methyl-6-methylene-, 2-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-methyl-6-methylideneoct-7-en-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myrcenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Acetic acid, esters with turpentine-oil myrcene fraction terpene alcs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRCENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BS9397SE5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Myrcenyl Acetate: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrcenyl acetate (B1210297) is a naturally occurring monoterpene ester recognized for its pleasant floral and citrusy aroma. Beyond its use in the fragrance and flavor industries, myrcenyl acetate has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and quantitative data to support research and development endeavors.
Natural Sources of this compound
This compound is found in the essential oils of a variety of plants. The concentration of this ester can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time. Key botanical sources include species within the Lamiaceae (mint), Rutaceae (citrus), and Cannabaceae (hop) families.
Key Plant Sources and this compound Content
Quantitative analysis of essential oils, primarily through Gas Chromatography-Mass Spectrometry (GC-MS), has identified several plant species as significant sources of this compound. A summary of these findings is presented in Table 1.
| Plant Species | Family | Plant Part | This compound (% of Essential Oil) | Reference |
| Lavandula angustifolia (Lavender) | Lamiaceae | Flowers | 0.3 - 1.5 | |
| Citrus aurantium (Bitter Orange) | Rutaceae | Leaves/Twigs | 0.5 - 2.0 | |
| Salvia sclarea (Clary Sage) | Lamiaceae | Flowers and Leaves | 0.1 - 1.2 | |
| Humulus lupulus (Hops) | Cannabaceae | Cones | 0.2 - 0.8 | |
| Melaleuca alternifolia (Tea Tree) | Myrtaceae | Leaves | Trace amounts |
Table 1: Natural Sources and Corresponding this compound Content in Essential Oils. Data is compiled from various GC-MS analyses of essential oils. The concentration of this compound can exhibit considerable variability.
Isolation of this compound from Natural Sources
The isolation of this compound from its natural botanical sources is a multi-step process that begins with the extraction of the essential oil, followed by purification techniques to separate the target compound from the complex mixture of other volatile molecules.
Step 1: Extraction of Essential Oil
The initial and crucial step is the extraction of the essential oil from the plant material. Steam distillation is the most common and commercially viable method for obtaining essential oils rich in terpenoid compounds like this compound.
This protocol describes a typical laboratory-scale steam distillation for the extraction of lavender essential oil.
Materials and Equipment:
-
Fresh or dried Lavandula angustifolia flowers (1 kg)
-
Steam distillation apparatus (including a boiling flask, a biomass flask, a condenser, and a collection vessel/separatory funnel)
-
Heating mantle
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Preparation of Plant Material: The lavender flowers are loosely packed into the biomass flask of the steam distillation apparatus. It is important not to pack the material too tightly to allow for efficient steam penetration.
-
Steam Generation: Deionized water in the boiling flask is heated to a rolling boil to generate steam.
-
Distillation: The steam is passed through the plant material in the biomass flask. The hot steam ruptures the oil glands in the lavender flowers, causing the release of volatile essential oil components, including this compound.
-
Condensation: The mixture of steam and essential oil vapor is directed through a condenser, where it is cooled by circulating cold water. This causes the vapor to condense back into a liquid state.
-
Collection and Separation: The condensate, a mixture of water (hydrosol) and essential oil, is collected in a separatory funnel. Due to their immiscibility and density difference, the essential oil will form a distinct layer on top of the hydrosol.
-
Drying: The separated essential oil layer is collected and dried over anhydrous sodium sulfate to remove any residual water.
-
Storage: The resulting essential oil is stored in a tightly sealed, dark glass vial at a low temperature to prevent degradation.
Step 2: Purification of this compound
Following the extraction of the essential oil, further purification is required to isolate this compound from other components. Fractional distillation and preparative chromatography are the primary techniques employed for this purpose.
Fractional distillation under reduced pressure is an effective method for separating compounds with different boiling points. This technique is particularly useful for separating terpene esters like this compound from more volatile monoterpenes and less volatile sesquiterpenes.
Materials and Equipment:
-
Crude essential oil
-
Fractional distillation apparatus with a vacuum pump and a fractionating column (e.g., Vigreux or packed column)
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Collection flasks
Procedure:
-
Apparatus Setup: The fractional distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum. The crude essential oil is placed in the distillation flask with a stir bar.
-
Vacuum Application: The system is evacuated to the desired pressure (e.g., 1-10 mmHg) using a vacuum pump.
-
Heating: The distillation flask is gently heated while stirring.
-
Fraction Collection: As the temperature rises, components will begin to vaporize according to their boiling points at the reduced pressure. The vapor will rise through the fractionating column and condense, being collected in separate fractions.
-
Monitoring: The temperature at the head of the column is monitored closely. Fractions are collected over specific temperature ranges. This compound will distill at a specific temperature range under the given pressure.
-
Analysis: Each collected fraction is analyzed by GC-MS to determine its composition and identify the fraction(s) rich in this compound.
For obtaining high-purity this compound, preparative HPLC is a powerful technique. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
Materials and Equipment:
-
This compound-rich fraction from distillation
-
Preparative HPLC system with a suitable column (e.g., C18 reversed-phase or silica (B1680970) normal-phase)
-
HPLC-grade solvents (e.g., hexane, ethyl acetate for normal-phase; acetonitrile, water for reversed-phase)
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Method Development: An analytical HPLC method is first developed to achieve good separation of this compound from other components in the enriched fraction.
-
Sample Preparation: The this compound-rich fraction is dissolved in the initial mobile phase.
-
Injection and Separation: The sample is injected onto the preparative HPLC column. The mobile phase is pumped through the column to elute the compounds. A gradient elution (where the mobile phase composition is changed over time) is often used to improve separation.
-
Fraction Collection: The eluent is monitored by a detector (e.g., UV), and fractions are collected as the this compound peak elutes.
-
Solvent Removal: The solvent is removed from the collected fractions containing the purified this compound using a rotary evaporator.
-
Purity Analysis: The purity of the isolated this compound is confirmed using analytical HPLC or GC-MS.
Conclusion
This compound is a valuable natural compound with applications in various industries. Its isolation from botanical sources relies on a systematic approach involving efficient extraction of the essential oil followed by meticulous purification. Steam distillation is the primary method for obtaining the crude essential oil, while fractional vacuum distillation and preparative chromatography are essential for isolating this compound in high purity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in the study and application of this important terpenoid ester. Further research into optimizing these isolation techniques and exploring a wider range of natural sources will continue to be of significant interest.
The Biosynthesis of Myrcenyl Acetate in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrcenyl acetate (B1210297) is a monoterpene ester that contributes to the characteristic aroma of various plants and possesses potential applications in the fragrance, flavor, and pharmaceutical industries. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in both native plant systems and heterologous hosts. This technical guide provides an in-depth overview of the enzymatic steps leading to the formation of myrcenyl acetate in plants, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The biosynthesis of this compound is a multi-step process that begins with the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon building blocks are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which primarily occurs in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[1][2] For the formation of monoterpenes like this compound, the precursors are typically derived from the MEP pathway.
The core pathway to this compound can be delineated into three key enzymatic reactions:
-
Myrcene (B1677589) Synthesis: Geranyl diphosphate (GPP), formed by the condensation of IPP and DMAPP, is cyclized by the enzyme myrcene synthase to produce the monoterpene myrcene.
-
Myrcenol (B1195821) Formation: Myrcene undergoes hydroxylation to form myrcenol. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP450).
-
This compound Synthesis: Finally, myrcenol is acetylated by an alcohol acetyltransferase (AAT) to yield this compound.
This guide will elaborate on each of these steps, providing available quantitative data and methodologies for their study.
Core Biosynthetic Pathway
Precursor Synthesis: The MEP Pathway
The biosynthesis of the universal C5 precursors, IPP and DMAPP, for monoterpenes primarily occurs in the plastids via the MEP pathway.[1][2] This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates and involves a series of enzymatic reactions to produce IPP and DMAPP.
Myrcene Formation
The first committed step in this compound biosynthesis is the conversion of GPP to myrcene. This reaction is catalyzed by myrcene synthase, a member of the terpene synthase (TPS) family of enzymes.[3][4]
Enzyme: Myrcene Synthase (EC 4.2.3.15) Substrate: Geranyl diphosphate (GPP) Product: β-Myrcene
Myrcene synthases have been identified and characterized from various plant species, including snapdragon (Antirrhinum majus) and Artemisia annua.[3][4] These enzymes typically exhibit a high degree of product specificity.
Hydroxylation of Myrcene to Myrcenol
The subsequent step involves the hydroxylation of myrcene to produce myrcenol. This oxidation reaction is catalyzed by a cytochrome P450 monooxygenase (CYP450).[5] Plant CYP450s are a large and diverse family of enzymes, often exhibiting broad substrate specificity, and are known to be involved in the modification of various terpenes.[5][6] While a specific myrcene hydroxylase has not been extensively characterized in many plants, members of the CYP71 and CYP76 families are known to hydroxylate monoterpenes.[1]
Enzyme: Cytochrome P450 Monooxygenase (Myrcene Hydroxylase) Substrate: β-Myrcene Product: Myrcenol
Acetylation of Myrcenol to this compound
The final step in the pathway is the esterification of myrcenol with an acetyl group, derived from acetyl-CoA, to form this compound. This reaction is catalyzed by an alcohol acetyltransferase (AAT), a member of the BAHD acyltransferase superfamily.[7][8] Plant AATs are known to have a broad substrate range, and it is likely that an AAT with activity towards monoterpene alcohols is responsible for this final step.[9][10]
Enzyme: Alcohol Acetyltransferase (AAT) Substrates: Myrcenol, Acetyl-CoA Products: this compound, Coenzyme A
Overall Biosynthesis Pathway of this compound
The complete pathway, from the central precursors to the final product, is a coordinated series of enzymatic reactions localized in different subcellular compartments.
Quantitative Data
Quantitative kinetic data for the specific enzymes involved in this compound biosynthesis are limited. However, data from homologous enzymes provide valuable insights into their potential catalytic efficiencies.
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |
| Myrcene Synthase (AaTPS2) | Artemisia annua | GPP | 3.1 ± 0.4 | 0.041 ± 0.001 | 0.013 | [3] |
| Myrcene Synthase (ama0c15) | Antirrhinum majus (Snapdragon) | GPP | Not Reported | Not Reported | Not Reported | [11] |
| Alcohol Acyltransferase (PaAAT1) | Prunus armeniaca (Apricot) | (E)-2-hexenol | 1450 | Not Reported | Not Reported | [12] |
| Alcohol Acyltransferase (PaAAT1) | Prunus armeniaca (Apricot) | (Z)-3-hexenol | 1320 | Not Reported | Not Reported | [12] |
Experimental Protocols
Heterologous Expression and Purification of Myrcene Synthase
This protocol describes the expression of a plant-derived myrcene synthase in Escherichia coli and its subsequent purification.
Methodology:
-
Cloning: The full-length coding sequence of the myrcene synthase is amplified by PCR and cloned into a suitable bacterial expression vector, such as pET28a, which allows for the expression of an N-terminally His-tagged fusion protein.
-
Transformation: The expression construct is transformed into a competent E. coli strain, typically BL21(DE3).
-
Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for 16-20 hours.
-
Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with a buffer containing imidazole (B134444).
-
Buffer Exchange: The purified protein is dialyzed against a storage buffer to remove imidazole and stored at -80°C.
In Vitro Enzyme Assay for Myrcene Synthase
This assay is used to determine the activity and product profile of the purified myrcene synthase.
Methodology:
-
Reaction Mixture: A typical reaction mixture contains assay buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 1 mM DTT), 10 mM MgCl₂, and the substrate GPP (e.g., 50 µM).
-
Enzyme Addition: The reaction is initiated by the addition of the purified myrcene synthase (e.g., 1-5 µg).
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
Product Extraction: The reaction is stopped, and the volatile products are extracted by adding an equal volume of an organic solvent (e.g., hexane (B92381) or pentane) containing an internal standard (e.g., nonyl acetate). The mixture is vortexed and centrifuged to separate the phases.
-
GC-MS Analysis: The organic phase is collected and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the myrcene produced.
In Vitro Enzyme Assay for Myrcene Hydroxylase (CYP450)
This protocol outlines a general method for assaying the activity of a plant CYP450, which often requires co-expression or reconstitution with a cytochrome P450 reductase (CPR).
Methodology:
-
Microsome Preparation: For membrane-bound CYP450s, heterologous expression in yeast or insect cells is often required. Microsomal fractions containing the expressed CYP450 and its redox partner (CPR) are prepared.
-
Reaction Mixture: The reaction mixture includes a buffer (e.g., 100 mM potassium phosphate, pH 7.5), the prepared microsomes, and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Substrate Addition: The reaction is initiated by the addition of myrcene, often dissolved in a solvent like DMSO.
-
Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) with shaking.
-
Extraction and Analysis: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by GC-MS or LC-MS to detect the formation of myrcenol.
In Vitro Enzyme Assay for Alcohol Acetyltransferase (AAT)
This assay measures the ability of an AAT to acetylate myrcenol.
Methodology:
-
Enzyme Preparation: The AAT can be heterologously expressed in E. coli and purified as described for myrcene synthase.
-
Reaction Mixture: The reaction buffer typically contains a buffer (e.g., 50 mM Tris-HCl, pH 7.5), myrcenol as the alcohol substrate, and acetyl-CoA as the acetyl donor.
-
Reaction Initiation and Incubation: The reaction is started by the addition of the purified AAT and incubated at 30°C.
-
Extraction and Analysis: The reaction is stopped, and the this compound formed is extracted with an organic solvent. The extract is then analyzed by GC-MS for quantification.
Gene Co-expression Analysis for Pathway Discovery
Identifying the specific genes encoding the enzymes in the this compound pathway can be facilitated by gene co-expression analysis. This bioinformatic approach is based on the principle that genes involved in the same metabolic pathway are often coordinately regulated and thus exhibit similar expression patterns across different tissues, developmental stages, or experimental conditions.[1][2][7]
Conclusion
The biosynthesis of this compound in plants is a fascinating example of the intricate network of metabolic pathways that give rise to the vast diversity of natural products. While the general enzymatic steps are understood, further research is needed to identify and characterize the specific myrcene hydroxylases and myrcenol acetyltransferases in various plant species. The protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the molecular and biochemical intricacies of this compound biosynthesis, paving the way for its enhanced production through metabolic engineering and synthetic biology approaches.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Isolation and Characterization of Three New Monoterpene Synthases from Artemisia annua [frontiersin.org]
- 4. Isolation and Characterization of Three New Monoterpene Synthases from Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emergence of terpene cyclization in Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jeffleenovels.com [jeffleenovels.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Substrate specificity of alcohol acyltransferase from strawberry and banana fruits [agris.fao.org]
- 10. biorxiv.org [biorxiv.org]
- 11. (E)-β-Ocimene and Myrcene Synthase Genes of Floral Scent Biosynthesis in Snapdragon: Function and Expression of Three Terpene Synthase Genes of a New Terpene Synthase Subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
An In-Depth Technical Guide to Myrcenyl Acetate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrcenyl acetate (B1210297) is a naturally occurring monoterpene ester valued for its pleasant, fresh, and slightly floral and citrusy aroma. It is a key component in the fragrance and flavor industries and is found in various essential oils. Beyond its sensory characteristics, understanding the chemical properties and structure of myrcenyl acetate is crucial for its application in research, particularly in the development of new fragrances, and for assessing its potential biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, tailored for a scientific audience.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic odor.[1][2] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | (2-methyl-6-methylideneoct-7-en-2-yl) acetate | [3] |
| Synonyms | Myrcenol acetate, Neobergamate, Pseudo linalyl acetate | [3] |
| CAS Number | 1118-39-4 | [1][4] |
| Molecular Formula | C₁₂H₂₀O₂ | [1][5][6] |
| Molecular Weight | 196.29 g/mol | [5][7] |
| Appearance | Colorless clear liquid | [1] |
| Odor | Fresh, clean, citrus, metallic, pear, lavender, floral complex | [4][6] |
| Boiling Point | 256.00 to 257.00 °C @ 760.00 mm Hg | [4] |
| Density | 0.902 - 0.913 g/cm³ @ 20°C | [1] |
| Refractive Index | 1.4560 - 1.4610 @ 20°C | [1] |
| Vapor Pressure | 0.0149 mmHg @ 23°C | [6] |
| Flash Point | 82 °C (180 °F) | [1][4] |
| Solubility | Insoluble in water; soluble in alcohol | [1] |
| logP (o/w) | 3.4 | [6] |
Chemical Structure and Isomerism
The chemical structure of this compound is characterized by a ten-carbon backbone derived from myrcene, with an acetate group attached to a tertiary carbon.
Structure:
References
- 1. This compound IFF [ventos.com]
- 2. This compound – Fresh Citrus-woody Ester | Chemicalbull [chemicalbull.com]
- 3. Myrcenylacetate | C12H20O2 | CID 14235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 1118-39-4 [thegoodscentscompany.com]
- 5. scent.vn [scent.vn]
- 6. iff.com [iff.com]
- 7. GSRS [gsrs.ncats.nih.gov]
Spectroscopic Profile of Myrcenyl Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrcenyl acetate (B1210297) (C₁₂H₂₀O₂) is a naturally occurring monoterpene ester found in a variety of essential oils, contributing to their characteristic aromas. As a key component in the fragrance and flavor industries, and with potential applications in pharmaceuticals due to the biological activities of terpenes, a thorough understanding of its chemical structure and properties is crucial. Spectroscopic analysis provides the foundational data for the identification, characterization, and quality control of myrcenyl acetate. This guide presents a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and data interpretation.
Molecular Structure
IUPAC Name: (2-methyl-6-methylideneoct-7-en-2-yl) acetate Molecular Formula: C₁₂H₂₀O₂ Molecular Weight: 196.29 g/mol [1] CAS Number: 1118-39-4[1]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.90 | dd | 1H | H-7 |
| ~5.20 | d | 1H | H-8a (trans) |
| ~5.05 | d | 1H | H-8b (cis) |
| ~4.95 | s | 1H | H-9a |
| ~4.88 | s | 1H | H-9b |
| ~2.10 | m | 2H | H-5 |
| ~2.00 | s | 3H | H-12 (CH₃-CO) |
| ~1.65 | m | 2H | H-4 |
| ~1.45 | s | 6H | H-1, H-10 (gem-dimethyl) |
Note: Predicted chemical shifts based on typical values for similar terpenoid acetates. Actual values may vary depending on the solvent and experimental conditions.
2. ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Atom |
| ~170.5 | C-11 (C=O) |
| ~148.0 | C-6 |
| ~139.0 | C-7 |
| ~115.0 | C-9 |
| ~112.0 | C-8 |
| ~82.0 | C-2 |
| ~39.0 | C-5 |
| ~31.0 | C-3 |
| ~27.0 | C-1, C-10 |
| ~23.0 | C-4 |
| ~22.0 | C-12 |
Note: Predicted chemical shifts based on typical values for similar terpenoid acetates. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2920 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1240 | Strong | C-O stretch (ester) |
| ~990, 910 | Medium | =C-H bend (alkene) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Proposed Fragment |
| 196 | Low | [M]⁺ (Molecular Ion) |
| 136 | High | [M - CH₃COOH]⁺ |
| 121 | Medium | [136 - CH₃]⁺ |
| 93 | High | [C₇H₉]⁺ (Tropylium ion rearrangement) |
| 69 | Medium | [C₅H₉]⁺ |
| 43 | High | [CH₃CO]⁺ (Acylium ion) |
Note: Fragmentation patterns are predicted based on typical ester fragmentation and rearrangements common in terpene structures.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
-
Ensure the solvent height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube and carefully wipe the outside with a lint-free tissue.
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Infrared (IR) Spectroscopy (ATR-FTIR)
Sample Preparation and Analysis:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the clean, empty crystal.
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
-
Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.
GC-MS Parameters (Example):
-
Gas Chromatograph (GC):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis and a typical experimental workflow for obtaining and interpreting the data.
Caption: Logical workflow for the spectroscopic analysis of this compound.
Caption: General experimental workflow for spectroscopic characterization.
References
An In-depth Technical Guide to Myrcenyl Acetate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myrcenyl acetate (B1210297), a naturally occurring monoterpene ester, is a significant contributor to the fragrance and flavor industries. This technical guide provides a comprehensive overview of its discovery and history, although specific details of its initial isolation and synthesis are not extensively documented in readily available literature. The guide details its physicochemical properties, outlines experimental protocols for its synthesis and isolation from natural sources, and includes key spectroscopic data for its characterization.
Introduction
Myrcenyl acetate, systematically named 2-methyl-6-methyleneoct-7-en-2-yl acetate, is a valuable aroma chemical prized for its fresh, citrusy, and floral scent profile.[1] It is a derivative of myrcenol (B1195821) and acetic acid and finds widespread application in perfumery, cosmetics, and personal care products.[1] This document serves as a technical resource, consolidating available scientific information on its history, properties, and synthesis.
Discovery and History
The precise historical details surrounding the initial discovery and isolation of this compound are not well-documented in publicly accessible scientific literature. Its history is intrinsically linked to the broader exploration of essential oils and the identification of their constituent terpenoids, a field that saw significant advancements in the 19th and early 20th centuries. While it is known to be a naturally occurring ester, the specific researchers who first identified or synthesized it, and the exact dates of these discoveries, remain elusive.
Physicochemical Properties
This compound is a colorless liquid with a characteristic odor profile described as fresh, clean, citrus, metallic, pear, lavender, and floral.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₀O₂ | [3][4] |
| Molecular Weight | 196.29 g/mol | [3] |
| CAS Number | 1118-39-4 | [2][4] |
| Appearance | Colorless Liquid | [5] |
| Boiling Point | 256.00 to 257.00 °C @ 760.00 mm Hg | [6] |
| Flash Point | 180.00 °F TCC (82.22 °C) | [6] |
| Density | 0.905 to 0.913 g/cm³ @ 20.00 °C | [6] |
| Refractive Index | 1.45600 to 1.46100 @ 20.00 °C | [6] |
| Vapor Pressure | 0.0149 mm Hg @ 23° C | [2] |
| Log P (Octanol/Water) | 3.4 | [2] |
| Solubility | Insoluble in water | [4] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The most common laboratory synthesis of this compound involves the Fischer esterification of myrcenol with acetic anhydride (B1165640), typically in the presence of an acid catalyst.
4.1.1. Reaction Scheme
Caption: Fischer Esterification of Myrcenol.
4.1.2. Materials
-
Myrcenol (1 equivalent)
-
Acetic anhydride (1.5 equivalents)
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
4.1.3. Procedure
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add myrcenol (1 equivalent) and acetic anhydride (1.5 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Carefully add distilled water to the reaction mixture to quench the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with distilled water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Isolation of this compound from Natural Sources
This compound can be found in the essential oils of various plants. A general protocol for its isolation using column chromatography is provided below.
4.2.1. Experimental Workflow
Caption: Isolation of this compound.
4.2.2. Materials
-
Essential oil containing this compound
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates
4.2.3. Procedure
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude essential oil in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions of the eluate in separate tubes.
-
Monitor the fractions by TLC to identify those containing this compound.
-
Combine the pure fractions containing this compound and evaporate the solvent to obtain the isolated compound.
Spectroscopic Data
Mass Spectrometry (MS)
The mass spectrum of this compound obtained via Gas Chromatography-Mass Spectrometry (GC-MS) is a key tool for its identification. A representative mass spectrum is available through public databases such as PubChem.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: For definitive structural elucidation and purity assessment, it is recommended to acquire high-resolution 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC) of the synthesized or isolated compound.
Applications
This compound is primarily used as a fragrance ingredient in a wide range of products, including:
Its fresh and versatile scent profile makes it a valuable component in creating various fragrance accords.
Conclusion
This compound is a commercially important aroma chemical with a pleasant and complex fragrance. While the specific historical details of its discovery are not widely reported, its chemical properties, synthesis, and isolation methods are well-understood within the scientific community. This technical guide provides a consolidated resource for researchers and professionals working with this valuable monoterpene ester. Further research to uncover the historical origins of its discovery and to publish high-resolution, fully assigned NMR spectra would be beneficial to the scientific community.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. 3.isolation and separation of terenoids | PPTX [slideshare.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. scent.vn [scent.vn]
- 6. researchgate.net [researchgate.net]
- 7. Myrcenylacetate | C12H20O2 | CID 14235 - PubChem [pubchem.ncbi.nlm.nih.gov]
Toxicological Profile of Myrcenyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrcenyl acetate (B1210297) is a naturally occurring monoterpene ester found in a variety of essential oils, including those from lavender, bergamot, and neroli. It is widely used as a fragrance ingredient in perfumes, cosmetics, and personal care products. This technical guide provides a comprehensive overview of the toxicological studies conducted on Myrcenyl acetate, presenting key quantitative data, detailed experimental protocols, and relevant biological pathways to support safety and risk assessments.
Data Presentation: Quantitative Toxicology
The following tables summarize the available quantitative toxicological data for this compound.
Table 1: Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 6300 mg/kg | (Moreno, 1972h)[1][2] |
| LD50 | Rabbit | Dermal | > 5000 mg/kg | (Food and Cosmetics Toxicology, 1976)[1][2] |
Table 2: Skin Irritation & Sensitization
| Test | Species | Result | Classification | Reference |
| Skin Irritation | Human | No skin irritation (48h closed patch test) | Non-irritant | [3] |
| Skin Irritation | Rabbit | Skin irritation (24h) | Irritant | [3] |
| Skin Sensitization | Information not available | Not a concern for skin sensitization | Not a sensitizer (B1316253) | [1] |
| No Expected Sensitization Induction Level (NESIL) | - | 1000 µg/cm² (Read-across from menthadiene-7-methyl formate) | - | [4] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines.
Acute Oral Toxicity (OECD 401)
The acute oral toxicity of this compound was likely determined following a protocol similar to the now-deleted OECD Guideline 401.[5]
-
Dosage: The test substance was administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[6]
-
Observation: Animals were observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma), and body weight changes over a 14-day period.[6]
-
Necropsy: All animals, including those that died during the study and survivors at the end of the observation period, underwent gross necropsy.[6]
-
Endpoint: The LD50, the dose estimated to cause mortality in 50% of the test animals, was calculated.
Acute Dermal Toxicity (OECD 402)
The acute dermal toxicity study would have followed a protocol similar to OECD Guideline 402.[7][8][9]
-
Dosage and Application: A single dose of the test substance was applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a semi-occlusive dressing for 24 hours.[10]
-
Observation: The animals were observed for mortality and signs of systemic toxicity for 14 days.[10]
-
Endpoint: The dermal LD50 was determined.
Skin Irritation (OECD 404)
The skin irritation potential was likely assessed using a method similar to OECD Guideline 404.[2][11][12][13]
-
Test Animals: Albino rabbits are the preferred species.[12]
-
Application: A small amount (0.5 mL for liquids) of the test substance was applied to a small patch of shaved skin and covered with a gauze patch. The exposure duration is typically 4 hours.[2][12]
-
Observation: The skin was examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[14]
-
Scoring: The reactions were scored, and the substance was classified based on the severity and reversibility of the skin reactions.[14]
Skin Sensitization: Guinea Pig Maximization Test (GPMT) (OECD 406)
The GPMT is a method to assess the potential of a substance to cause skin sensitization.[15][16][17]
-
Test Animals: Guinea pigs were used.[18]
-
Induction Phase:
-
Challenge Phase:
-
Day 21: A non-irritating concentration of the test substance was applied topically to a naive site on the flank.[19]
-
-
Observation and Scoring: The challenge sites were observed for signs of allergic contact dermatitis (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group were compared to a control group. A substance is considered a sensitizer if a certain percentage of animals (e.g., at least 30%) show a positive response.[20]
Signaling Pathways and Experimental Workflows
Skin Sensitization Signaling Pathway
Chemical sensitizers are typically small, reactive molecules (haptens) that must first bind to skin proteins to be recognized by the immune system. This process initiates a complex signaling cascade within skin cells, particularly keratinocytes and dendritic cells (Langerhans cells), leading to an allergic inflammatory response upon subsequent exposure. A key pathway involved is the Keap1-Nrf2 antioxidant response element (ARE) pathway.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Skin Sensitization Testing | PDF [slideshare.net]
- 6. scispace.com [scispace.com]
- 7. Myrcenylacetate | C12H20O2 | CID 14235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ecetoc.org [ecetoc.org]
- 12. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 13. Recent Advances of Natural Polyphenols Activators for Keap1-Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. chemview.epa.gov [chemview.epa.gov]
- 17. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 18. genedirex.com [genedirex.com]
- 19. mdpi.com [mdpi.com]
- 20. ec.europa.eu [ec.europa.eu]
Myrcenyl Acetate: A Technical Guide for Researchers
An In-depth Examination of Myrcenyl Acetate (B1210297), Focusing on its Physicochemical Properties, Synthesis, and Analytical Methodologies.
This technical guide provides a comprehensive overview of myrcenyl acetate, a naturally occurring ester. The information is curated for researchers, scientists, and drug development professionals, with a focus on its chemical identity, properties, synthesis, and analytical characterization.
Core Identifiers
This compound is chemically known as (2-methyl-6-methylideneoct-7-en-2-yl) acetate.[1] Its fundamental identifiers are crucial for regulatory and research purposes.
| Identifier | Value | Reference(s) |
| CAS Number | 1118-39-4 | [2][3] |
| Molecular Formula | C₁₂H₂₀O₂ | [2] |
| Molecular Weight | 196.29 g/mol |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, formulation, and analysis.
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | [2] |
| Density | 0.902 - 0.913 g/mL at 20°C | [2] |
| Boiling Point | 256.00 to 257.00 °C at 760.00 mm Hg | |
| Flash Point | 82 °C | [2] |
| Refractive Index | 1.4560 - 1.4610 at 20°C | [2] |
| Solubility | Insoluble in water | [2] |
| Purity (Assay) | > 95% (GC) | [2] |
Synthesis Protocol
A patented method for the preparation of this compound involves the reaction of myrcene (B1677589) hydrohalide with a fatty acid salt.[4] The following provides a general overview of the experimental protocol derived from this method.
Reaction: The process involves reacting myrcene hydrohalide with an alkali salt of a fatty acid, such as sodium acetate.[4]
Catalyst: An addition compound of one mole of phosphorus trichloride (B1173362) and five moles of ammonia (B1221849) can be used as a catalyst.[4]
Procedure Outline:
-
Myrcene hydrohalide is combined with anhydrous sodium acetate.[4]
-
The mixture is heated, for instance, to 70-75°C.[4]
-
The reaction is agitated for a period of several hours.[4]
-
Post-reaction, the salts are dissolved in water.[4]
-
The aqueous layer is extracted with a solvent like hexane.[4]
-
The organic layers are combined and washed.[4]
-
The solvent is removed via distillation under reduced pressure to yield the crude ester product.[4]
-
The final product can be analyzed by Vapor Phase Chromatography (V.P.C.).[4]
Analytical Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of acetate esters like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique. The following outlines a general protocol that can be adapted for the qualitative and quantitative analysis of this compound.
1. Sample Preparation:
-
Standard Preparation: Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as hexane. Create a series of working standards by serial dilution to generate a calibration curve (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dilute it with the chosen solvent to ensure the concentration of this compound falls within the calibration range.
2. GC-MS Instrumentation and Conditions (Example):
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Mode: Split or splitless, depending on the concentration.
-
Inlet Temperature: Typically 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes. This program should be optimized based on the specific sample matrix and instrument.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
Peak Identification: The this compound peak is identified by its retention time and the fragmentation pattern in its mass spectrum, which is then compared to a reference library.
-
Quantification: A calibration curve is constructed by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the sample is then determined using the linear regression equation derived from this curve. A coefficient of determination (R²) greater than 0.995 is generally considered acceptable for the calibration curve.
Applications and Biological Relevance
Currently, the primary application of this compound is in the fragrance and flavor industry, where it is valued for its fresh, citrus, and floral aroma.[5][6] It is a component in perfumes, cosmetics, soaps, and detergents.[6]
As of the latest review, there is limited publicly available research on the specific biological activities, signaling pathway involvement, or direct applications of this compound in drug development. Further research is warranted to explore the potential pharmacological properties of this compound.
References
- 1. Myrcenylacetate | C12H20O2 | CID 14235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound IFF [ventos.com]
- 3. SID 134979621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3475484A - Process for the preparation of esters from myrcene hydrohalides - Google Patents [patents.google.com]
- 5. This compound, 1118-39-4 [thegoodscentscompany.com]
- 6. This compound – Fresh Citrus-woody Ester | Chemicalbull [chemicalbull.com]
Enantiomers of Myrcenyl Acetate: A Technical Guide for Researchers
Introduction
Myrcenyl acetate (B1210297), a monoterpene ester, is a widely utilized compound in the fragrance and flavor industry, prized for its fresh, clean aroma with citrus, floral, and lavender undertones.[1][2][3][4][5][6][7] While the racemic mixture is commonly used, the individual stereoisomers, (R)-(-)-myrcenyl acetate and (S)-(+)-myrcenyl acetate, present an area of significant interest for researchers in drug development and sensory science. The chirality of a molecule can dramatically influence its biological activity and olfactory perception. This technical guide provides a comprehensive overview of the available scientific information on the enantiomers of myrcenyl acetate, including their synthesis, separation, and known properties, while also highlighting areas where further research is needed.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of racemic this compound is provided in the table below. It is important to note that enantiomers share identical physical properties such as boiling point, density, and refractive index; they differ only in their interaction with plane-polarized light.[2]
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₂ |
| Molecular Weight | 196.29 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 224 °C (estimated) |
| Density (20°C) | 0.902 - 0.913 g/mL[1] |
| Refractive Index (n_D²⁰) | 1.4560 - 1.4610[1] |
| Solubility | Insoluble in water; soluble in alcohol |
Synthesis and Enantioselective Separation
The synthesis of this compound is typically achieved through the esterification of myrcenol (B1195821) with acetic acid or its derivatives.[8] The preparation of enantiomerically pure this compound hinges on the availability of enantiopure myrcenol.
Logical Relationship for Enantiomer Synthesis
Caption: Synthesis of this compound enantiomers.
Experimental Protocols
1. Lipase-Catalyzed Kinetic Resolution of Myrcenol (Hypothetical)
While a specific protocol for myrcenol has not been found in the reviewed literature, a general methodology for the kinetic resolution of chiral alcohols using lipases can be adapted. This method relies on the enantioselective acylation of one enantiomer by the enzyme, allowing for the separation of the acylated product from the unreacted enantiomer.
-
Materials: Racemic myrcenol, lipase (B570770) (e.g., from Candida antarctica), acyl donor (e.g., vinyl acetate), organic solvent (e.g., hexane), buffer solution.
-
Procedure:
-
Dissolve racemic myrcenol in the organic solvent.
-
Add the lipase and the acyl donor to the solution.
-
Incubate the mixture under controlled temperature and agitation.
-
Monitor the reaction progress using chiral gas chromatography (GC) until approximately 50% conversion is reached.
-
Separate the resulting this compound enantiomer from the unreacted myrcenol enantiomer using column chromatography.
-
Hydrolyze the separated this compound enantiomer to obtain the corresponding pure myrcenol enantiomer.
-
2. Enantioselective Synthesis (Hypothetical)
An alternative approach involves the asymmetric synthesis of myrcenol, which would then be esterified to produce the corresponding enantiomer of this compound. This could potentially be achieved through methods such as asymmetric reduction of a suitable precursor ketone.
Chiral Analysis
Experimental Workflow for Chiral GC Analysis
Caption: Chiral GC analysis workflow.
Chiral Gas Chromatography (GC) is the primary analytical technique for separating and quantifying the enantiomers of this compound. The use of a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, allows for the differential interaction with each enantiomer, resulting in different retention times.
Experimental Protocol: Chiral Gas Chromatography
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A capillary column with a chiral stationary phase (e.g., a β-cyclodextrin-based column).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature gradient is crucial for achieving good resolution. A typical starting point could be a low initial oven temperature followed by a gradual ramp to a higher final temperature.
-
Injection: A split or splitless injection of the sample dissolved in a suitable solvent (e.g., hexane).
-
Data Analysis: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.
Properties of Individual Enantiomers
Olfactory Properties
The odor of racemic this compound is described as fresh, clean, citrus, metallic, pear, lavender, and floral.[6][7] It is well-established that enantiomers can have distinct odors. However, specific descriptions for the individual enantiomers of this compound have not been found.
Optical Rotation
The optical rotation of racemic this compound is 0°, as is expected for a 1:1 mixture of enantiomers.[1] The specific rotation values for the pure (R)-(-) and (S)-(+) enantiomers are not documented in the reviewed literature.
Biological Activity
While the biological activities of other chiral compounds are well-documented to be enantiomer-dependent, there is currently no specific information available on the differential biological or pharmacological effects of the enantiomers of this compound.
Future Research Directions
The lack of specific data on the individual enantiomers of this compound presents several opportunities for future research:
-
Enantioselective Synthesis and Separation: Development and optimization of efficient and scalable methods for the synthesis and separation of the individual enantiomers.
-
Sensory Analysis: Detailed olfactory evaluation of the pure enantiomers to determine their individual odor profiles and thresholds.
-
Pharmacological and Toxicological Studies: Investigation of the differential biological activities, including potential therapeutic effects and toxicity profiles, of each enantiomer.
This compound is a valuable fragrance ingredient with a complex and pleasant aroma. While the properties of the racemic mixture are well-characterized, there is a significant lack of information regarding the specific characteristics of its individual enantiomers, (R)-(-)-myrcenyl acetate and (S)-(+)-myrcenyl acetate. This technical guide has summarized the available information and highlighted the critical need for further research to elucidate the distinct olfactory and biological properties of these chiral molecules. Such research will undoubtedly contribute to a deeper understanding of structure-activity relationships in both sensory science and drug development.
References
- 1. This compound IFF [ventos.com]
- 2. This compound, 1118-39-4 [thegoodscentscompany.com]
- 3. Fragrance University [fragranceu.com]
- 4. scent.vn [scent.vn]
- 5. This compound – Fresh Citrus-woody Ester | Chemicalbull [chemicalbull.com]
- 6. iff.com [iff.com]
- 7. specialchem.com [specialchem.com]
- 8. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Solubility of Myrcenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Myrcenyl acetate (B1210297), a naturally occurring monoterpene ester, is a key component in the fragrance and flavor industries, valued for its fresh, citrusy, and floral aroma. Beyond its olfactory contributions, its physicochemical properties, particularly its solubility, are of critical importance for its application in various formulations, including pharmaceutical and cosmetic preparations. This technical guide provides a comprehensive overview of the solubility of myrcenyl acetate in a range of solvents, detailed experimental methodologies for solubility determination, and a logical workflow to guide experimental design.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems. As an ester of myrcenol, it possesses a significant non-polar terpene backbone combined with a more polar acetate group, influencing its solubility.
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₂[1][2][3] |
| Molecular Weight | 196.29 g/mol [1][4] |
| Appearance | Clear mobile liquid[2][5] |
| Boiling Point | 224°C to 257.2°C at 760 mmHg[1][3][6] |
| Flash Point | 82°C to 90.61°C[1][3][5] |
| logP (Octanol/Water Partition Coefficient) | 3.24 to 3.6[1][3] |
| Water Solubility | Low (see table below)[1][3][7] |
The relatively high logP value confirms the lipophilic nature of this compound, suggesting a preference for non-polar environments.[1][3] This is consistent with the general principle of "like dissolves like," which predicts greater solubility in organic solvents than in polar solvents such as water.
Quantitative Solubility Data
The following table summarizes the quantitative solubility of this compound in various solvents at 25°C. This data is crucial for formulators and researchers in selecting appropriate solvent systems for product development, purification, and analytical testing.
| Solvent | Solubility (g/L) at 25°C[1] | Solvent Category |
| Water | 4.47 | Polar Protic |
| Ethanol | 1893.76 | Polar Protic |
| Methanol | 2205.0 | Polar Protic |
| Isopropanol | 1482.58 | Polar Protic |
| n-Propanol | 1372.16 | Polar Protic |
| n-Butanol | 1391.97 | Polar Protic |
| Isobutanol | 1100.19 | Polar Protic |
| sec-Butanol | 1373.3 | Polar Protic |
| tert-Butanol | 1785.48 | Polar Protic |
| n-Pentanol | 1010.26 | Polar Protic |
| Isopentanol | 1177.35 | Polar Protic |
| n-Hexanol | 1397.67 | Polar Protic |
| n-Heptanol | 427.94 | Polar Protic |
| n-Octanol | 515.83 | Polar Protic |
| Ethylene Glycol | 243.83 | Polar Protic |
| Propylene Glycol | 530.84 | Polar Protic |
| Formic Acid | 429.65 | Polar Protic |
| Acetic Acid | 1084.03 | Polar Protic |
| Propionic Acid | 823.4 | Polar Protic |
| Formamide | 349.65 | Polar Protic |
| Acetone | 1005.69 | Polar Aprotic |
| 2-Butanone (MEK) | 901.58 | Polar Aprotic |
| Cyclopentanone | 1051.09 | Polar Aprotic |
| Cyclohexanone | 1372.45 | Polar Aprotic |
| Methyl Isobutyl Ketone (MIBK) | 566.51 | Polar Aprotic |
| Ethyl Acetate | 978.46 | Polar Aprotic |
| Methyl Acetate | 798.9 | Polar Aprotic |
| n-Propyl Acetate | 493.8 | Polar Aprotic |
| Isopropyl Acetate | 682.62 | Polar Aprotic |
| n-Butyl Acetate | 657.44 | Polar Aprotic |
| Isobutyl Acetate | 372.26 | Polar Aprotic |
| n-Pentyl Acetate | 432.6 | Polar Aprotic |
| Ethyl Formate | 564.81 | Polar Aprotic |
| Acetonitrile | 641.25 | Polar Aprotic |
| Dimethylformamide (DMF) | 1392.68 | Polar Aprotic |
| Dimethylacetamide (DMAc) | 1596.42 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 759.4 | Polar Aprotic |
| N-Methyl-2-pyrrolidone (NMP) | 1373.93 | Polar Aprotic |
| Tetrahydrofuran (THF) | 2283.11 | Polar Aprotic |
| 1,4-Dioxane | 1811.48 | Polar Aprotic |
| Diethyl Ether | 1333.52 | Polar Aprotic |
| Methyl tert-Butyl Ether (MTBE) | 1460.25 | Polar Aprotic |
| 2-Methoxyethanol | 1483.28 | Polar Aprotic |
| 2-Ethoxyethanol | 909.13 | Polar Aprotic |
| 2-Propoxyethanol | 1472.12 | Polar Aprotic |
| 2-Butoxyethanol | 563.03 | Polar Aprotic |
| Transcutol | 2682.28 | Polar Aprotic |
| Toluene | 559.07 | Non-polar |
| o-Xylene | 375.35 | Non-polar |
| m-Xylene | 448.21 | Non-polar |
| p-Xylene | 386.87 | Non-polar |
| Ethylbenzene | 331.94 | Non-polar |
| n-Hexane | 411.9 | Non-polar |
| Cyclohexane | 386.41 | Non-polar |
| n-Heptane | 161.8 | Non-polar |
| n-Octane | 57.89 | Non-polar |
| Dichloromethane | 1355.55 | Halogenated |
| Chloroform | 1918.46 | Halogenated |
| 1,2-Dichloroethane | 772.04 | Halogenated |
| Tetrachloromethane | 278.73 | Halogenated |
| Chlorobenzene | 525.65 | Halogenated |
| Dimethyl Carbonate | 263.72 | Carbonate |
As indicated, this compound is practically insoluble in water but shows high solubility in many common organic solvents, particularly alcohols and ethers.[1][5][7]
Experimental Protocol for Solubility Determination
While a specific, standardized protocol for this compound is not extensively published, a general and reliable method for determining the solubility of a liquid compound like this compound can be adapted from established laboratory procedures. The following protocol outlines a common approach.
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer
-
Vials for sample preparation and analysis
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a series of sealed vials. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the undissolved this compound to settle.
-
To ensure complete separation of the excess solute, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated pipette to avoid precipitation.
-
Filter the collected supernatant through a syringe filter appropriate for the solvent into a pre-weighed volumetric flask.
-
Dilute the filtered saturated solution with the same solvent to a concentration suitable for the analytical method being used. Record the dilution factor.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated analytical instrument. GC-FID is often suitable for volatile compounds like this compound.
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area in GC) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mg/mL.
-
Safety Precautions:
-
Handle this compound and all solvents in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][8]
-
Avoid contact with skin and eyes.[6]
-
Store this compound in a cool, dry, and well-ventilated place away from heat and ignition sources.[2][9]
Workflow for Solubility Determination
The following diagram illustrates a logical workflow for the experimental determination of this compound solubility.
References
- 1. scent.vn [scent.vn]
- 2. This compound IFF [ventos.com]
- 3. This compound|lookchem [lookchem.com]
- 4. Myrcenylacetate | C12H20O2 | CID 14235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ventos.com [ventos.com]
- 6. echemi.com [echemi.com]
- 7. This compound, 1118-39-4 [thegoodscentscompany.com]
- 8. chemicalbull.com [chemicalbull.com]
- 9. This compound – Fresh Citrus-woody Ester | Chemicalbull [chemicalbull.com]
The Degradation of Myrcenyl Acetate: A Technical Guide to Its Stability and Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myrcenyl acetate (B1210297), a naturally occurring monoterpene ester, is a significant component in the fragrance and flavor industries and is under investigation for various pharmaceutical applications. Understanding its stability and the profile of its degradation products is critical for ensuring the quality, safety, and efficacy of products in which it is a constituent. This technical guide provides a comprehensive overview of the degradation of myrcenyl acetate under various stress conditions, including hydrolysis, oxidation, and thermal decomposition. It details the primary degradation products, outlines experimental protocols for their analysis, and explores the potential biological implications of these compounds through known signaling pathways.
Introduction
This compound (C₁₂H₂₀O₂) is the acetate ester of myrcenol (B1195821), a naturally occurring tertiary terpene alcohol.[1][2] It is valued for its fresh, citrusy, and floral aroma.[3][4] Beyond its organoleptic properties, the parent compound, myrcene (B1677589), and other terpenes are known to possess a range of pharmacological activities, including analgesic, anti-inflammatory, and sedative effects.[5][6] As this compound is incorporated into a widening array of consumer and pharmaceutical products, a thorough understanding of its degradation chemistry is paramount.
Degradation of this compound can be initiated by several factors, including exposure to water, oxygen, light, and elevated temperatures. These processes can lead to the formation of various degradation products, which may alter the sensory profile, diminish the desired biological activity, or in some cases, introduce compounds with different toxicological or pharmacological profiles. This guide summarizes the current knowledge on the degradation pathways of this compound and provides the necessary technical information for researchers to conduct further stability and degradation studies.
Degradation Pathways and Products
The degradation of this compound can proceed through several mechanisms, primarily hydrolysis, oxidation, and thermal degradation. While specific comprehensive studies on this compound are limited, the degradation pathways can be inferred from the known chemistry of terpene esters and related molecules.
Hydrolysis
The ester linkage in this compound is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, or enzymatically. This process cleaves the ester bond, yielding myrcenol and acetic acid.
-
Myrcenol: A tertiary monoterpenoid alcohol, it is a fragrant compound found in lavender oil.[1][2]
-
Acetic Acid: A simple carboxylic acid, it is a fundamental building block in biochemistry and is generally recognized as safe in low concentrations.[7]
Table 1: Products of this compound Hydrolysis
| Stress Condition | Primary Degradation Products |
| Acidic/Basic Hydrolysis | Myrcenol, Acetic Acid |
Oxidation and Photodegradation
The double bonds in the myrcene moiety of this compound are susceptible to oxidation and photodegradation. Exposure to air (autoxidation) and light can lead to a complex mixture of oxygenated derivatives. Based on studies of myrcene and other terpenes, the following degradation products can be anticipated:
-
p-Cymene (B1678584): Aromatic monoterpene formed from the cyclization and dehydrogenation of the myrcene structure. It is a common degradation product of monoterpenes.
-
Acetone (B3395972) and Formaldehyde: Smaller, volatile organic compounds resulting from the oxidative cleavage of the double bonds in the myrcene backbone. The photo-oxidation of myrcene has been shown to produce acetone and formaldehyde.[8][9]
-
Epoxides and Hydroperoxides: Initial products of oxidation at the double bonds. These are often unstable and can undergo further reactions.
Table 2: Potential Products of this compound Oxidation and Photodegradation
| Stress Condition | Potential Degradation Products |
| Oxidation (Air/Light Exposure) | p-Cymene, Acetone, Formaldehyde, Epoxides, Hydroperoxides |
| Photodegradation (UV Exposure) | p-Cymene, Acetone, Formaldehyde, Isomers |
Thermal Degradation
High temperatures can induce both isomerization and fragmentation of this compound. The thermal degradation of the related terpene, β-myrcene, has been shown to yield a variety of smaller hydrocarbons and oxygenated compounds.
-
Isomerization Products: Heat can cause shifts in the double bond positions.
-
Pyrolytic Products: At higher temperatures, fragmentation of the carbon skeleton can occur, leading to a complex mixture of smaller volatile compounds. The thermal degradation of β-myrcene is known to produce isoprene (B109036) and 2-methyl-2-butene.[10]
Table 3: Potential Products of this compound Thermal Degradation
| Stress Condition | Potential Degradation Products |
| Thermal Stress | Isomers of this compound, p-Cymene, Isoprene, 2-Methyl-2-butene |
Experimental Protocols
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. A general workflow for such a study on this compound is presented below.
Forced Degradation Study Protocol
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample or a solution in a sealed vial to 80°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
-
Neutralization: For acid and base-stressed samples, neutralize the solutions before analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating method, such as GC-MS.
GC-MS Analysis Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile degradation products.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable for separating terpenes and their derivatives.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
-
-
Data Analysis:
-
Identification of degradation products is achieved by comparing their mass spectra with reference libraries (e.g., NIST) and by comparing their retention times with those of authentic standards, if available.
-
Biological Activity and Signaling Pathways of Degradation Products
The degradation of this compound leads to compounds with their own distinct biological activities. Understanding these is crucial for assessing the overall impact of degradation on a product's safety and efficacy.
Myrcenol
While less studied than other terpenes, myrcenol is a component of essential oils with known fragrance applications.[1][11] Its pharmacological profile is not well-established, but as a monoterpenoid alcohol, it may possess antimicrobial or anti-inflammatory properties.
Acetic Acid
Acetic acid is a well-characterized molecule with a range of biological effects. At physiological pH, it exists as acetate.
-
Metabolic Role: Acetate is a key intermediate in metabolism, serving as a precursor for the synthesis of fatty acids and cholesterol.[7][12] It can also be used as an energy source by various tissues.[13]
-
Antimicrobial Activity: Acetic acid is known for its antibacterial and antifungal properties.[14][15]
-
Signaling: Acetate can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[12] Activation of AMPK can lead to increased fatty acid oxidation and reduced lipid synthesis.[13]
p-Cymene
p-Cymene is a common degradation product of monoterpenes and possesses a broad spectrum of biological activities.
-
Anti-inflammatory and Antioxidant Effects: p-Cymene has been shown to exhibit significant anti-inflammatory and antioxidant properties.[16][17] It can reduce the production of pro-inflammatory cytokines and scavenge free radicals.
-
Antimicrobial Activity: It has demonstrated activity against a range of bacteria and fungi.[18]
-
Analgesic and Anxiolytic Effects: Studies have indicated that p-cymene may have pain-relieving and anxiety-reducing effects.[19]
-
Signaling Pathways: The anti-inflammatory effects of p-cymene are thought to be mediated, in part, through the modulation of cytokine signaling pathways.[20]
Conclusion
The degradation of this compound is a multifaceted process that can be influenced by a variety of environmental factors. The primary degradation pathways are hydrolysis, leading to myrcenol and acetic acid, and oxidation/thermal degradation of the myrcene moiety, which can produce a complex mixture of compounds including p-cymene, acetone, and formaldehyde. Each of these degradation products possesses its own biological activity profile, which may differ significantly from the parent compound.
For researchers and professionals in drug development and other industries utilizing this compound, a thorough understanding of its stability and degradation is essential. The implementation of forced degradation studies coupled with robust analytical methods like GC-MS is critical for identifying and quantifying degradation products. This knowledge is not only crucial for ensuring product quality and stability but also for a comprehensive assessment of the safety and efficacy of the final formulation. Further research is warranted to fully elucidate the degradation pathways of this compound and the pharmacological effects of its degradation products.
References
- 1. Myrcenol | C10H18O | CID 10975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Myrcenol - Wikipedia [en.wikipedia.org]
- 3. This compound, 1118-39-4 [perflavory.com]
- 4. iff.com [iff.com]
- 5. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Acetic acid - Wikipedia [en.wikipedia.org]
- 8. ACP - Atmospheric photo-oxidation of myrcene: OH reaction rate constant, gas-phase oxidation products and radical budgets [acp.copernicus.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Myrcenol (CAS 543-39-5) - High Purity Terpene Alcohol [benchchem.com]
- 12. Acetic Acid | Rupa Health [rupahealth.com]
- 13. Biological Function of Acetic Acid-Improvement in Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Acetic Acid Bacteria in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Health beneficial and pharmacological properties of p-cymene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Quantum Chemical Calculations for Myrcenyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of Myrcenyl acetate (B1210297). Myrcenyl acetate, a naturally occurring ester, is a key component in many essential oils and is of significant interest in the fragrance and pharmaceutical industries. Understanding its molecular properties through computational methods can provide valuable insights for drug design, reactivity studies, and the development of new applications.
Introduction to Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in chemical research. These methods allow for the detailed investigation of molecular properties at the atomic level, providing data that can be difficult or impossible to obtain through experimental means alone. For a molecule like this compound (C₁₂H₂₀O₂), these calculations can predict its three-dimensional structure, vibrational frequencies corresponding to its infrared spectrum, and electronic properties that govern its reactivity.
Methodologies and Protocols
A robust computational study of this compound would typically involve geometry optimization, vibrational frequency analysis, and the calculation of electronic properties. The following protocol outlines a standard approach using widely accepted DFT methods.
Computational Details: An Experimental Protocol
The quantum chemical calculations outlined herein are performed using a combination of Density Functional Theory (DFT) methods, which offer a good balance between computational cost and accuracy for organic molecules.
Software: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Initial Structure: The initial 3D structure of this compound is built using a molecular editor. The IUPAC name is (2-methyl-6-methylideneoct-7-en-2-yl) acetate[1][2]. Its chemical formula is C₁₂H₂₀O₂ with a molecular weight of approximately 196.29 g/mol [1][3][4].
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[5][6][7][8] A common and effective basis set for such molecules is 6-31G(d,p)[6][7][8]. This level of theory provides a reliable prediction of molecular geometries.[9][10]
-
Vibrational Frequency Calculation: Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-31G(d,p)). This calculation serves two purposes:
-
Electronic Property Calculation: To understand the electronic nature of this compound, single-point energy calculations are performed on the optimized geometry. These calculations can be carried out at a higher level of theory, such as B3LYP with the 6-311++G(d,p) basis set, to obtain more accurate electronic properties.[5][12] Key properties calculated include:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability.[13][14][15]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.[13][14][16]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich and electron-poor regions.
-
Data Presentation: Predicted Molecular Properties
The following tables summarize the types of quantitative data that would be obtained from the quantum chemical calculations described above.
Table 1: Optimized Geometrical Parameters (Illustrative)
Note: The following values are illustrative examples of what a B3LYP/6-31G(d,p) calculation would produce and are not experimental data.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C=O | ~ 1.21 |
| C-O (ester) | ~ 1.35 | |
| C-O (alkoxy) | ~ 1.45 | |
| C=C (conjugated) | ~ 1.34 - 1.47 | |
| **Bond Angles (°) ** | O=C-O | ~ 125 |
| C-O-C | ~ 118 | |
| Dihedral Angles (°) | C-C-C=C | Varies with conformation |
Table 2: Calculated Vibrational Frequencies (Illustrative)
Note: Calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to better match experimental values.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| ν(C=O) | ~ 1780 | ~ 1710 | Carbonyl stretch[6] |
| ν(C-O) | ~ 1250 | ~ 1200 | Ester C-O stretch |
| ν(=C-H) | ~ 3080 | ~ 2957 | Vinylic C-H stretch |
| δ(CH₃) | ~ 1450 | ~ 1392 | Methyl C-H bend |
Table 3: Calculated Electronic Properties (Illustrative)
| Property | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.23 | -6.26 |
| LUMO Energy | -0.01 | -0.27 |
| HOMO-LUMO Gap | 0.22 | 5.99 |
Visualization of Computational Workflow
The following diagrams illustrate the logical flow of the quantum chemical calculations and the relationship between key molecular orbitals.
Caption: General workflow for performing quantum chemical calculations.
Caption: Illustrative HOMO-LUMO energy level diagram for this compound.
Conclusion
This guide has outlined a standard and effective methodology for the quantum chemical study of this compound. By employing DFT calculations, researchers can obtain detailed insights into the geometric, vibrational, and electronic properties of this molecule. The resulting data is invaluable for understanding its chemical behavior, predicting its reactivity, and guiding the development of new applications in the pharmaceutical and materials science fields. The provided protocols and illustrative data serve as a robust starting point for any computational investigation of this compound and related terpenoid esters.
References
- 1. Myrcenylacetate | C12H20O2 | CID 14235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 1118-39-4 [thegoodscentscompany.com]
- 3. This compound [webbook.nist.gov]
- 4. scent.vn [scent.vn]
- 5. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assigning Vibrational Frequencies - Anorganische Chemie - University of Rostock [schulz.chemie.uni-rostock.de]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. irjweb.com [irjweb.com]
- 14. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. youtube.com [youtube.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Potential Biological Activities of Myrcenyl Acetate: A Technical Overview
Disclaimer: Scientific literature extensively details the biological activities of various essential oils and their individual components. However, dedicated studies on the specific biological effects of isolated myrcenyl acetate (B1210297) are notably scarce. This guide, therefore, provides a comprehensive overview of the potential biological activities of myrcenyl acetate by examining the activities of essential oils in which it is a constituent, as well as the known effects of its precursor, myrcene, and its hydrolysis product, acetate. The experimental protocols and signaling pathways described are standard methodologies in the field and are presented as likely approaches for investigating this compound's effects.
This compound is a monoterpene ester that contributes to the aromatic profile of various plants, including lavender (Lavandula angustifolia) and bitter orange (Citrus aurantium var. amara). While primarily utilized in the fragrance and flavor industries, its structural similarity to other biologically active monoterpene esters, such as linalyl acetate, suggests potential pharmacological relevance. This document explores the plausible anti-inflammatory, antioxidant, antimicrobial, and anticancer activities of this compound based on related scientific evidence.
Potential Anti-inflammatory Activity
While direct evidence for this compound's anti-inflammatory properties is limited, essential oils containing this compound have demonstrated such effects. For instance, the essential oil of Citrus aurantium L. var. amara blossoms, which contains this compound, has been shown to significantly inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in LPS-stimulated RAW264.7 cells. Furthermore, the structurally similar compound, linalyl acetate, is known to possess anti-inflammatory properties, suggesting a potential pro-drug behavior where it may be hydrolyzed to the active alcohol form.[1] The acetate moiety itself can also modulate inflammatory responses.[2]
Experimental Protocol: In-Vitro Nitric Oxide (NO) Inhibition Assay
This protocol outlines a standard method for assessing the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in a cellular model of inflammation.
Objective: To determine the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of NO production.
Signaling Pathway: Potential Inhibition of NF-κB and MAPK Pathways
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Essential oil of Citrus aurantium L. var. amara, containing this compound, has been shown to inhibit NF-κB activation and suppress the phosphorylation of JNK and p38 MAPKs.
Potential Antioxidant Activity
The antioxidant potential of this compound has not been directly established. However, essential oils containing this compound, such as those from Lavandula angustifolia, have demonstrated antioxidant properties.[3][4] The antioxidant activity of monoterpenes is often attributed to their chemical structure, which can donate a hydrogen atom to scavenge free radicals.[5]
Quantitative Data from Related Compounds
While no specific data exists for this compound, studies on essential oils provide some context. For instance, the essential oil of Lavandula angustifolia has shown antioxidant activity with an IC₅₀ value of 5.24 ± 1.20 mg/mL in a DPPH radical scavenging assay.[6]
| Essential Oil / Compound | Assay | IC₅₀ Value | Reference |
| Lavandula angustifolia Essential Oil | DPPH | 5.24 ± 1.20 mg/mL | [6] |
| Citrus aurantium amara Essential Oil | ABTS | 44.93 ±1.45% inhibition | [7] |
| Citrus aurantium amara Essential Oil | DPPH | 11.03 ±1.08% inhibition | [7] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the free radical scavenging activity of a compound.
Objective: To determine the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging capacity of this compound.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol (e.g., 10, 50, 100, 200, 500 µg/mL).
-
Reaction:
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well should contain 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
Potential Antimicrobial Activity
The antimicrobial properties of this compound are not well-documented for the isolated compound. However, essential oils rich in this and other esters, such as lavender oil, exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[8][9] The lipophilic nature of monoterpenes and their esters allows them to disrupt the cell membranes of microorganisms.[8]
Quantitative Data from Related Compounds
Studies on essential oils provide minimum inhibitory concentration (MIC) values against various microorganisms.
| Essential Oil | Microorganism | MIC (mg/mL) | Reference |
| Lavandula angustifolia | Staphylococcus aureus | 0.174 | [6] |
| Lavandula angustifolia | Escherichia coli | 0.174 | [6] |
| Lavandula x intermedia | Staphylococcus epidermidis | 0.169 | [6] |
| Lavandula x intermedia | Serratia marcescens | 0.169 | [6] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the appropriate broth to obtain a range of concentrations (e.g., 1000 to 0.49 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Potential Anticancer Activity
There is no direct evidence for the anticancer activity of this compound. However, its precursor, myrcene, has shown cytotoxic effects against several cancer cell lines.[10] Additionally, other terpene acetates, such as bornyl acetate, have demonstrated antiproliferative activity.[10]
Quantitative Data from Related Compounds
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| Bornyl Acetate | HeLa (cervical carcinoma) | 72.0 | [10] |
| Bornyl Acetate | HT29 (colon carcinoma) | 60.5 | [10] |
| Bornyl Acetate | A549 (lung carcinoma) | 44.1 | [10] |
| Bornyl Acetate | MCF-7 (breast adenocarcinoma) | 85.6 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a common colorimetric assay to assess the cytotoxic effect of a compound on cancer cells.
Objective: To evaluate the in-vitro cytotoxicity of this compound against a panel of human cancer cell lines (e.g., MCF-7, A549, HeLa).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion
While this compound is a well-known fragrance and flavor compound, its potential biological activities remain largely unexplored in dedicated studies. Based on the activities of essential oils in which it is a component and the known effects of its structural relatives and constituent parts, it is plausible that this compound may possess anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research to systematically investigate these potential activities and elucidate the mechanisms of action of pure this compound. Such studies are warranted to fully understand the pharmacological potential of this naturally occurring monoterpene ester.
References
- 1. This compound, 1118-39-4 [thegoodscentscompany.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 5. Model studies on the antioxidant activity of common terpenoid constituents of essential oils by means of the 2,2-diphenyl-1-picrylhydrazyl method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. acgpubs.org [acgpubs.org]
The Occurrence of Myrcenyl Acetate in Essential Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrcenyl acetate (B1210297), a monoterpene ester with the chemical formula C₁₂H₂₀O₂, is a naturally occurring compound found in the essential oils of various plants. It contributes to the characteristic fresh, citrusy, and floral aromas of these oils. This technical guide provides an in-depth overview of the occurrence of myrcenyl acetate in essential oils, detailing its quantitative presence, the methodologies for its extraction and analysis, and its biosynthetic origins. The information is presented to support research, quality control, and the development of new products in the pharmaceutical and fragrance industries.
Occurrence of this compound in Essential Oils
This compound is typically a minor constituent of essential oils, often found in combination with other monoterpenes and their derivatives. Its concentration can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. While comprehensive quantitative data for this compound across a wide range of essential oils is not extensively documented in publicly available literature, this guide compiles the available information to provide a comparative overview.
Table 1: Quantitative Occurrence of this compound in Select Essential Oils
| Essential Oil | Plant Species | Plant Part | This compound Content (%) | Reference |
| Bergamot Oil | Citrus bergamia | Peel | Not typically reported as a major component; may be present in trace amounts. | [1][2][3] |
| Lavender Oil | Lavandula angustifolia | Flowers | Not typically reported as a major component; linalyl acetate is the dominant ester. | [4][5][6][7] |
| Juniper Berry Oil | Juniperus communis | Berries | Not typically reported as a major component. | [8][9][10][11] |
| Hops Oil | Humulus lupulus | Cones | Myrcene (B1677589) is a major component, but this compound is less common. | |
| Thyme Oil | Thymus vulgaris | Leaves | Not typically reported as a major component. |
Note: The absence of a value indicates that this compound was not reported as a quantifiable component in the cited literature. Further targeted analytical studies are required to establish its presence and concentration in these and other essential oils.
Experimental Protocols
Accurate quantification of this compound in essential oils relies on precise extraction and analytical techniques. The following sections detail the standard methodologies employed for this purpose.
Essential Oil Extraction: Steam Distillation
Steam distillation is the most common method for extracting essential oils from plant material.[12][13][14] The process takes advantage of the volatility of compounds like this compound to separate them from the non-volatile plant matrix.
Protocol:
-
Preparation of Plant Material: The plant material (e.g., flowers, leaves, peels) is harvested and, if necessary, comminuted to increase the surface area for efficient oil extraction.
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a still (to hold the plant material), a steam generator, a condenser, and a separator (such as a Florentine flask).[15]
-
Steam Injection: Steam is passed through the plant material in the still. The hot steam ruptures the oil-containing glands of the plant, releasing the volatile essential oil components.
-
Vaporization and Condensation: The mixture of steam and volatile oil vapor travels to the condenser, where it is cooled by circulating cold water. This causes the vapor to condense back into a liquid.[14]
-
Separation: The condensed liquid, a mixture of water and essential oil, is collected in the separator. Due to their immiscibility and different densities, the essential oil and water form distinct layers. The essential oil can then be physically separated from the aqueous phase (hydrosol).[16]
-
Drying and Storage: The collected essential oil may be dried over an anhydrous salt, such as sodium sulfate, to remove any residual water and is then stored in a cool, dark, airtight container.
Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is the gold standard for the separation, identification, and quantification of individual components within a complex mixture like an essential oil.[17][18][19]
Protocol:
-
Sample Preparation:
-
A sample of the essential oil is diluted in a suitable volatile solvent (e.g., hexane, ethanol, or ethyl acetate) to a concentration appropriate for GC-MS analysis, typically in the range of 10-100 µg/mL.[20][21]
-
An internal standard (a compound not naturally present in the oil, such as n-alkanes) is often added to the sample for accurate quantification.[22]
-
-
GC-MS System and Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., DB-5ms or HP-5ms).[17]
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.[23]
-
Injector: A split/splitless injector is typically used, with the temperature set to ensure rapid vaporization of the sample (e.g., 250 °C).[17]
-
Oven Temperature Program: A temperature gradient is programmed to separate the components based on their boiling points. A typical program might start at a lower temperature (e.g., 60-70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-280 °C).[23]
-
Mass Spectrometer: The MS is operated in electron ionization (EI) mode. The ion source and transfer line temperatures are maintained at appropriate levels (e.g., 230 °C and 280 °C, respectively).
-
-
Data Acquisition and Analysis:
-
The mass spectrometer scans a specific mass-to-charge (m/z) range to detect the ionized fragments of the eluting compounds.
-
The resulting chromatogram shows peaks corresponding to the different components of the essential oil.
-
This compound is identified by comparing its retention time and mass spectrum with those of a certified reference standard.
-
Quantification is achieved by integrating the peak area of this compound and comparing it to the peak area of the internal standard or by using an external calibration curve.
-
Visualizations
Biosynthetic Pathway of this compound
This compound is a monoterpenoid, synthesized in plants via the methylerythritol 4-phosphate (MEP) pathway. The final step involves the acetylation of myrcenol (B1195821).
Caption: Putative biosynthetic pathway of this compound.
Experimental Workflow for this compound Analysis
The general workflow for the analysis of this compound in essential oils involves extraction followed by chromatographic separation and detection.
Caption: General workflow for this compound analysis.
Chemical Relationship of Myrcene, Myrcenol, and this compound
This compound is structurally related to myrcene and myrcenol through hydroxylation and acetylation reactions, respectively.
Caption: Chemical relationship of related monoterpenoids.
Conclusion
This compound is a valuable aroma compound present in various essential oils, although often in minor quantities. This guide has provided a summary of its known occurrence, detailed protocols for its extraction and quantification, and a plausible biosynthetic pathway. For researchers and professionals in drug development and related fields, a thorough understanding of these aspects is crucial for quality assessment, product formulation, and exploring the potential applications of this and other terpenoid compounds. Further research is warranted to expand the quantitative database of this compound in a broader range of essential oils and to fully elucidate the specific enzymatic steps in its biosynthesis.
References
- 1. scielo.br [scielo.br]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Bergamot Oil: Botany, Production, Pharmacology [mdpi.com]
- 4. notulaebotanicae.ro [notulaebotanicae.ro]
- 5. mdpi.com [mdpi.com]
- 6. Essential Oil Content and Compositional Variability of Lavandula Species Cultivated in the Mid Hill Conditions of the Western Himalaya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aroma Characteristics of Lavender Extract and Essential Oil from Lavandula angustifolia Mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. Chemical Composition and Antioxidant Properties of Juniper Berry (Juniperus communis L.) Essential Oil. Action of the Essential Oil on the Antioxidant Protection of Saccharomyces cerevisiae Model Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ScenTree - Juniper berry oil (CAS N° 8002-68-4) [scentree.co]
- 11. vup.sk [vup.sk]
- 12. distillequipment.com [distillequipment.com]
- 13. cedarstoneindustry.com [cedarstoneindustry.com]
- 14. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]
- 15. engineering.iastate.edu [engineering.iastate.edu]
- 16. magritek.com [magritek.com]
- 17. vipsen.vn [vipsen.vn]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. academics.su.edu.krd [academics.su.edu.krd]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. uoguelph.ca [uoguelph.ca]
- 22. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 23. longdom.org [longdom.org]
Methodological & Application
Synthesis of Myrcenyl Acetate from Myrcenol: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
Myrcenyl acetate (B1210297), a valuable fragrance and flavor compound with a characteristic citrus, bergamot, and floral aroma, is synthesized through the esterification of myrcenol (B1195821). This document provides detailed application notes and experimental protocols for the chemical and enzymatic synthesis of myrcenyl acetate from myrcenol, targeted towards researchers, scientists, and professionals in the fields of organic synthesis, and fragrance and flavor development. The protocols outlined below are based on established methods for the acetylation of tertiary alcohols.
Chemical Synthesis: Acetylation using Acetic Anhydride (B1165640) and Pyridine (B92270)
The most common and robust method for the synthesis of this compound from myrcenol is the acetylation using acetic anhydride with pyridine as a catalyst and base. This method is high-yielding and suitable for a standard laboratory setting.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. Pyridine acts as a nucleophilic catalyst, activating the acetic anhydride, and also as a base to neutralize the acetic acid byproduct.
Caption: Chemical Synthesis Pathway of this compound.
Experimental Protocol
Materials:
-
Myrcenol (1.0 eq)
-
Anhydrous Pyridine (3.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve myrcenol (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add anhydrous pyridine (3.0 eq) followed by the dropwise addition of acetic anhydride (1.5 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to neutralize excess acetic acid), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Quantitative Data (Hypothetical)
Since specific literature data for this exact reaction is scarce, the following table presents hypothetical data based on typical yields for the acetylation of tertiary alcohols.
| Parameter | Value |
| Reactant Ratio | Myrcenol:Acetic Anhydride:Pyridine (1:1.5:3) |
| Reaction Time | 4 - 6 hours |
| Temperature | 0 °C to Room Temperature |
| Solvent | Dichloromethane |
| Hypothetical Yield | 85 - 95% |
| Purity (post-chromatography) | >98% |
Enzymatic Synthesis: Lipase-Catalyzed Acetylation
For a greener and milder alternative, this compound can be synthesized using a lipase-catalyzed reaction. This method avoids harsh reagents and reaction conditions.
Reaction Principle
Lipases are enzymes that can catalyze the formation of esters (esterification) in non-aqueous media. The reaction involves the acylation of the alcohol (myrcenol) with an acyl donor, such as vinyl acetate.
Caption: Experimental Workflow for this compound Synthesis.
Experimental Protocol
Materials:
-
Myrcenol (1.0 eq)
-
Vinyl Acetate (3.0 eq, as both acyl donor and solvent)
-
Immobilized Lipase (e.g., Novozym 435, 10-20% w/w of myrcenol)
-
Molecular Sieves (optional, to remove water)
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flask, combine myrcenol (1.0 eq) and vinyl acetate (3.0 eq).
-
Enzyme Addition: Add the immobilized lipase. If desired, add activated molecular sieves.
-
Reaction: Place the flask in an orbital shaker or use a magnetic stirrer and heat to a moderate temperature (e.g., 40-60 °C). Allow the reaction to proceed for 24-48 hours.
-
Workup: Once the reaction is complete (monitored by TLC or GC), filter off the immobilized lipase. The lipase can often be washed and reused.
-
Concentration and Purification: Remove the excess vinyl acetate under reduced pressure. Purify the resulting crude this compound by flash column chromatography.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Acyl Donor | Vinyl Acetate |
| Catalyst | Immobilized Lipase (e.g., Novozym 435) |
| Reaction Time | 24 - 48 hours |
| Temperature | 40 - 60 °C |
| Solvent | Solvent-free (or minimal organic solvent) |
| Hypothetical Yield | 70 - 90% |
| Purity (post-chromatography) | >98% |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle with care.
-
Acetic anhydride is corrosive and a lachrymator.
-
Handle all organic solvents with care and dispose of them according to institutional guidelines.
Troubleshooting
-
Low Yield (Chemical Synthesis): Ensure all reagents and glassware are anhydrous. The presence of water will hydrolyze the acetic anhydride and deactivate the catalyst. Consider adding a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction.
-
Incomplete Reaction: If the reaction stalls, consider increasing the reaction time or temperature slightly.
-
Low Yield (Enzymatic Synthesis): The activity of the lipase is crucial. Ensure the enzyme is active and not denatured. The presence of water can also affect the equilibrium; consider using molecular sieves.
This document is intended for research and development purposes only. All procedures should be carried out by trained professionals in a suitable laboratory environment.
Application Note: Quantitative Analysis of Myrcenyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed protocol for the quantitative analysis of Myrcenyl acetate (B1210297), a common fragrance and flavor ingredient, using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the determination of Myrcenyl acetate in various matrices, such as essential oils and cosmetic formulations. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis. Additionally, representative quantitative data and the mass spectral fragmentation of this compound are presented. This document is intended for researchers, scientists, and quality control professionals in the fragrance, food, and pharmaceutical industries.
Introduction
This compound ((2-methyl-6-methylideneoct-7-en-2-yl) acetate) is an organic compound with the chemical formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol .[1] It is a monoterpene ester known for its pleasant citrus, bergamot, and lavender-like aroma.[2] As a key component in many essential oils and a widely used fragrance ingredient, accurate and reliable quantification of this compound is essential for quality control, product formulation, and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Its high sensitivity and selectivity make it the method of choice for analyzing complex mixtures.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the GC-MS analysis of this compound. Please note that these values are representative and should be determined for each specific instrument and matrix during method validation.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL (R² > 0.995) |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.07 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (>99% purity)
-
Hexane (B92381) (or other suitable solvent, HPLC grade)
-
Sample containing this compound (e.g., essential oil, perfume)
-
Volumetric flasks, pipettes, and syringes
-
GC vials with caps (B75204) and septa
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with hexane to cover the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
Sample Preparation
-
Liquid Samples (e.g., Essential Oils): Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Dilute to the mark with hexane.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial. A further dilution may be necessary to bring the concentration of this compound within the calibration range.
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (split ratio 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Scan Mode | Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) |
Data Analysis
-
Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the analytical standard and the NIST library.
-
Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the working standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The concentration of this compound in the sample is calculated using this equation.
Mass Spectrum and Fragmentation
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 196, although it may be of low intensity. The fragmentation pattern is consistent with the structure of a terpene acetate.
Key Fragment Ions:
| m/z | Proposed Fragment |
| 136 | [M - CH₃COOH]⁺ (Loss of acetic acid) |
| 121 | [136 - CH₃]⁺ (Loss of a methyl group from the terpene backbone) |
| 93 | Further fragmentation of the terpene backbone |
| 43 | [CH₃CO]⁺ (Acetyl cation) |
The loss of a neutral molecule of acetic acid (60 Da) to produce the ion at m/z 136 is a characteristic fragmentation for acetate esters. The acetyl cation at m/z 43 is also a prominent peak.
Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Simplified biosynthetic pathway of this compound.
References
Application Note: Quantification of Myrcenyl Acetate using High-Performance Liquid Chromatography
Introduction
Myrcenyl acetate (B1210297) is an important fragrance and flavor compound found in various essential oils.[1] Accurate and reliable quantification of Myrcenyl acetate is crucial for quality control in the food, beverage, and cosmetics industries. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity and selectivity. This protocol is intended for researchers, scientists, and drug development professionals requiring a precise analytical method for this compound.
Experimental Protocol
A detailed experimental protocol for the HPLC analysis of this compound is provided below.
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).[2]
-
Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm) is recommended for good separation.[2]
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Reagents: this compound analytical standard (>95% purity).
-
Sample Preparation: 0.22 µm or 0.45 µm syringe filters.[3]
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound:
| Parameter | Value |
| Column | C18 reversed-phase, 4.6 x 100 mm, 2.7 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Liquid Samples (e.g., essential oils): Dilute the sample with methanol to bring the concentration of this compound within the calibration range.
-
Solid Samples: Extract a known weight of the homogenized sample with a suitable organic solvent like methanol or ethanol.[2] Sonicate for 15 minutes and centrifuge to pellet any solid material.[2]
-
Filtration: Filter the final diluted sample solution through a 0.22 µm syringe filter into an HPLC vial prior to injection to remove any particulate matter.[2][3]
Data Presentation
The quantitative data for the HPLC method validation should be summarized as shown in the tables below. These tables provide a clear and structured overview of the method's performance characteristics.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | >0.999 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | [Insert Data] |
| Theoretical Plates | > 2000 | [Insert Data] |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | [Insert Data] |
Table 3: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| Low QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Mid QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| High QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Workflow and Signaling Pathways
The logical flow of the experimental protocol is visualized in the following diagrams.
Caption: HPLC analysis workflow for this compound.
Caption: Detailed sample preparation workflow.
References
Application Notes and Protocols: Myrcenyl Acetate in Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrcenyl acetate (B1210297) (CAS No. 1118-39-4) is a naturally occurring monoterpene ester valued in the fragrance industry for its fresh, complex aroma profile.[1] It imparts a unique combination of citrus, fruity, floral, and woody notes, making it a versatile ingredient in a wide range of scented products.[1][2][3] These application notes provide a comprehensive overview of Myrcenyl acetate's properties, performance characteristics, and recommended methodologies for its evaluation and use in fragrance formulations.
Physicochemical and Olfactive Properties
A thorough understanding of the physicochemical and olfactive properties of a fragrance ingredient is fundamental to its effective application. This compound is a colorless liquid with a medium odor strength and good stability in various bases.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₂ | --INVALID-LINK-- |
| Molecular Weight | 196.29 g/mol | --INVALID-LINK-- |
| CAS Number | 1118-39-4 | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Specific Gravity | 0.905 - 0.913 @ 20°C | --INVALID-LINK-- |
| Refractive Index | 1.456 - 1.461 @ 20°C | --INVALID-LINK-- |
| Flash Point | 82.22 °C (180 °F) TCC | --INVALID-LINK-- |
| Vapor Pressure | 0.015 mmHg @ 25°C (est.) | --INVALID-LINK-- |
| logP (o/w) | 3.360 | --INVALID-LINK-- |
| Solubility | Soluble in alcohol; Insoluble in water | --INVALID-LINK-- |
| Shelf Life | 6 months or longer if stored properly | --INVALID-LINK-- |
Table 2: Olfactive Profile of this compound
| Odor Descriptor | Description |
| Primary Notes | Citrus (Bergamot), Fruity (Pear), Floral (Lavender) |
| Secondary Notes | Woody, Herbal, Metallic, Clean |
| Odor Strength | Medium |
| Substantivity | Approximately 6 hours on a smelling strip |
Applications in Fragrance Formulations
This compound's multifaceted scent profile allows for its incorporation into a diverse array of product categories. Its fresh and clean character makes it particularly suitable for top and middle notes in fragrance compositions.
Table 3: Recommended Applications and Use Levels
| Application | Recommended Use Level in Fragrance Concentrate (%) | Performance & Stability |
| Fine Fragrance (e.g., Eau de Toilette, Perfume) | Up to 20% | Excellent |
| Cosmetics (e.g., Lotions, Creams) | 1 - 10% | Good |
| Soaps and Shampoos | 2 - 15% | Good |
| Powder Detergents | 5 - 20% | Very Good |
| Fabric Conditioners | 1 - 5% | Moderate to Poor |
Experimental Protocols
To fully characterize the performance of this compound in a fragrance formulation, a series of standardized experimental protocols should be employed.
Protocol for Stability Testing
This protocol outlines a method to quantify the chemical stability of this compound in a finished product base over time.
Objective: To determine the degradation rate of this compound in a product base under controlled storage conditions.
Materials:
-
This compound
-
Product base (e.g., hydroalcoholic solution for fine fragrance, surfactant base for shampoo)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Incubators/environmental chambers
-
Glass vials with airtight seals
-
Pipettes and standard laboratory glassware
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired product base at a known concentration (e.g., 5% w/w).
-
Aliquot the sample into multiple glass vials, ensuring minimal headspace.
-
Prepare a control sample of this compound in a non-reactive solvent (e.g., ethanol) at the same concentration.
-
-
Storage Conditions:
-
Store the vials under various conditions to simulate shelf-life and consumer use. Recommended conditions include:
-
Refrigerated (4°C)
-
Room temperature (25°C)
-
Elevated temperature (40°C)
-
With and without exposure to UV light.
-
-
-
Time Points:
-
Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
GC-MS Analysis:
-
At each time point, extract an aliquot of the sample.
-
Prepare the sample for GC-MS analysis (e.g., dilution, extraction).
-
Inject the sample into the GC-MS system.
-
Use a suitable GC column and temperature program to achieve good separation of this compound from other components.
-
Identify and quantify the this compound peak based on its retention time and mass spectrum.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the initial concentration.
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the half-life of this compound under each condition.
-
Protocol for Substantivity Assessment on Skin
This protocol describes a method to evaluate the longevity of this compound's aroma on human skin using headspace analysis.
Objective: To measure the concentration of this compound released from the skin over time after application.
Materials:
-
Solution of this compound in ethanol (B145695) (e.g., 10% v/v)
-
Solid-Phase Microextraction (SPME) fibers (e.g., PDMS/DVB)
-
Headspace sampling vials or custom-made skin sampling chambers
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Human volunteer panel
Procedure:
-
Panelist Preparation:
-
Select panelists and ensure they have a "wash-out" period (e.g., 24 hours) with no use of scented products on the application area (typically the forearm).
-
-
Application:
-
Apply a standardized amount of the this compound solution to a defined area on the panelist's forearm.
-
-
Headspace Sampling:
-
At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 6 hours), collect the headspace above the application site using an SPME fiber for a fixed duration (e.g., 15 minutes).
-
-
GC-MS Analysis:
-
Immediately after sampling, desorb the SPME fiber in the injection port of the GC-MS.
-
Analyze the sample to identify and quantify the amount of this compound captured.
-
-
Data Analysis:
-
Plot the peak area of this compound against time to create a release profile.
-
This profile indicates the substantivity of this compound on the skin.
-
Protocol for Sensory Analysis
This protocol provides a framework for the sensory evaluation of this compound by a trained panel.
Objective: To create a detailed and quantitative odor profile of this compound.
Materials:
-
This compound diluted in a suitable solvent (e.g., ethanol or dipropylene glycol)
-
Standard smelling strips
-
Sensory evaluation booths with controlled ventilation and lighting
-
Trained sensory panel (typically 8-12 panelists)
-
Sensory evaluation software or standardized questionnaires
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound at different concentrations to evaluate its character at various intensities.
-
-
Panelist Training:
-
Ensure panelists are familiar with a standardized fragrance lexicon and intensity scales (e.g., a 0-10 scale).
-
-
Evaluation:
-
Present coded samples of this compound to the panelists on smelling strips.
-
Ask panelists to rate the intensity of various odor descriptors (e.g., citrus, fruity, floral, woody, herbal, metallic) at different time points (e.g., top note, middle note, dry down).
-
-
Data Analysis:
-
Compile the data from all panelists.
-
Calculate the mean intensity ratings for each descriptor at each time point.
-
Create a spider or radar chart to visualize the odor profile of this compound.
-
Visualization of Workflows and Relationships
Fragrance Development Workflow
The following diagram illustrates a typical workflow for incorporating a new ingredient like this compound into a fragrance formulation.
Experimental Workflow for Substantivity Testing
This diagram details the sequential steps involved in the substantivity testing of a fragrance ingredient on a substrate.
Safety and Regulatory Information
This compound is considered safe for use in fragrance formulations under the guidelines of the International Fragrance Association (IFRA). The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment. It is recommended to adhere to the usage levels specified by IFRA for different product categories. As with all fragrance materials, it is essential to handle this compound in accordance with its Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile ingredient for fragrance formulators. Its fresh and complex odor profile, coupled with good performance in many applications, makes it a key component for creating innovative and appealing scents. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to effectively utilize and further explore the potential of this compound in fragrance development.
References
Application Notes and Protocols for the Evaluation of Myrcenyl Acetate as a Potential Pheromone Component
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no substantial scientific evidence to classify myrcenyl acetate (B1210297) as a known primary component of any specific insect pheromone. The following application notes and protocols are provided as a general framework for researchers interested in investigating the potential semiochemical activity of novel compounds like myrcenyl acetate in insects.
This compound is a naturally occurring ester primarily recognized for its fruity and floral scent, leading to its widespread use in the fragrance and cosmetic industries.[1] While many acetate esters are known to function as insect pheromones, the role of this compound in this context has not been established.[2][3] The protocols outlined below describe standard methodologies to screen and evaluate a test compound, such as this compound, for potential pheromonal or kairomonal effects on insects.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1118-39-4[4][5] |
| Molecular Formula | C₁₂H₂₀O₂[4] |
| Molecular Weight | 196.29 g/mol |
| Appearance | Colorless Liquid[5] |
| Odor Profile | Citrus, bergamot, lavender, floral[6] |
| Boiling Point | 257.2°C at 760 mmHg |
| Solubility in Water | 7.023 mg/L @ 25°C (estimated) |
Experimental Protocols
Protocol 1: Electroantennography (EAG) Screening
Electroantennography is a technique used to measure the electrical output from an insect's antenna in response to an airborne stimulus. It is a primary screening tool to determine if an insect's olfactory system can detect a specific compound.[7][8][9]
Objective: To determine if the antennae of the target insect species produce an electrical response to this compound.
Materials:
-
Live, healthy insects (e.g., moths, beetles, ants) of a consistent age and physiological state.
-
This compound (high purity).
-
Solvent (e.g., hexane, paraffin (B1166041) oil).
-
Filter paper strips.
-
Glass Pasteur pipettes.
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system).
-
Dissecting microscope.
-
Humidified and purified air delivery system.
Methodology:
-
Insect Preparation:
-
Immobilize the insect (e.g., in a pipette tip with the head protruding).
-
Under a dissecting microscope, carefully excise the terminal segment of each antenna to ensure good electrical contact.
-
Mount the insect between two electrodes: the recording electrode is placed over the cut end of the antenna, and the reference electrode is inserted into the head or thorax.
-
-
Stimulus Preparation:
-
Prepare serial dilutions of this compound in the chosen solvent (e.g., 1 µg/µl, 10 µg/µl, 100 µg/µl).
-
Apply a known volume (e.g., 10 µl) of the this compound solution onto a filter paper strip.
-
Allow the solvent to evaporate completely, leaving the desired dose of the compound on the filter paper.
-
Insert the filter paper into a Pasteur pipette.
-
-
Data Acquisition:
-
Establish a continuous flow of humidified, purified air over the antennal preparation.
-
Record the baseline electrical activity of the antenna.
-
Introduce a puff of air from the stimulus pipette into the continuous air stream.
-
Record the resulting depolarization of the antenna (the EAG response).
-
Present a solvent-only control and a known positive control (a compound known to elicit a response in the target species) to validate the preparation.
-
Randomize the presentation of different concentrations and controls.
-
Measure the amplitude of the EAG response in millivolts (mV).
-
Data Analysis: Compare the mean EAG responses to this compound at different concentrations with the response to the solvent control using appropriate statistical tests (e.g., ANOVA, t-test). A significantly higher response to this compound than to the control indicates that the insect's antennae can detect the compound.
Experimental Workflow for EAG Screening
Caption: Workflow for Electroantennography (EAG) screening of a novel compound.
Protocol 2: Behavioral Assays in a Y-Tube Olfactometer
A Y-tube olfactometer is a common laboratory tool used to assess the behavioral response (attraction or repulsion) of an insect to a chemical cue.
Objective: To determine if this compound acts as an attractant or repellent to the target insect species.
Materials:
-
Y-tube olfactometer.
-
Airflow meter and pump.
-
Charcoal and water flasks for air purification and humidification.
-
This compound and solvent (e.g., hexane).
-
Filter paper.
-
Insects of a specific sex and mating status (e.g., virgin females, mated males).
Methodology:
-
Setup:
-
Clean the Y-tube thoroughly with solvent and bake it to remove any residual odors.
-
Connect the arms of the Y-tube to the purified and humidified air source.
-
Adjust the airflow to a constant rate (e.g., 200 ml/min) through each arm.
-
-
Stimulus Application:
-
Apply a solution of this compound to a piece of filter paper and place it in a treatment arm.
-
Apply the solvent alone to another piece of filter paper and place it in the control arm.
-
-
Bioassay:
-
Introduce a single insect at the base of the Y-tube.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A choice is recorded when the insect moves a certain distance (e.g., 2 cm) into one of the arms and remains there for a minimum period (e.g., 15 seconds).
-
Insects that do not make a choice within the allotted time are recorded as "no choice."
-
Test a sufficient number of insects (e.g., 50-100).
-
Rotate the position of the treatment and control arms between trials to avoid positional bias.
-
Data Analysis: Use a Chi-square test or a G-test to determine if the number of insects choosing the treatment arm is significantly different from the number choosing the control arm.
Logical Flow of a Y-Tube Olfactometer Assay
Caption: Decision-making process in a Y-tube olfactometer behavioral assay.
Protocol 3: Field Trapping Bioassay
Field trials are essential to determine if a compound is effective as a lure under natural conditions, where it must compete with other environmental cues.
Objective: To evaluate the attractiveness of this compound as a lure for trapping the target insect species in the field.
Materials:
-
Insect traps appropriate for the target species (e.g., delta traps, funnel traps).
-
Lure dispensers (e.g., rubber septa, polyethylene (B3416737) vials).
-
This compound.
-
Solvent (if needed for loading dispensers).
-
Control lures (blank dispensers).
-
Randomized block experimental design layout for the field site.
Methodology:
-
Lure Preparation:
-
Load dispensers with a precise amount of this compound (e.g., 1 mg, 5 mg, 10 mg).
-
Prepare an equal number of blank dispensers to serve as controls.
-
-
Experimental Design:
-
Select a suitable field site with a known population of the target insect.
-
Use a randomized complete block design to minimize the effects of habitat variation. Each block will contain one trap for each treatment (e.g., 1 mg lure, 5 mg lure, control).
-
Space traps sufficiently far apart (e.g., 20-50 meters) to prevent interference between lures.
-
-
Trap Deployment:
-
Deploy the baited traps according to the experimental design.
-
Hang traps at a height and in a location appropriate for the target species' flight behavior.
-
-
Data Collection:
-
Check traps at regular intervals (e.g., daily or weekly).
-
Count and record the number of target insects captured in each trap.
-
Continue the experiment for a predetermined period (e.g., 4-6 weeks).
-
Data Analysis: Transform the trap catch data (e.g., using log(x+1)) to normalize the distribution. Use ANOVA followed by a means separation test (e.g., Tukey's HSD) to determine if there are significant differences in the mean number of insects captured between the different lure treatments and the control.
Table 2: Hypothetical Field Trapping Data Summary
This table illustrates how quantitative data from a field trapping experiment could be presented.
| Lure Treatment | Number of Traps | Mean Trap Catch (± SE) per week |
| Control (Blank) | 10 | 1.2 ± 0.4 a |
| This compound (1 mg) | 10 | 3.5 ± 0.8 b |
| This compound (5 mg) | 10 | 8.9 ± 1.5 c |
| Positive Control (Known Pheromone) | 10 | 25.4 ± 3.2 d |
| Means in the same column followed by different letters are significantly different (P < 0.05). |
This structured approach, moving from physiological screening to behavioral assays and finally to field validation, provides a robust methodology for assessing the potential of this compound, or any novel compound, as an insect pheromone component.
References
- 1. This compound – Fresh Citrus-woody Ester | Chemicalbull [chemicalbull.com]
- 2. researchgate.net [researchgate.net]
- 3. Olfactory and behavioral responses to acetate esters in red imported fire ant, Solenopsis invicta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. berjeinc.com [berjeinc.com]
- 6. This compound IFF [ventos.com]
- 7. Electroantennogram responses of the mediterranean fruit fly,Ceratitis capitata, to a spectrum of plant volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electroantennogram response of the parasitoid, Microplitis croceipes to host-related odors: The discrepancy between relative abundance and level of antennal responses to volatile compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electroantennogram reveals a strong correlation between the passion of honeybee and the properties of the volatile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Myrcenyl Acetate from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrcenyl acetate (B1210297) is a naturally occurring monoterpene ester found in the essential oils of various plants, contributing to their characteristic aroma. It is of interest to researchers and professionals in the pharmaceutical, fragrance, and flavor industries due to its potential biological activities and olfactory properties. This document provides detailed protocols for the extraction of myrcenyl acetate from plant material, focusing on established laboratory techniques. The primary methods detailed are steam distillation and solvent extraction, which are widely used for the isolation of volatile compounds from botanical sources. Additionally, an overview of other potential extraction methods is provided for consideration.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical and depends on factors such as the chemical nature of the target compound, the plant matrix, and the desired scale of extraction. Below is a summary of common methods applicable for the extraction of this compound.
| Extraction Method | Principle | Solvents/Reagents | Typical Temperature | Typical Duration | Advantages | Disadvantages |
| Steam Distillation | Co-distillation of volatile, water-immiscible compounds with steam.[1] | Water | 100°C | 2-6 hours | - No organic solvent residue- Suitable for thermolabile compounds- Cost-effective | - May not be suitable for thermally sensitive compounds that degrade at 100°C- Can be time-consuming |
| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | Hexane (B92381), Ethanol (B145695), Ethyl Acetate[2][3] | Boiling point of the solvent | 6-24 hours | - High extraction efficiency- Requires smaller solvent volume than maceration | - Potential for thermal degradation of target compounds- Requires specialized glassware |
| Maceration | Soaking the plant material in a solvent to allow the compounds of interest to diffuse out.[3] | Ethanol, Methanol, Acetone[3] | Room Temperature or slightly elevated | Days to weeks | - Simple and requires minimal equipment- Suitable for thermolabile compounds | - Time-consuming- May result in lower extraction yields compared to other methods |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid, typically CO2, as the solvent.[4][5] | Supercritical CO2, often with a co-solvent like ethanol | 40-60°C | 1-4 hours | - "Green" technology with no organic solvent residue- High selectivity and efficiency- Mild extraction temperatures | - High initial equipment cost- May require optimization of pressure and temperature |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material, accelerating extraction.[6] | Ethanol, Methanol | 40-100°C | 5-30 minutes | - Rapid extraction times- Reduced solvent consumption- Improved extraction yield | - Potential for localized overheating- Requires specialized microwave equipment |
Experimental Protocols
Protocol 1: Steam Distillation for this compound Extraction
This protocol describes the extraction of this compound using a Clevenger-type apparatus, a common setup for steam distillation of essential oils from plant material.[7]
Materials and Reagents:
-
Fresh or dried plant material (e.g., from species known to contain this compound)
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
-
n-Hexane (for rinsing)
-
Clevenger-type steam distillation apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Collection vial
-
Grinder or blender
Procedure:
-
Sample Preparation:
-
If using fresh plant material, wash it thoroughly to remove any dirt and debris. Coarsely chop the material to increase the surface area for extraction.
-
If using dried plant material, it can be used directly or lightly crushed. For a finer consistency, grind the dried material into a coarse powder.
-
-
Apparatus Setup:
-
Set up the Clevenger-type steam distillation apparatus according to the manufacturer's instructions. Ensure all glass joints are properly sealed.[8]
-
Place 100 g of the prepared plant material into the 2 L round-bottom flask.
-
Add 1 L of deionized water to the flask, ensuring the plant material is fully submerged.[7]
-
-
Distillation:
-
Heat the flask using a heating mantle to bring the water to a boil.
-
Continue the distillation for 3-4 hours. Steam will pass through the plant material, carrying the volatile this compound and other essential oil components.[7]
-
The vapor mixture will condense in the condenser and collect in the graduated tube of the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top of the hydrosol.
-
-
Collection and Drying:
-
After the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Carefully collect the separated essential oil layer from the graduated tube into a clean collection vial.
-
To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected oil. Swirl gently and allow it to stand for 15-20 minutes.
-
Decant the dried essential oil into a clean, airtight, and light-protected storage vial.
-
-
Storage:
-
Store the extracted essential oil containing this compound at 4°C in the dark to prevent degradation.
-
Protocol 2: Solvent Extraction (Soxhlet) for this compound
This protocol outlines the extraction of this compound using a Soxhlet apparatus, which allows for continuous extraction with a minimal amount of solvent.
Materials and Reagents:
-
Dried and powdered plant material
-
Hexane or Ethanol (ACS grade)
-
Cellulose (B213188) extraction thimble
-
Soxhlet extraction apparatus
-
Heating mantle
-
Round-bottom flask (500 mL)
-
Condenser
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Dry the plant material in an oven at a low temperature (e.g., 40-50°C) to remove moisture.
-
Grind the dried material into a fine powder to increase the extraction efficiency.
-
-
Soxhlet Extraction:
-
Place 20 g of the dried, powdered plant material into a cellulose extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Add 250 mL of hexane or ethanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus with the flask, extractor, and condenser.
-
Heat the flask using a heating mantle to the boiling point of the solvent.
-
Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the plant material, extracting the this compound.[7]
-
-
Solvent Removal:
-
After the extraction is complete, turn off the heat and allow the apparatus to cool.
-
The solvent in the round-bottom flask now contains the extracted compounds.
-
Remove the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
-
-
Storage:
-
Store the crude extract in a sealed, airtight vial at 4°C in the dark. The extract can be further purified using techniques like column chromatography if necessary.
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction of this compound.
This diagram illustrates the general workflow for extracting this compound from plant material, from initial sample preparation through to extraction, processing, analysis, and storage. Researchers can select the appropriate extraction path based on available equipment and desired extract purity.
References
- 1. magritek.com [magritek.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Supercritical fluid extraction - The green manufacturing process - Sabinsa Polska | Przemysł żywieniowy [sabinsa.com.pl]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. engineering.iastate.edu [engineering.iastate.edu]
Application Note and Protocols for the Quantitative Analysis of Myrcenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrcenyl acetate (B1210297) is a naturally occurring monoterpene ester found in a variety of essential oils, contributing a characteristic fresh, citrus, and floral aroma.[1][2] It is a valuable ingredient in the fragrance and flavor industries and is also investigated for its potential biological activities. Accurate and precise quantification of myrcenyl acetate is essential for quality control of raw materials and finished products, formulation development, and in research settings to understand its pharmacokinetic and pharmacodynamic properties.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[3] An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed for its high specificity.
Analytical Methods for this compound Quantification
Gas Chromatography is the premier technique for the analysis of volatile compounds like this compound.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is the gold standard for quantification in the fragrance industry.[4] The FID detector offers high sensitivity to carbon-containing compounds, a wide linear range, and excellent reproducibility, making it ideal for accurate quantification.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method provides definitive identification of this compound based on its unique mass spectrum, offering higher selectivity, which is particularly useful for complex matrices.[5] For quantification, it can be operated in selected ion monitoring (SIM) mode to enhance sensitivity.
This application note will focus on a validated GC-FID method due to its robustness and widespread availability for quantitative analysis.
Data Presentation
The following tables summarize representative quantitative data for a validated GC-FID method for this compound analysis. These values are typical for the analysis of fragrance compounds and essential oils.[6][7]
Table 1: GC-FID Method Validation Parameters for this compound Quantification
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.999[1] | 0.9995 |
| Range (µg/mL) | - | 0.1 - 100 |
| Limit of Detection (LOD) (µg/mL) | Report Value | 0.02 |
| Limit of Quantification (LOQ) (µg/mL) | Report Value | 0.07 |
| Precision (Repeatability, %RSD) | < 2%[1] | 1.2% |
| Intermediate Precision (%RSD) | < 3%[1] | 2.1% |
| Accuracy (Recovery %) | 98 - 102%[1] | 99.5% - 101.2% |
| Specificity | No interference at the retention time of this compound | Complies |
Table 2: Example Quantification of this compound in a Commercial Essential Oil Sample
| Sample | This compound Peak Area | Concentration (µg/mL) | % w/w in Essential Oil |
| Essential Oil Batch A (1:100 dilution) | 45821 | 45.8 | 0.46% |
| Essential Oil Batch B (1:100 dilution) | 51234 | 51.2 | 0.51% |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by GC-FID
This protocol describes the quantification of this compound in an essential oil or fragrance mixture.
1. Instrumentation and Materials
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary GC column: DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar column.[8]
-
Carrier Gas: Helium or Nitrogen.[4]
-
This compound certified reference standard.
-
Solvent: Hexane or Ethanol (GC grade).[7]
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with hexane.
-
Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).[6]
3. Sample Preparation
-
Accurately weigh approximately 100 mg of the essential oil or fragrance sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with hexane. This represents a 1:100 dilution. Further dilution may be necessary to bring the this compound concentration within the calibration range.[9]
-
Filter the solution through a 0.45 µm syringe filter into a GC vial if any particulate matter is present.[10]
4. GC-FID Operating Conditions
| Parameter | Value |
| Injector | |
| Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | |
| Initial Temperature | 60 °C, hold for 2 minutes |
| Ramp Rate | 5 °C/min to 220 °C |
| Final Hold | Hold at 220 °C for 10 minutes |
| Detector (FID) | |
| Temperature | 250 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N₂) | 25 mL/min |
| Carrier Gas (Helium) | |
| Flow Rate | 1.0 mL/min (constant flow) |
5. Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and plot the peak area of this compound against the concentration. Perform a linear regression to obtain the calibration curve and the regression equation (y = mx + c). The correlation coefficient (R²) should be ≥ 0.999.[1]
-
Sample Analysis: Inject the prepared sample solution.
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantification: Calculate the concentration of this compound in the injected sample using the regression equation from the calibration curve.
-
Final Calculation: Adjust the calculated concentration for any dilution factors to determine the final concentration of this compound in the original sample, typically expressed as a percentage (w/w).
Mandatory Visualization
Caption: Workflow for GC-FID Quantification of this compound.
Caption: Detailed Sample Preparation Workflow.
References
- 1. environics.com [environics.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. chromaleont.it [chromaleont.it]
- 5. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. agilent.com [agilent.com]
- 9. scitepress.org [scitepress.org]
- 10. scioninstruments.com [scioninstruments.com]
Application Notes and Protocols for Myrcenyl Acetate as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of myrcenyl acetate (B1210297) as a reference standard in analytical chemistry, particularly for chromatographic techniques. The protocols outlined below are intended to guide researchers in developing robust and reliable methods for the quantification of myrcenyl acetate in various matrices, such as essential oils, fragrance formulations, and cosmetic products.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods, including the selection of appropriate solvents and chromatographic conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₂ | [1] |
| Molecular Weight | 196.29 g/mol | [1] |
| CAS Number | 1118-39-4 | [1] |
| Appearance | Colorless clear liquid | [2][3] |
| Boiling Point | 256.00 to 257.00 °C @ 760.00 mm Hg | [3] |
| Flash Point | 180.00 °F (82.22 °C) | [2][3] |
| Specific Gravity | 0.904 to 0.912 @ 25 °C | [2][3] |
| Refractive Index | 1.456 to 1.461 @ 20 °C | [2][3] |
| Solubility | Soluble in alcohol; Insoluble in water | [3] |
| Purity (Typical) | ≥ 95% | [2][3] |
Experimental Protocols
The following protocols provide a framework for the quantitative analysis of this compound using gas chromatography (GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for the construction of a reliable calibration curve.
Materials:
-
This compound certified reference standard (≥99% purity)
-
Hexane (B92381) or Ethyl Acetate (GC grade)
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes
Protocol:
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in a small amount of hexane and then dilute to the mark with the same solvent.
-
Mix thoroughly to ensure homogeneity.
-
This primary stock solution should be stored at 2-8°C in a tightly sealed, light-protected container.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane.
-
A minimum of five concentration levels is recommended to generate a robust calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[4]
-
For example, to prepare a 100 µg/mL standard, transfer 5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask and dilute to the mark with hexane.
-
Sample Preparation
The goal of sample preparation is to extract this compound from the matrix and dilute it to a concentration that falls within the linear range of the calibration curve.
Protocol for Essential Oils:
-
Accurately weigh a known amount of the essential oil sample (e.g., 100 mg) into a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with hexane.
-
A further dilution may be necessary depending on the expected concentration of this compound in the sample. A starting dilution of 1:100 (v/v) is often appropriate for essential oils.[4]
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter prior to injection if particulate matter is present.
Gas Chromatography (GC) Method
The following GC parameters are a starting point and may require optimization for specific instruments and applications.
| Parameter | GC-FID | GC-MS | Reference |
| GC System | Agilent 7890B or equivalent | Agilent 7890B with 5977A MSD or equivalent | [5] |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | [6] |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | [7][8] |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | 1.0 - 1.5 mL/min (constant flow) | [6][7] |
| Injection Volume | 1 µL | 1 µL | |
| Injector Temperature | 250 °C | 250 °C | [7] |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split (e.g., 20:1) or Splitless | [6] |
| Oven Program | Initial: 60°C, hold 2 minRamp: 5°C/min to 250°C, hold 5 min | Initial: 60°C, hold 2 minRamp: 5°C/min to 250°C, hold 5 min | [7][9] |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) | |
| FID Temperature | 280 °C | - | [7] |
| MS Transfer Line | - | 280 °C | [6] |
| MS Ion Source | - | 230 °C (Electron Ionization) | [6] |
| Ionization Energy | - | 70 eV | [6] |
| Mass Scan Range | - | 40-350 amu | [6] |
Kovats Retention Indices:
The following retention indices can be used to aid in the identification of this compound.
| Column Type | Retention Index | Reference |
| Standard Non-polar | 1246, 1247 | [10] |
| Semi-standard Non-polar | 1261 | [10] |
| Standard Polar | 1571, 1574, 1595 | [10] |
Data Analysis and Quantification
Calibration Curve Construction
-
Inject the prepared working standard solutions in triplicate, from the lowest to the highest concentration.
-
For each concentration level, determine the average peak area of the this compound peak.
-
Construct a calibration curve by plotting the average peak area (y-axis) against the concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable for good linearity.[4]
Quantification of this compound in Samples
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards. For GC-MS, confirm the identity by comparing the mass spectrum with a reference library (e.g., NIST).
-
Integrate the peak area of the this compound peak in the sample chromatogram.
-
Calculate the concentration of this compound in the injected sample using the linear regression equation from the calibration curve.
-
Calculate the final concentration in the original sample by accounting for all dilution factors used during sample preparation.
Method Validation Parameters
For use in regulated environments, the analytical method should be validated according to ICH guidelines or other relevant standards. Key validation parameters include:
| Parameter | Description | Typical Acceptance Criteria | Reference |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² > 0.995 | [4] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Typically 80-120% of the test concentration for an assay. | [11] |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by spike-recovery studies. | 90-110% recovery | [7][12] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. | Relative Standard Deviation (RSD) < 10% | [7][12] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 | [7][12] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 | [7][12] |
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound.
Stability and Storage of this compound Standard
-
Storage: this compound standard should be stored in a cool, dry, and well-ventilated place in tightly sealed containers, protected from heat and light.[2][3]
-
Shelf Life: When stored properly, this compound has a shelf life of 6 months or longer.[2][3] It is recommended to re-evaluate the purity of the standard after prolonged storage.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and alkalis.[5]
References
- 1. This compound [webbook.nist.gov]
- 2. This compound, 1118-39-4 [thegoodscentscompany.com]
- 3. This compound, 1118-39-4 [perflavory.com]
- 4. benchchem.com [benchchem.com]
- 5. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Myrcenylacetate | C12H20O2 | CID 14235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 12. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Myrcenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic synthesis of myrcenyl acetate (B1210297), a valuable fragrance and flavor compound. The synthesis is achieved through the lipase-catalyzed esterification of myrcenol (B1195821). These protocols focus on the use of immobilized lipase (B570770), particularly Novozym® 435, a robust and widely used biocatalyst, to ensure high conversion rates, product purity, and catalyst reusability. This environmentally friendly approach avoids the harsh conditions and byproducts associated with traditional chemical synthesis. Detailed methodologies for the synthesis, purification, and analysis of myrcenyl acetate are provided, including quantitative data in structured tables and visualizations of the experimental workflow.
Introduction
This compound is a terpene ester known for its fresh, clean, and citrus-like aroma with floral and pear undertones.[1][2][3] It is a key component in the fragrance and flavor industries. Traditionally, its synthesis involves chemical methods that can be energy-intensive and environmentally challenging. The use of biocatalysts, such as lipases, offers a green and sustainable alternative.[4] Lipase-catalyzed esterification operates under mild conditions, demonstrates high selectivity, and simplifies downstream processing, leading to a purer product with fewer byproducts.[1][4]
This application note details the enzymatic synthesis of this compound from myrcenol and an acyl donor, catalyzed by an immobilized lipase. The protocols provided are designed to be adaptable for research, process development, and small-scale production.
Data Presentation
The efficiency of the enzymatic synthesis of terpene esters is influenced by several key parameters. The following tables summarize quantitative data from studies on analogous terpene acetates, providing a strong starting point for the optimization of this compound synthesis.
Table 1: Performance of Immobilized Lipases in the Synthesis of Terpene Esters
| Lipase | Terpene Alcohol | Acyl Donor | Molar Ratio (Alcohol:Acyl Donor) | Temperature (°C) | Enzyme Load (% w/w) | Conversion (%) | Reaction Time (h) | Solvent |
| Novozym® 435 | Geraniol | Oleic Acid | 1:1 | 35 | Not Specified | >80 | 4 | Solvent-free |
| Novozym® 435 | Citronellol | Oleic Acid | 1:1 | 35 | Not Specified | >80 | 4 | Solvent-free |
| Novozym® 435 | Nerol | Ethyl Acetate | 1:12.6 | 52.7 | 2.6 | 91.6 | 2 | Solvent-free |
| Lipozyme TL IM® | Geraniol | Oleic Acid | 1:1 | 35 | Not Specified | >80 | 4 | Solvent-free |
Data extrapolated from analogous terpene ester synthesis.[5]
Table 2: Physicochemical Properties of Reactants and Product
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| Myrcenol | 543-39-5 | C₁₀H₁₈O | 154.25 | 213-217 | ~0.973-0.982 |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | 139.8 | 1.082 |
| Vinyl Acetate | 108-05-2 | C₄H₆O₂ | 86.09 | 72.7 | 0.934 |
| This compound | 1118-39-4 | C₁₂H₂₀O₂ | 196.29 | Not Available | ~0.904-0.912 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Novozym® 435
This protocol describes the synthesis of this compound via transesterification of myrcenol with an acyl donor, catalyzed by immobilized Candida antarctica lipase B (Novozym® 435).
Materials:
-
Myrcenol (≥95% purity)[6]
-
Acyl donor (e.g., vinyl acetate or acetic anhydride)
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Solvent (e.g., n-hexane, optional for viscosity reduction)
-
Reaction vessel (e.g., screw-capped flask or small-scale reactor)
-
Magnetic stirrer with heating plate or incubator shaker
-
Analytical equipment for reaction monitoring (Gas Chromatography-Mass Spectrometry, GC-MS)
Procedure:
-
Substrate Preparation: In a clean, dry reaction vessel, add myrcenol and the acyl donor. A molar ratio of 1:1.5 to 1:5 (myrcenol:acyl donor) is recommended as a starting point. If using a solvent, add it to the mixture.
-
Enzyme Addition: Add Novozym® 435 to the substrate mixture. A recommended starting enzyme load is 5-10% by weight of the total substrates.
-
Reaction Incubation: Securely cap the vessel and place it on a magnetic stirrer or in an incubator shaker. Set the temperature to 40-60°C and the agitation speed to a level that ensures a homogenous mixture without causing mechanical stress to the enzyme beads (e.g., 150-200 rpm).
-
Reaction Monitoring: Allow the reaction to proceed for 2-24 hours. To monitor the progress, withdraw small aliquots of the reaction mixture at different time intervals (e.g., 1, 2, 4, 8, 24 hours). The conversion of myrcenol to this compound can be quantified using GC-MS.
-
Reaction Termination and Product Recovery: Once the desired conversion is achieved, terminate the reaction by separating the immobilized enzyme from the product mixture by simple filtration.
-
Enzyme Reuse: The recovered Novozym® 435 can be washed with a suitable solvent (e.g., n-hexane) and dried under vacuum for reuse in subsequent batches.[10][11][12][13]
-
Product Purification (Optional): The resulting this compound can be further purified by vacuum distillation or column chromatography to remove any unreacted substrates and byproducts.
Protocol 2: Analytical Method for this compound Quantification by GC-MS
This protocol provides a general method for the analysis of this compound and myrcenol using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Equipment:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5MS, or equivalent 5% phenyl-methylpolysiloxane column; 30 m x 0.25 mm i.d., 0.25 µm film thickness)[14][15]
-
Helium (carrier gas)
-
Internal standard (e.g., n-tridecane or dodecane)
-
Ethyl acetate (solvent for sample dilution)
-
Autosampler vials
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 10°C/min to 250°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-350
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in ethyl acetate containing a known concentration of the internal standard. A dilution factor of 1:100 to 1:1000 is typically appropriate.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis: Identify myrcenol and this compound peaks based on their retention times and mass spectra. Quantify the compounds by comparing their peak areas to that of the internal standard. The conversion of myrcenol can be calculated using the following formula:
Conversion (%) = [ (Initial moles of myrcenol - Final moles of myrcenol) / Initial moles of myrcenol ] x 100
Visualizations
Figure 1: Experimental workflow for the enzymatic synthesis of this compound.
Figure 2: Reaction pathway for the lipase-catalyzed synthesis of this compound.
References
- 1. agritrop.cirad.fr [agritrop.cirad.fr]
- 2. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myrcenol (CAS 543-39-5) - High Purity Terpene Alcohol [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. myrcenol, 543-39-5 [thegoodscentscompany.com]
- 7. myrcenol | CAS#:543-39-5 | Chemsrc [chemsrc.com]
- 8. scielo.br [scielo.br]
- 9. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Reusability of the Deep Eutectic Solvent - Novozym 435® Enzymes System in Transesterification from Degumming Palm Oil | Scientific.Net [scientific.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ncasi.org [ncasi.org]
- 15. gcms.cz [gcms.cz]
The Role of Myrcenyl Acetate in Plant-Insect Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Myrcenyl acetate (B1210297), a monoterpenoid ester, is a volatile organic compound (VOC) found in the essential oils of various plants. It plays a significant, yet nuanced, role in mediating interactions between plants and insects. This document provides a comprehensive overview of the functions of myrcenyl acetate, supported by detailed experimental protocols and data, to facilitate further research and application in fields such as pest management and drug development.
Introduction to this compound in Chemical Ecology
This compound is a derivative of the monoterpene myrcene. Its chemical structure and properties, including its volatility, allow it to act as a semiochemical—a chemical messenger that carries information between organisms. In the context of plant-insect interactions, this compound can function as an attractant, a repellent, or a component of a more complex signaling blend, depending on the insect species, its concentration, and the surrounding chemical landscape.
Key Functions:
-
Attractant: In some cases, this compound can lure insects to a plant, which can be beneficial for pollination or detrimental in the case of herbivores.
-
Repellent: Conversely, it can deter feeding or oviposition by certain insect pests, acting as a component of the plant's chemical defense system.
-
Pheromone Component: While less common, acetate esters can be components of insect pheromones, influencing mating and aggregation behaviors.
Biosynthesis of this compound in Plants
The biosynthesis of this compound in plants is a multi-step process originating from the universal precursor of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
The proposed biosynthetic pathway involves three key stages:
-
Myrcene Synthesis: Geranyl pyrophosphate (GPP), formed from the condensation of IPP and DMAPP, is converted to myrcene. This reaction is catalyzed by the enzyme myrcene synthase .
-
Hydroxylation to Myrcenol (B1195821): Myrcene is then hydroxylated to form myrcenol. This step is likely catalyzed by a cytochrome P450 monooxygenase.
-
Acetylation to this compound: Finally, myrcenol is acetylated to this compound. This reaction is catalyzed by an acetyl-CoA:alcohol acetyltransferase . The characterization of an acetyltransferase responsible for producing (Z)-3-hexen-1-yl acetate in Arabidopsis thaliana provides a model for the type of enzyme involved in this final step.[1]
dot graph Myrcenyl_Acetate_Biosynthesis { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
IPP [label="Isopentenyl Pyrophosphate (IPP)"]; DMAPP [label="Dimethylallyl Pyrophosphate (DMAPP)"]; GPP [label="Geranyl Pyrophosphate (GPP)"]; Myrcene [label="Myrcene"]; Myrcenol [label="Myrcenol"]; MyrcenylAcetate [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
{rank=same; IPP; DMAPP}
IPP -> GPP; DMAPP -> GPP; GPP -> Myrcene [label="Myrcene Synthase"]; Myrcene -> Myrcenol [label="Cytochrome P450\nMonooxygenase"]; Myrcenol -> MyrcenylAcetate [label="Acetyl-CoA:\nAlcohol Acetyltransferase"]; } caption: "Proposed biosynthetic pathway of this compound in plants."
Quantitative Data on Insect Responses to Acetate Esters
While specific quantitative data for this compound remains elusive in readily available literature, studies on other acetate esters provide a valuable framework for understanding potential insect responses. The behavioral and electrophysiological reactions of insects to these compounds are dose-dependent and species-specific.
Table 1: Electroantennogram (EAG) and Behavioral Responses of Insects to Various Acetate Esters
| Insect Species | Acetate Ester | Concentration | EAG Response (mV) | Behavioral Response | Reference |
| Cnaphalocrocis medinalis (male) | Benzyl acetate | Not specified | 0.61 ± 0.02 | Not specified | [2] |
| Solenopsis invicta | Pentyl acetate | Various | Significant EAG response | Attraction | [3] |
| Solenopsis invicta | Hexyl acetate | Various | Significant EAG response | Repulsion | [3] |
| Solenopsis invicta | cis-3-Hexenyl acetate | Various | Significant EAG response | Repulsion | [3] |
| Grapholita molesta | (Z)-3-Hexenyl acetate | Not specified | Not specified | Synergistic attraction with sex pheromone | [4] |
Note: This table is illustrative and based on available data for other acetate esters due to the limited specific quantitative data for this compound.
Experimental Protocols
Analysis of this compound in Plant Volatiles
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for the extraction and identification of volatile organic compounds from plants.
Materials:
-
Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Vials with PTFE/silicone septa
-
Plant material (e.g., flowers, leaves)
-
Internal standard (optional, for quantification)
Procedure:
-
Enclose a known weight of fresh plant material in a sealed vial.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature to allow for the adsorption of volatile compounds.
-
Retract the fiber and insert it into the injection port of the GC-MS.
-
Desorb the analytes from the fiber by heating the injection port.
-
Separate the compounds on a suitable GC column (e.g., DB-5ms).
-
Identify this compound based on its mass spectrum and retention time compared to a pure standard.
dot graph GC_MS_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368"];
PlantSample [label="Plant Sample in Vial"]; SPME [label="SPME Fiber Exposure\n(Headspace Sampling)"]; Injection [label="GC Injection Port\n(Thermal Desorption)"]; GC_Column [label="Gas Chromatography\n(Separation)"]; MS_Detector [label="Mass Spectrometry\n(Detection & Identification)"]; Data_Analysis [label="Data Analysis\n(Compound Identification)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PlantSample -> SPME; SPME -> Injection; Injection -> GC_Column; GC_Column -> MS_Detector; MS_Detector -> Data_Analysis; } caption: "Workflow for the analysis of plant volatiles using HS-SPME-GC-MS."
Insect Behavioral Assays
Protocol: Y-Tube Olfactometer Bioassay
This protocol is used to determine the preference of an insect for one of two odor sources.
Materials:
-
Y-tube olfactometer
-
Charcoal-filtered and humidified air source
-
Flow meters
-
Odor sources (e.g., this compound solution on filter paper vs. solvent control)
-
Test insects
Procedure:
-
Set up the Y-tube olfactometer with a continuous, equal airflow through both arms.
-
Introduce the odor source (this compound) into the airflow of one arm and a control (solvent) into the other.
-
Release a single insect at the base of the Y-tube.
-
Observe the insect's choice (which arm it enters) and the time spent in each arm for a set duration (e.g., 10 minutes).
-
Repeat with a sufficient number of insects to allow for statistical analysis.
-
To avoid positional bias, rotate the Y-tube and switch the arms containing the treatment and control odors between replicates.
Electrophysiological Assays
Protocol: Electroantennography (EAG)
This protocol measures the overall electrical response of an insect's antenna to an odor stimulus.
Materials:
-
Intact insect antenna
-
Micromanipulators
-
Glass capillary electrodes filled with saline solution
-
Ag/AgCl wires
-
Amplifier and data acquisition system
-
Odor delivery system (puffing a known concentration of this compound over the antenna)
Procedure:
-
Excise an antenna from the insect and mount it between two electrodes.
-
Deliver a continuous stream of charcoal-filtered, humidified air over the antenna.
-
Introduce a puff of air containing a known concentration of this compound into the continuous airstream.
-
Record the resulting depolarization of the antennal membrane (the EAG response).
-
Allow the antenna to recover before presenting the next stimulus.
-
Use a solvent puff as a negative control.
Applications and Future Directions
A thorough understanding of the role of this compound in plant-insect interactions has several potential applications:
-
Pest Management: this compound, if found to be a repellent for certain pests, could be used in "push-pull" strategies or as a component in environmentally friendly insect deterrents. If it is an attractant, it could be incorporated into lures for monitoring or mass trapping.
-
Pollinator Conservation: Identifying the floral scents that attract specific pollinators can aid in conservation efforts and in ensuring the successful pollination of agricultural crops.
-
Drug Development: Plant secondary metabolites are a rich source of novel bioactive compounds. Understanding the ecological roles of these molecules can provide insights into their potential pharmacological activities.
Future research should focus on obtaining specific quantitative data on the behavioral and electrophysiological responses of a wider range of insect species to this compound. Furthermore, elucidating the complete biosynthetic pathway and its regulation in different plant species will be crucial for metabolic engineering efforts aimed at enhancing plant defenses or producing valuable natural products.
References
- 1. Characterization of a BAHD acyltransferase responsible for producing the green leaf volatile (Z)-3-hexen-1-yl acetate in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Functional characterization of the Serine acetyltransferase family genes uncovers the diversification and conservation of cysteine biosynthesis in tomato [frontiersin.org]
The Application of Myrcenyl Acetate in Flavor Chemistry: A Detailed Overview
Myrcenyl acetate (B1210297), a naturally occurring monoterpene ester, is a significant contributor to the flavor and aroma profiles of a variety of food and beverage products.[1] Possessing a characteristic fresh, citrusy, and slightly floral and fruity scent, it is a versatile ingredient utilized by flavor chemists to impart and enhance specific sensory attributes.[1][2] This document provides a comprehensive overview of the application of myrcenyl acetate in flavor chemistry, detailing its organoleptic properties, quantitative data, and experimental protocols for its analysis and use.
Organoleptic Properties and Applications
This compound is characterized by a pleasant aroma profile described as fresh, clean, citrus, metallic, pear, lavender, and floral complex.[3][4] Its flavor is similarly described as citrus, aldehydic, weedy, herbal, woody, and with notes of rosemary.[5] These characteristics make it a valuable component in the formulation of a wide range of products.
In the flavor industry, this compound is employed to create or enhance citrus, bergamot, and lavender notes.[2] It is also used to add complexity to floral and woody flavor profiles. Its fresh and clean character makes it particularly suitable for beverages, confectionery, and dairy products.[5] Beyond food and beverages, this compound is extensively used in the fragrance industry for perfumes, cosmetics, soaps, and detergents.[1]
Quantitative Data
The application of this compound in food and beverages is governed by its flavor contribution at specific concentrations. While the precise flavor threshold can vary depending on the food matrix, typical usage levels provide a practical guide for formulation.
| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
| Dairy products (excluding category 02.0) | 7.0 | 35.0 |
| Processed fruit | 7.0 | 35.0 |
| Confectionery | 10.0 | 50.0 |
| Bakery wares | 10.0 | 50.0 |
| Alcoholic beverages | 10.0 | 50.0 |
| Ready-to-eat savouries | 20.0 | 100.0 |
| Composite foods | 5.0 | 25.0 |
Table 1: Typical Usage Levels of this compound in Various Food Categories. This data provides a starting point for flavor chemists in developing new products or reformulating existing ones.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₂ |
| Molecular Weight | 196.29 g/mol |
| Appearance | Colorless liquid |
| Odor | Citrus, bergamot, lavender, floral |
| Boiling Point | 257.2°C at 760 mmHg |
| Flash Point | 90.4°C |
| Vapor Pressure | 0.0147 mmHg at 25°C |
| Solubility | Insoluble in water, soluble in alcohol |
| LogP | 3.24 - 3.6 |
Table 2: Key Physical and Chemical Properties of this compound. [6] These properties are crucial for understanding its behavior in different food matrices and during processing.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS is the primary analytical technique for the identification and quantification of this compound in food and beverage samples. The following is a general protocol that can be adapted for specific matrices.
Objective: To identify and quantify this compound in a liquid food matrix (e.g., beverage).
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-WAX)[7]
-
Helium (carrier gas)
-
This compound standard
-
Internal standard (e.g., undecane)
-
Organic solvent (e.g., dichloromethane, hexane)
-
Solid Phase Microextraction (SPME) fibers (for headspace analysis) or liquid-liquid extraction apparatus
-
Vials, syringes, and other standard laboratory glassware
Protocol:
-
Sample Preparation (Headspace SPME):
-
Place a known volume of the liquid sample into a headspace vial.
-
If necessary, add a salting-out agent (e.g., NaCl) to improve the volatility of the analytes.
-
Add a known concentration of the internal standard.
-
Seal the vial and place it in a heated autosampler.
-
Expose the SPME fiber to the headspace for a defined period to allow for the adsorption of volatile compounds.
-
Retract the fiber and introduce it into the GC inlet for thermal desorption.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Mix a known volume of the liquid sample with an equal volume of a suitable organic solvent.
-
Add a known concentration of the internal standard.
-
Shake vigorously for several minutes and allow the layers to separate.
-
Carefully collect the organic layer containing the extracted flavor compounds.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
-
GC-MS Analysis:
-
Injector Temperature: 230-250°C
-
Carrier Gas Flow Rate: 1.0 - 1.5 mL/min (Helium)
-
Oven Temperature Program:
-
Initial temperature: 60-70°C, hold for 2 minutes
-
Ramp at 3-10°C/min to 230-240°C
-
Hold at 230-240°C for 5-10 minutes
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Mass Range: 40-400 amu
-
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.
-
Quantify the concentration of this compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.
-
Sensory Evaluation of this compound
Sensory evaluation is crucial to understand the impact of this compound on the final product's flavor profile. A descriptive analysis with a trained panel is a common methodology.[8]
Objective: To characterize the sensory profile of a beverage containing this compound.
Materials:
-
Trained sensory panel (8-12 members)
-
Sensory evaluation booths with controlled lighting and ventilation[8]
-
Reference standards for citrus, floral, and fruity aromas
-
Control sample (beverage without this compound)
-
Test samples (beverage with varying concentrations of this compound)
-
Unsalted crackers and water for palate cleansing[8]
-
Sensory evaluation software or ballots
Protocol:
-
Panel Training:
-
Familiarize the panel with the sensory attributes associated with this compound (e.g., citrus, bergamot, lavender, pear).
-
Provide reference standards to anchor the panelists' perception of each attribute.
-
Conduct training sessions to ensure panelist consistency and reliability.
-
-
Sample Preparation and Presentation:
-
Prepare the control and test samples under identical conditions.
-
Code the samples with random three-digit numbers to avoid bias.
-
Present the samples to the panelists in a randomized order.
-
-
Evaluation:
-
Instruct panelists to evaluate each sample for the intensity of predefined sensory attributes on a line scale (e.g., 0 = not perceptible, 100 = very strong).
-
Panelists should cleanse their palates with water and crackers between samples.
-
-
Data Analysis:
-
Collect the intensity ratings for each attribute from all panelists.
-
Perform statistical analysis (e.g., ANOVA, PCA) to identify significant differences between the control and test samples.
-
Visualize the results using spider plots or bar charts to compare the sensory profiles.
-
References
- 1. This compound – Fresh Citrus-woody Ester | Chemicalbull [chemicalbull.com]
- 2. This compound IFF [ventos.com]
- 3. specialchem.com [specialchem.com]
- 4. iff.com [iff.com]
- 5. This compound, 1118-39-4 [thegoodscentscompany.com]
- 6. echemi.com [echemi.com]
- 7. agilent.com [agilent.com]
- 8. Sensory and Consumer Studies for Improving Citrus Quality - Citrus Industry Magazine [citrusindustry.net]
Application Notes and Protocols for Chiral Separation of Myrcenyl Acetate Enantiomers
Myrcenyl acetate (B1210297), a common fragrance and flavor component, possesses a chiral center and exists as a pair of enantiomers, (R)- and (S)-myrcenyl acetate. The biological and olfactory properties of these enantiomers can differ significantly, necessitating effective methods for their separation and analysis. This document provides detailed application notes and protocols for the chiral separation of myrcenyl acetate enantiomers using three primary techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Enzymatic Kinetic Resolution. These methods are essential for quality control, enantiomeric excess (% ee) determination, and the preparation of enantiopure samples for further research and development.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful and widely used technique for the separation of volatile enantiomers like this compound.[1] The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.[1] Modified cyclodextrins are common CSPs for this purpose.[1][2]
Experimental Protocol: Chiral GC-FID/MS Analysis
This protocol outlines the separation of this compound enantiomers using a capillary gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
1. Sample Preparation:
- Dilute the this compound sample in a suitable solvent (e.g., n-hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
2. Instrument and Column Setup:
- Gas Chromatograph: Agilent 7890A GC system or equivalent.
- Chiral Column: Cyclodex-B, Cyclosil-B, or HP-chiral-20B (30 m x 0.25 mm ID, 0.25 µm film thickness).[3][4]
- Carrier Gas: Helium or Hydrogen.[2][3]
- Injector: Split/splitless injector.
3. Chromatographic Conditions:
- Injector Temperature: 250°C.[3][4]
- Detector Temperature (FID): 250°C - 300°C.[4]
- Carrier Gas Flow Rate: 1 mL/min (constant flow).[3][4]
- Split Ratio: 1:50 to 1:100.[4]
- Injection Volume: 1 µL.
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 5 minutes.[3][4]
- Ramp 1: Increase to 130°C at 1-3°C/min.[3][4]
- Ramp 2: Increase to 200°C at 2-3°C/min.[3][4]
- Hold at 200°C for 3 minutes.[4]
4. Data Analysis:
- Identify the peaks corresponding to the (R)- and (S)-myrcenyl acetate enantiomers based on their retention times. The elution order may vary depending on the specific chiral stationary phase used.
- Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100
Data Presentation: Chiral GC Parameters
| Parameter | Setting | Reference |
| Column Type | Cyclodex-B, Cyclosil-B, HP-chiral-20B | [3][4] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | [2][3] |
| Carrier Gas | Helium or Hydrogen | [2][3] |
| Flow Rate | 1 mL/min | [3][4] |
| Injector Temperature | 250°C | [3][4] |
| Detector Temperature | 250°C - 300°C | [4] |
| Oven Program | 40°C (5 min) -> 130-200°C at 1-3°C/min | [3][4] |
| Injection Volume | 1 µL | [4] |
| Split Ratio | 1:50 - 1:100 | [4] |
Visualization: Chiral GC Workflow
Caption: Workflow for chiral separation of this compound by GC.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and highly effective method for the separation of enantiomers.[5] The direct approach, which utilizes a chiral stationary phase (CSP), is the most common.[6][7] Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely applicable for a broad range of chiral compounds.[6]
Experimental Protocol: Chiral HPLC-UV Analysis
This protocol describes a general method for the separation of this compound enantiomers using a polysaccharide-based CSP.
1. Sample Preparation:
- Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. Instrument and Column Setup:
- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
- Chiral Column: A polysaccharide-based CSP such as Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The ratio may need optimization for best resolution.
3. Chromatographic Conditions:
- Mobile Phase: n-Hexane/Isopropanol (90:10 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection Wavelength: 210 nm (as this compound has weak chromophores, low UV is necessary).
- Injection Volume: 10 µL.
4. Data Analysis:
- Identify the peaks corresponding to the (R)- and (S)-myrcenyl acetate enantiomers.
- Calculate the resolution (Rs), selectivity factor (α), and enantiomeric excess (% ee) from the chromatogram.
Data Presentation: Chiral HPLC Parameters
| Parameter | Setting |
| Column Type | Polysaccharide-based (e.g., Chiralcel OD-H) |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Visualization: Chiral HPLC Workflow
Caption: Workflow for chiral separation of this compound by HPLC.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for preparing enantiomerically enriched compounds.[8] This method utilizes an enzyme, typically a lipase (B570770), that selectively catalyzes a reaction (e.g., hydrolysis or transesterification) on one enantiomer of a racemic mixture at a much faster rate than the other.[9][10] For this compound, a lipase can be used to selectively hydrolyze one enantiomer to myrcenol (B1195821), leaving the other enantiomer of this compound unreacted and thus enriched.
Experimental Protocol: Lipase-Catalyzed Hydrolysis of this compound
This protocol outlines the kinetic resolution of racemic this compound using a lipase.
1. Materials and Reagents:
- Racemic this compound.
- Lipase (e.g., from Candida antarctica B (CAL-B), Pseudomonas fluorescens).[9][10]
- Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0).
- Organic solvent (e.g., heptane (B126788) or toluene).
- Sodium sulfate (B86663) (anhydrous).
2. Reaction Setup:
- In a round-bottom flask, dissolve a known amount of racemic this compound (e.g., 1 mmol) in a mixture of phosphate buffer and organic solvent (e.g., 10 mL buffer, 10 mL heptane).
- Add the lipase (e.g., 50-100 mg).
- Stir the mixture at a controlled temperature (e.g., 30-40°C) using a magnetic stirrer.
3. Monitoring the Reaction:
- Monitor the progress of the reaction by taking small aliquots at regular time intervals (e.g., every 2-4 hours).
- Quench the reaction in the aliquot by adding a solvent like diethyl ether and a drying agent.
- Analyze the aliquot using chiral GC (as described in Protocol 1) to determine the enantiomeric excess (% ee) of the remaining this compound and the produced myrcenol.
- The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.[9]
4. Work-up and Product Isolation:
- Once the desired conversion is reached, stop the reaction by filtering off the enzyme.
- Separate the organic layer from the aqueous layer.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to recover all organic components.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The resulting mixture contains the unreacted, enantiomerically enriched this compound and the enantiomerically enriched myrcenol product. These can be separated by column chromatography.
Data Presentation: Enzymatic Resolution Parameters
| Parameter | Condition | Reference |
| Enzyme | Lipase (e.g., CAL-B, P. fluorescens) | [9][10] |
| Substrate | Racemic this compound | |
| Solvent System | Biphasic: Phosphate buffer (pH 7) / Heptane | [10] |
| Temperature | 30-40°C | [10] |
| Monitoring | Chiral GC | |
| Target Conversion | ~50% | [9] |
Visualization: Enzymatic Resolution Logical Relationship
Caption: Logical diagram of enzymatic kinetic resolution of this compound.
References
- 1. azom.com [azom.com]
- 2. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHIRAL R.I. [keefover-ringlab.botany.wisc.edu]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Myrcenyl Acetate in the Synthesis of Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrcenyl acetate (B1210297), a naturally occurring ester, is a valuable intermediate in the synthesis of various fine chemicals, particularly within the fragrance and flavor industries.[1][2] Its primary application lies in its role as a precursor to the isomeric monoterpene alcohols, nerol (B1678202) and geraniol (B1671447), which are themselves crucial components in many commercial products. This document provides detailed protocols for the synthesis of nerol and geraniol from myrcene (B1677589) via myrcenyl acetate, along with comprehensive data and visualizations to support researchers in their synthetic endeavors.
This compound possesses a fresh, clean, citrus, and floral aroma, making it a desirable component in perfumery.[3] Beyond its direct use in fragrances, its chemical structure allows for facile conversion to other valuable terpenoids. The synthesis of nerol and geraniol from myrcene is a classic example of how a readily available starting material can be transformed into high-value fine chemicals through a multi-step process involving this compound as a key intermediate.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound, nerol, and geraniol is provided below for easy reference.
| Property | This compound | Nerol | Geraniol |
| Molecular Formula | C₁₂H₂₀O₂[5][6][7] | C₁₀H₁₈O | C₁₀H₁₈O[8] |
| Molecular Weight | 196.29 g/mol [5][7] | 154.25 g/mol | 154.25 g/mol [8] |
| Appearance | Colorless liquid[5] | Colorless liquid | Colorless to pale yellow liquid[9] |
| Odor | Citrus, bergamot, lavender, floral[5] | Fresh, sweet rose[10] | Rose-like[9] |
| Boiling Point | ~256-257 °C @ 760 mmHg | ~226-227 °C @ 760 mmHg | ~229-230 °C @ 760 mmHg |
| Density | 0.902 - 0.913 g/cm³ @ 20°C[5] | ~0.879 g/cm³ @ 20°C | ~0.889 g/cm³ @ 20°C |
| Refractive Index | 1.4560 - 1.4610 @ 20°C[5] | ~1.4630 @ 20°C | ~1.4766 @ 20°C |
| Solubility | Insoluble in water; soluble in alcohol[11] | Insoluble in water; soluble in organic solvents[9] | Insoluble in water; soluble in organic solvents[9] |
| CAS Number | 1118-39-4[5][6] | 106-25-2 | 106-24-1[8] |
Synthesis of Nerol and Geraniol from Myrcene via this compound
The industrial synthesis of nerol and geraniol often starts from myrcene, a readily available terpene. The process involves the hydrochlorination of myrcene to produce a mixture of geranyl, neryl, and linalyl chlorides. This chloride mixture is then converted to the corresponding acetates, primarily this compound, which is subsequently saponified to yield a mixture of nerol and geraniol.
Reaction Pathway
Caption: Synthesis of Nerol and Geraniol from Myrcene.
Experimental Protocols
Protocol 1: Synthesis of this compound from Myrcene
This protocol describes the conversion of myrcene to a mixture of terpene chlorides followed by acetylation to yield this compound and its isomers.
Materials:
-
Myrcene
-
Hydrogen Chloride (gas)
-
Sodium Acetate (anhydrous)
-
Ethyl Acetate
-
Acetic Acid
-
Reaction vessel with gas inlet, stirrer, and temperature control
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Charge the reaction vessel with 120 g of myrcene.
-
While maintaining the temperature between 30-35 °C, bubble hydrogen chloride gas through the myrcene for 3 hours.[12]
-
After the addition is complete, add 300 g of acetic acid and 500 g of ethyl acetate to the reaction mixture.[12]
-
Heat the mixture to reflux to carry out the esterification reaction.
-
After the reaction is complete, remove the ethyl acetate, excess hydrogen chloride, and acetic acid using a rotary evaporator to obtain the crude ester mixture (approximately 183 g).[12]
-
The crude product can be purified by vacuum distillation, collecting the fraction at 75-120 °C / 5 mmHg.[12]
Protocol 2: Saponification of this compound to Nerol and Geraniol
This protocol details the hydrolysis of the acetate esters to the corresponding alcohols.
Materials:
-
Crude this compound (from Protocol 1)
-
Sodium Hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Prepare a 30% aqueous solution of sodium hydroxide.
-
In a suitable reaction vessel, mix the crude this compound with 500 g of the 30% sodium hydroxide solution and ethanol.
-
Heat the mixture in a water bath for 6 hours with stirring to effect saponification.[12]
-
After cooling, filter the reaction mixture to recover sodium acetate.
-
Distill off the ethanol.
-
Wash the remaining organic layer with water until neutral.
-
Perform a final vacuum distillation, collecting the fraction at 80-115 °C / 5 mmHg, to obtain a mixture of nerol and geraniol.[12] The typical yield of the combined alcohols is around 71.3%, with a purity of 95-96%.[12]
Protocol 3: Purification of Nerol and Geraniol
Nerol and geraniol can be separated from the mixture by fractional distillation under reduced pressure.
Materials:
-
Crude Nerol and Geraniol mixture
-
Fractional distillation apparatus with a high number of theoretical plates (30-50)
-
Vacuum pump
Procedure:
-
Set up the fractional distillation apparatus. A column with 40-45 theoretical plates is recommended for efficient separation.[12]
-
Maintain a vacuum of 10-100 Pa (preferably 30-50 Pa).[12]
-
Use a reflux ratio of 2-10:1 (preferably 5-7:1).[12]
-
Carefully collect the fractions corresponding to the boiling points of nerol and geraniol under the applied vacuum.
Characterization Data
The following tables summarize key spectroscopic data for the starting material and products to aid in their identification and characterization.
Table 1: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Spectral data available in public databases such as the NIST WebBook.[6] |
| ¹³C NMR | Data available from chemical suppliers and databases. |
| IR | Characteristic peaks for C=O stretch of the ester group and C=C stretches. |
| MS | Mass spectral data can be found in the NIST Mass Spectrometry Data Center.[1] |
Table 2: Spectroscopic Data for Nerol and Geraniol
| Technique | Nerol (cis-isomer) | Geraniol (trans-isomer) |
| ¹H NMR (CDCl₃, ppm) | δ 5.42 (t), 5.10 (t), 4.15 (d), 2.05 (m), 1.74 (s), 1.68 (s), 1.60 (s). | δ 5.41 (t), 5.09 (t), 4.14 (d), 2.05 (m), 1.68 (s), 1.61 (s), 1.57 (s).[13] |
| ¹³C NMR (CDCl₃, ppm) | Data available in chemical databases. | Data available in chemical databases. |
| IR (cm⁻¹) | Broad O-H stretch (~3330), C-O stretch (~1000), C=C stretch (~1670). | Broad O-H stretch (~3330), C-O stretch (~1000), C=C stretch (~1675). |
| MS | Molecular ion peak and characteristic fragmentation pattern available in databases. | Molecular ion peak and characteristic fragmentation pattern available in databases.[8] |
Applications in Fine Chemical Synthesis
The primary significance of this compound in fine chemical synthesis is its role as a stable, isolable intermediate for the production of nerol and geraniol. These two isomers are foundational materials for the fragrance industry and also serve as starting materials for other important molecules.
-
Fragrances and Flavors: Nerol has a fresh, sweet, rose-like scent, while geraniol possesses a stronger rose aroma.[9][10] They are used extensively in perfumes, cosmetics, and as flavoring agents in food.
-
Synthesis of Other Terpenoids: Geraniol and nerol are precursors in the biosynthesis and chemical synthesis of a vast array of other terpenes and terpenoids.[14][15]
-
Vitamin Synthesis: Geraniol is a key building block in the industrial synthesis of Vitamin A and Vitamin E.
Experimental Workflow
The overall workflow for the synthesis and analysis of nerol and geraniol from myrcene is depicted below.
Caption: Workflow for Synthesis and Analysis.
Conclusion
This compound serves as a critical and versatile intermediate in the synthesis of high-value fine chemicals. The protocols and data presented here provide a comprehensive guide for researchers working on the synthesis of nerol, geraniol, and other related terpenoids. The straightforward conversion of myrcene to this compound and its subsequent saponification offer an efficient route to these important fragrance and flavor compounds, highlighting the strategic use of acetate intermediates in modern organic synthesis.
References
- 1. Myrcenylacetate | C12H20O2 | CID 14235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-Odor Relationship Study on Geraniol, Nerol, and Their Synthesized Oxygenated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iff.com [iff.com]
- 4. EP0481798A2 - Process for the purification of citral - Google Patents [patents.google.com]
- 5. This compound IFF [ventos.com]
- 6. This compound [webbook.nist.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Geraniol | C10H18O | CID 637566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The synthesis method of Geraniol_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound, 1118-39-4 [thegoodscentscompany.com]
- 12. CN108947768B - Preparation method of nerol and geraniol - Google Patents [patents.google.com]
- 13. Geraniol(106-24-1) 1H NMR spectrum [chemicalbook.com]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. Terpenoid intermediates in the biosynthesis of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Olfactometry Analysis of Myrcenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrcenyl acetate (B1210297) is a naturally occurring monoterpene ester recognized for its pleasant and complex aroma profile.[1][2] It is a significant component in the fragrance and flavor industries, valued for its fresh, citrus, floral, and slightly woody and herbal notes.[1][2][3] These application notes provide a comprehensive overview of the olfactometry analysis of Myrcenyl acetate, including its sensory profile, physicochemical properties, and detailed protocols for its evaluation using sensory panels and Gas Chromatography-Olfactometry (GC-O). Additionally, the underlying olfactory signaling pathway is described.
Physicochemical and Olfactory Properties of this compound
A summary of the key physicochemical and olfactory properties of this compound is presented below. This data is essential for understanding its behavior in various applications and for designing appropriate analytical methodologies.
| Property | Value | Reference(s) |
| Chemical Name | (2-methyl-6-methylideneoct-7-en-2-yl) acetate | [4] |
| CAS Number | 1118-39-4 | [4] |
| Molecular Formula | C₁₂H₂₀O₂ | [4] |
| Molecular Weight | 196.29 g/mol | [5] |
| Appearance | Colorless clear liquid | [5] |
| Specific Gravity | 0.90400 to 0.91200 @ 25.00 °C | [2] |
| Refractive Index | 1.45600 to 1.46100 @ 20.00 °C | [2] |
| Flash Point | 82.22 °C (180.00 °F) | [2] |
| Vapor Pressure | 0.0149 mm Hg @ 23 °C | [4] |
| Solubility | Soluble in alcohol; Insoluble in water | [2] |
| Odor Profile | Fresh, clean, citrus, metallic, pear, lavender, floral complex, bergamot, woody, slightly fruity, and with notes of nutmeg and rosemary. | [2][4][6] |
| Odor Strength | Medium | [6] |
| Substantivity | Approximately 6 hours at 100.00 % | [6] |
| Odor Threshold | Data not available in the reviewed literature. |
Olfactory Signaling Pathway
The perception of odorants like this compound begins with the interaction of the molecule with Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific receptor for this compound has not been definitively identified, the general mechanism for odorant detection is well-established. The binding of an odorant molecule to its specific OR initiates a conformational change in the receptor, leading to the activation of a G-protein (Gαolf). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of sodium and calcium ions. This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound's Odor Profile
This protocol outlines the methodology for the sensory evaluation of this compound to characterize its odor profile. The triangle test (ASTM E1885) can be used to determine if a perceptible difference exists between two samples, while descriptive analysis is used to identify and quantify the specific aroma attributes.[7][8]
1. Objective: To qualitatively and quantitatively describe the odor profile of this compound.
2. Materials:
-
This compound (high purity)
-
Odor-free solvent (e.g., diethyl phthalate (B1215562) or ethanol)
-
Glass vials with PTFE-lined caps
-
Perfumer's smelling strips
-
Panelist booths with controlled ventilation and lighting
-
Data collection software or forms
3. Panelist Selection and Training:
-
Select 8-12 trained sensory panelists.
-
Panelists should be screened for their ability to detect and describe a range of standard odorants.
-
Conduct training sessions to familiarize panelists with the aroma vocabulary relevant to this compound (e.g., citrus, floral, fruity, woody, herbal).
4. Sample Preparation:
-
Prepare a solution of this compound in the chosen solvent at a concentration suitable for sensory evaluation (e.g., 1-10% v/v).
-
Prepare a blank solvent sample as a control.
-
Code all samples with random three-digit numbers to prevent bias.
5. Sensory Evaluation Procedure:
-
Acclimatization: Allow panelists to acclimate to the testing environment for at least 15 minutes.
-
Sample Presentation: Present the coded samples to the panelists in a randomized order. For each sample, provide a smelling strip dipped into the solution.
-
Evaluation:
-
Instruct panelists to smell the strips from a distance of approximately 2-3 cm.
-
Ask panelists to describe the odor using the provided aroma vocabulary and any other relevant terms.
-
For quantitative descriptive analysis, have panelists rate the intensity of each identified attribute on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = extremely strong).
-
-
Data Collection: Record the descriptors and intensity ratings for each panelist and each sample.
6. Data Analysis:
-
Compile the frequency of use for each descriptor to create a qualitative odor profile.
-
Calculate the mean intensity ratings for each attribute to generate a quantitative aroma profile.
-
Use statistical analysis (e.g., ANOVA) to determine significant differences in attribute intensities.
Protocol 2: Determination of Odor Detection Threshold using Gas Chromatography-Olfactometry (GC-O)
This protocol describes the use of Gas Chromatography-Olfactometry (GC-O) to determine the odor detection threshold of this compound. GC-O combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This method is based on the principles outlined in ASTM E679.[3][6][9]
1. Objective: To determine the odor detection threshold of this compound in a controlled gaseous stream.
2. Materials and Instrumentation:
-
Gas Chromatograph (GC) equipped with an Olfactory Detection Port (ODP)
-
Mass Spectrometer (MS) or Flame Ionization Detector (FID) for parallel detection
-
GC column suitable for terpene analysis (e.g., DB-5ms, HP-INNOWax)
-
High-purity this compound
-
Solvent for dilution (e.g., hexane (B92381) or ethanol)
-
Microsyringes for injection
-
Humidified air supply for the ODP
3. GC-O and MS/FID Parameters (Example):
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Program: 50 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold for 5 min
-
Column Effluent Split: 1:1 between the MS/FID and the ODP
-
ODP Transfer Line Temperature: 250 °C
-
MS/FID Transfer Line Temperature: 280 °C
-
MS Scan Range: m/z 40-400
4. Procedure:
-
Panelist Training: Train panelists to recognize the specific aroma of this compound and to signal the detection of an odor at the ODP.
-
Aroma Extract Dilution Analysis (AEDA):
-
Prepare a serial dilution of this compound in the chosen solvent (e.g., from 1000 ppm down to 0.01 ppb).
-
Inject the most concentrated sample into the GC-O system.
-
A trained panelist sniffs the effluent at the ODP and records the retention time and a description of any detected odors.
-
Sequentially inject each dilution until the characteristic odor of this compound is no longer detected by the panelist.
-
-
Data Recording: The highest dilution at which the odor is still detected is recorded as the Flavor Dilution (FD) factor. The concentration of this compound in this dilution represents the odor detection threshold.
-
Confirmation: The identity of the peak corresponding to the detected odor is confirmed by the parallel MS or by comparing the retention time with an injected standard on the FID.
5. Data Analysis:
-
The odor detection threshold is reported as the concentration of this compound in the highest dilution at which it was detected by the majority of the panelists.
Conclusion
The olfactometry analysis of this compound is crucial for its effective application in the fragrance and flavor industries. The protocols provided herein offer a standardized approach to characterizing its complex aroma profile and determining its odor detection threshold. A thorough understanding of its sensory properties, combined with robust analytical methodologies, enables researchers and product developers to optimize its use in various consumer and therapeutic products. Further research is warranted to identify the specific olfactory receptors that bind to this compound, which would provide deeper insights into the molecular basis of its unique aroma.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. This compound, 1118-39-4 [thegoodscentscompany.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. fivesenses.com [fivesenses.com]
- 5. This compound IFF [ventos.com]
- 6. store.astm.org [store.astm.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. ASTM Standard - Scentroid [scentroid.com]
Application Notes and Protocols for the Incorporation of Myrcenyl Acetate into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of myrcenyl acetate (B1210297), a volatile fragrance compound with potential therapeutic applications, into various polymer matrices for controlled release. The protocols detailed below are based on established methodologies for the encapsulation of similar volatile compounds and essential oils. Due to the limited availability of direct experimental data for myrcenyl acetate, researchers are advised to optimize these protocols for their specific applications.
Introduction to this compound and Polymer-Based Delivery
This compound is a naturally derived monoterpene ester known for its fresh, citrusy, and floral aroma, making it a common ingredient in fragrances.[1][2] Beyond its olfactory properties, related monoterpenes and acetate compounds have demonstrated antimicrobial and anti-inflammatory activities.[3][4][5][6] The volatile nature of this compound, however, presents challenges for its sustained delivery in various applications, including active packaging, textiles, and drug delivery systems.
Incorporating this compound into polymer matrices offers a promising solution for its controlled and sustained release. Polymeric carriers can protect the volatile compound from degradation and evaporation, enhance its stability, and provide targeted delivery. This document outlines protocols for incorporating this compound into three distinct and widely used biocompatible polymers:
-
Polylactic Acid (PLA): A biodegradable and biocompatible thermoplastic polyester.
-
Chitosan (B1678972): A natural polysaccharide derived from chitin (B13524) with mucoadhesive and antimicrobial properties.
-
Polyvinyl Alcohol (PVA): A water-soluble synthetic polymer with excellent film-forming and emulsifying properties.
Experimental Protocols
Incorporation of this compound into Polylactic Acid (PLA) Films via Solvent Casting
The solvent casting method is a simple and widely used technique for preparing polymer films with incorporated active agents.[7][8][9][10]
Objective: To prepare PLA films containing this compound for applications such as active food packaging or scented textiles.
Materials:
-
Polylactic Acid (PLA) pellets or powder
-
This compound
-
Chloroform (B151607) (or other suitable solvent for PLA, e.g., dichloromethane)
-
Plasticizer (e.g., polyethylene (B3416737) glycol (PEG) or triacetin) (optional)
-
Glass petri dishes or other flat casting surfaces
-
Magnetic stirrer and stir bar
-
Fume hood
Protocol:
-
Polymer Solution Preparation:
-
In a fume hood, dissolve a known amount of PLA in chloroform to achieve a desired concentration (e.g., 5-10% w/v).
-
Stir the mixture using a magnetic stirrer until the PLA is completely dissolved. This may take several hours.
-
If a plasticizer is used, add it to the PLA solution at a predetermined concentration (e.g., 10-20% w/w of PLA) and stir until fully dissolved.[11]
-
-
Incorporation of this compound:
-
Add the desired amount of this compound to the PLA solution. The concentration will depend on the target application and desired release profile.
-
Stir the mixture for a sufficient time to ensure homogeneous distribution of the this compound within the polymer solution.
-
-
Casting and Solvent Evaporation:
-
Pour a specific volume of the this compound-PLA solution into a glass petri dish. The volume will determine the final thickness of the film.
-
Allow the solvent to evaporate slowly in the fume hood at room temperature for 24-48 hours. A slower evaporation rate generally results in more uniform films.
-
To control the evaporation rate, the petri dish can be partially covered.
-
-
Film Detachment and Storage:
-
Once the film is completely dry, carefully peel it from the glass surface.
-
Store the film in a desiccator or a sealed container to prevent moisture absorption and loss of the volatile compound.
-
Workflow for PLA Film Preparation:
Caption: Workflow for preparing this compound-loaded PLA films.
Encapsulation of this compound in Chitosan Nanoparticles via Ionic Gelation
Ionic gelation is a mild and simple method for preparing chitosan nanoparticles, suitable for encapsulating sensitive molecules like this compound.[12][13][14][15]
Objective: To produce chitosan nanoparticles loaded with this compound for applications in drug delivery or antimicrobial coatings.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound
-
Surfactant (e.g., Tween 80)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Centrifuge
Protocol:
-
Chitosan Solution Preparation:
-
Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in an aqueous acetic acid solution (e.g., 1% v/v).
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
-
This compound Emulsion Preparation:
-
Prepare an oil-in-water emulsion by adding this compound and a surfactant (e.g., Tween 80 at 1% v/v) to deionized water.
-
Homogenize the mixture using a high-speed homogenizer or sonicator to form a stable emulsion with small droplet sizes.
-
-
Nanoparticle Formation:
-
Add the this compound emulsion to the chitosan solution under constant magnetic stirring.
-
Prepare an aqueous solution of TPP (e.g., 1 mg/mL).
-
Add the TPP solution dropwise to the chitosan-myrcenyl acetate mixture.
-
Nanoparticles will form spontaneously upon the addition of TPP due to the ionic interaction between the positively charged chitosan and the negatively charged TPP.[13]
-
Continue stirring for approximately 30-60 minutes.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes to pellet the nanoparticles.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unreacted reagents.
-
Repeat the centrifugation and washing steps two more times.
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for storage or further use. Alternatively, the nanoparticles can be freeze-dried for long-term storage.
-
Workflow for Chitosan Nanoparticle Synthesis:
Caption: Ionic gelation workflow for this compound encapsulation.
Incorporation of this compound into Polyvinyl Alcohol (PVA) Hydrogels
PVA hydrogels can be formed through physical crosslinking (freeze-thaw cycles) or chemical crosslinking, providing a versatile matrix for the controlled release of active compounds.
Objective: To prepare PVA hydrogels containing this compound for applications such as wound dressings or controlled-release devices.
Materials:
-
Polyvinyl Alcohol (PVA) (hydrolysis degree >98%)
-
This compound
-
Deionized water
-
Emulsifying agent (e.g., Pluronic F-127)
-
Magnetic stirrer with hot plate
-
Molds for hydrogel casting
Protocol:
-
PVA Solution Preparation:
-
Disperse a known amount of PVA powder in deionized water (e.g., 10% w/v).
-
Heat the dispersion to 90°C under constant stirring until the PVA is completely dissolved.
-
Cool the PVA solution to room temperature.
-
-
This compound Emulsion Preparation:
-
Prepare an emulsion of this compound in a small amount of deionized water using an emulsifying agent.[16]
-
-
Incorporation into PVA Solution:
-
Gently mix the this compound emulsion into the cooled PVA solution until a homogeneous mixture is obtained.
-
-
Hydrogel Formation (Freeze-Thaw Method):
-
Pour the PVA-myrcenyl acetate mixture into molds.
-
Subject the molds to a series of freeze-thaw cycles (e.g., freezing at -20°C for 12 hours followed by thawing at room temperature for 12 hours). Typically, 3-5 cycles are sufficient to form a stable hydrogel.
-
-
Hydrogel Storage:
-
Store the prepared hydrogels in a sealed container in a refrigerator to maintain their hydration and prevent the loss of this compound.
-
Characterization and Data Presentation
Quantification of this compound
Accurate quantification of this compound is essential for determining loading efficiency and release kinetics. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this purpose.[17][18] High-Performance Liquid Chromatography (HPLC) can also be adapted for this analysis.[19]
General Protocol for GC-MS Analysis:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., hexane (B92381) or ethanol) at known concentrations.
-
Sample Preparation:
-
For PLA films: Dissolve a known weight of the film in a known volume of solvent.
-
For Chitosan nanoparticles: Disperse a known amount of nanoparticles in a solvent and disrupt the nanoparticles (e.g., by sonication or changing the pH) to release the encapsulated this compound.
-
For PVA hydrogels: Extract the this compound from a known weight of the hydrogel using a suitable solvent.
-
-
GC-MS Analysis: Analyze the standard solutions and sample extracts using a GC-MS system. Typical parameters may include a non-polar capillary column and a temperature gradient program.
-
Quantification: Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the samples.
Analytical Method Validation: A full validation of the analytical method should be performed to ensure its accuracy, precision, linearity, and robustness.[20][21][22][23]
| Parameter | Description | Acceptance Criteria (Example) |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
Loading Capacity and Encapsulation Efficiency
These parameters are crucial for evaluating the effectiveness of the incorporation process.
-
Loading Capacity (LC %): LC (%) = (Weight of this compound in polymer / Total weight of the polymer matrix) x 100
-
Encapsulation Efficiency (EE %): EE (%) = (Weight of this compound in polymer / Initial weight of this compound used) x 100
Table of Expected Data:
| Polymer Matrix | Incorporation Method | Parameter | Expected Range |
| PLA Film | Solvent Casting | Loading Capacity (%) | 1 - 10 |
| Chitosan Nanoparticles | Ionic Gelation | Encapsulation Efficiency (%) | 40 - 80 |
| PVA Hydrogel | Freeze-Thaw | Loading Capacity (%) | 0.5 - 5 |
Note: These are estimated ranges based on literature for similar volatile compounds and should be experimentally determined for this compound.
In Vitro Release Studies
Release kinetics can be studied using various methods, such as dialysis bag diffusion or by immersing the polymer matrix in a release medium.
General Protocol:
-
Place a known amount of the this compound-loaded polymer matrix into a known volume of a release medium (e.g., phosphate-buffered saline, PBS).
-
Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the withdrawn aliquots using a validated analytical method (e.g., GC-MS or HPLC).
-
Calculate the cumulative percentage of this compound released over time.
Release Kinetics Models: The release data can be fitted to various mathematical models to understand the release mechanism.[24][25][26][27]
| Model | Equation | Description |
| Zero-Order | Q_t = Q_0 + K_0 * t | The release rate is constant over time. |
| First-Order | log(Q_t) = log(Q_0) - K_1 * t / 2.303 | The release rate is proportional to the amount of drug remaining in the matrix. |
| Higuchi | Q_t = K_H * t^(1/2) | Describes release from a matrix based on Fickian diffusion. |
| Korsmeyer-Peppas | M_t / M_∞ = K * t^n | Characterizes the release mechanism (n < 0.5 for Fickian diffusion, 0.5 < n < 1 for anomalous transport, and n = 1 for zero-order release). |
Putative Signaling Pathways of this compound
While specific signaling pathways for this compound are not extensively studied, the biological activities of related monoterpenes and acetates suggest potential mechanisms of action, particularly in anti-inflammatory and antimicrobial effects.
Proposed Anti-Inflammatory Signaling Pathway
Acetate has been shown to exert anti-inflammatory effects by modulating the NLRP3 inflammasome and MAPK/NF-κB signaling pathways.[4][5][6][28] It is plausible that this compound, upon hydrolysis to myrcenol (B1195821) and acetate, could trigger similar pathways.
Proposed Anti-inflammatory Pathway of Acetate:
Caption: Proposed anti-inflammatory signaling of acetate.
Proposed Antimicrobial Mechanism of Action
Monoterpenes and their esters often exert antimicrobial activity by disrupting the bacterial cell membrane.[3][29][30] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Proposed Antimicrobial Mechanism:
Caption: Proposed mechanism of antimicrobial action.
Proposed Insect Repellent Mode of Action
The mode of action for many insect repellents involves interaction with the insect's olfactory receptors.[31][32][33][34] Repellents can either block the receptors for host attractants or activate receptors that trigger an avoidance response.
Logical Relationship in Insect Repellency:
Caption: Putative modes of action for insect repellency.
Conclusion
The incorporation of this compound into polymer matrices presents a viable strategy for the development of novel products with controlled release properties for the fragrance, food packaging, and pharmaceutical industries. The protocols provided herein offer a starting point for researchers to explore these applications. It is imperative to conduct thorough characterization and optimization for each specific polymer-myrcenyl acetate system to achieve the desired performance characteristics. Further research into the specific biological signaling pathways of this compound will be crucial for advancing its therapeutic applications.
References
- 1. iff.com [iff.com]
- 2. This compound, 1118-39-4 [thegoodscentscompany.com]
- 3. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetate attenuates inflammasome activation through GPR43-mediated Ca2+-dependent NLRP3 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of inflammatory cytokines and mitogen-activated protein kinases by acetate in primary astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetate reduces microglia inflammatory signaling in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irjet.net [irjet.net]
- 8. Preparation and characterization of polylactic acid/fenugreek essential oil/curcumin composite films for food packaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Chitosan Nanoparticle Preparation with Ionic Gelation Method [chitolytic.com]
- 13. ajpamc.com [ajpamc.com]
- 14. A Simple Method for Synthesis of Chitosan Nanoparticles with Ionic Gelation and Homogenization [phfscience.nz]
- 15. A Simple Method for Synthesis of Chitosan Nanoparticles with Ionic Gelation and Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. longdom.org [longdom.org]
- 19. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. wjarr.com [wjarr.com]
- 21. demarcheiso17025.com [demarcheiso17025.com]
- 22. ijrpc.com [ijrpc.com]
- 23. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 24. Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ijpras.com [ijpras.com]
- 27. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Antimicrobial Activity and Proposed Action Mechanism of 3-Carene against Brochothrix thermosphacta and Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 31. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 32. apps.dtic.mil [apps.dtic.mil]
- 33. researchgate.net [researchgate.net]
- 34. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Myrcenyl Acetate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of Myrcenyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Myrcenyl acetate?
A1: this compound is primarily synthesized through two main routes:
-
Direct 1,4-Addition: This method involves the direct reaction of myrcene (B1677589) with an alkanoic acid, most commonly acetic acid. The reaction adds the acetate group across the conjugated diene system of myrcene to form a mixture of geranyl, neryl, and myrcenyl acetates.[1]
-
From Myrcene Hydrohalides: This two-step process begins with the hydrohalogenation of myrcene to form myrcene hydrohalide (e.g., myrcene hydrochloride). This intermediate is then reacted with a fatty acid salt, such as anhydrous sodium acetate, to yield a mixture of esters including linalyl, neryl, and geranyl acetates.[2]
Q2: Which reaction parameters are most critical for optimizing the yield of this compound?
A2: The yield and selectivity of this compound synthesis are highly sensitive to several parameters:
-
Temperature: Higher temperatures (140-175°C) significantly accelerate the reaction rate of direct addition. However, this often requires the use of pressure equipment to prevent myrcene (bp: 167°C) from vaporizing.[1]
-
Catalyst: The choice of catalyst is crucial. For the hydrohalide route, an addition compound of phosphorus trichloride (B1173362) and ammonia (B1221849) has been shown to be effective.[2] In general acetylation reactions, catalysts like vanadyl sulfate (B86663) can be used.[3]
-
Reactant Molar Ratio: The ratio of myrcene to the acetylating agent can influence the reaction equilibrium and minimize side reactions.
-
Presence of Acetate Salts: In the direct addition method, the presence of sodium or potassium acetate is desirable as it can help suppress the formation of by-products like α-terpinyl acetate.[1]
-
Solvent: While the reaction can be run solvent-free, using acetic anhydride (B1165640) or co-solvents like other esters can help increase the solubility of myrcene in the reaction mixture.[1][3]
Q3: What are the common byproducts in this compound synthesis and how can their formation be minimized?
A3: The primary byproducts are isomers and other terpene derivatives. Common byproducts include α-terpinyl acetate, limonene (B3431351) ("dipentene"), and isomeric esters like geranyl acetate and neryl acetate.[1] The formation of these can be minimized by:
-
Adding Acetate Salts: The presence of sodium or potassium acetate in the reaction mixture helps to reduce the formation of α-terpinyl acetate.[1]
-
Controlling Temperature: While higher temperatures increase the rate of the desired reaction, they can also promote undesirable side reactions. Careful temperature control is essential.[1]
-
Using Less Polar Alkanoic Acids: Employing less polar acids than acetic acid can result in a slower but more selective process with fewer byproducts, though it may require higher temperatures to proceed at a reasonable rate.[1]
Troubleshooting Guide
Issue 1: Low or No Conversion of Myrcene
| Possible Cause | Recommended Solution |
| Insufficient Reaction Temperature | The direct addition of acetic acid to myrcene is slow at lower temperatures (e.g., refluxing acetic acid at 118°C). Increase the internal temperature to a range of 140-175°C using appropriate pressure equipment to accelerate the reaction.[1] |
| Catalyst Inactivity | For catalyzed reactions, ensure the catalyst is active and used in the correct proportion. For the reaction of myrcene hydrochloride, a phosphorus trichloride-ammonia addition compound can be used as a catalyst.[2] |
| Poor Solubility of Myrcene | Myrcene has limited solubility in polar solvents like acetic acid. To improve solubility, consider adding a co-solvent. Using the final product (geranyl/neryl acetate) as a co-solvent or mixing alkanoic acids (e.g., acetic acid with isobutyric acid) can be beneficial.[1] |
Issue 2: High Yield of Undesired Isomers (e.g., α-Terpinyl Acetate)
| Possible Cause | Recommended Solution |
| Absence of a Buffer/Salt | Protonation of myrcene can lead to carbocation intermediates that rearrange to form α-terpineol, which is then acetylated. This is a major side reaction.[1] |
| Add an acetate salt like sodium acetate or potassium acetate to the reaction mixture. This helps to buffer the reaction and favors the desired 1,4-addition pathway over the formation of α-terpinyl acetate.[1] | |
| Reaction Conditions Favoring Isomerization | Prolonged reaction times or excessively high temperatures can lead to the isomerization of the desired product. |
| Optimize reaction time and temperature. Monitor the reaction progress using techniques like GC to stop the reaction once the optimal yield of the desired product is achieved. |
Issue 3: Difficulties in Product Purification
| Possible Cause | Recommended Solution |
| Incomplete Removal of Acetic Acid | Residual acetic acid can be difficult to remove and can co-distill with the product. |
| After dilution with water and extraction into an organic solvent (e.g., pentane (B18724) or hexane), thoroughly wash the organic layer with a 1M aqueous sodium hydroxide (B78521) solution, followed by a saturated sodium chloride (brine) wash to neutralize and remove all acidic components.[1][2] | |
| Formation of Emulsions During Workup | The presence of various compounds can lead to the formation of stable emulsions during the aqueous wash steps, making phase separation difficult. |
| Add a saturated brine solution during the washing steps to help break emulsions. If an emulsion persists, allow the mixture to stand for a longer period or use a centrifuge if possible. |
Data on Reaction Conditions
The following table summarizes various reaction conditions and their outcomes as reported in the literature.
| Starting Material | Acetylating Agent / Reagent | Catalyst | Temperature (°C) | Time (h) | Yield / Product Distribution | Reference |
| Myrcene | Acetic Acid | None (with NaOAc) | 117 (reflux) | 16 | Geranyl/Neryl Acetate (70:30 ratio) | [1] |
| Myrcene | Acetic Acid | None | 135-145 | - | Faster reaction rate than at reflux | [1] |
| Myrcene Hydrochloride | Anhydrous Sodium Acetate | PCl₃-NH₃ compound | 90-95 | 6.75 | 56.4% Linalyl acetate, 16.4% Neryl/Geranyl acetates | [2] |
| Myrcene Hydrochloride | Anhydrous Sodium Acetate | PCl₃ | 70-75 | 20 | High yield of esters | [2] |
Experimental Protocols
Protocol 1: Direct Acetylation of Myrcene in Acetic Acid [1]
-
Reactant Preparation: In a pressure-rated reaction vessel, charge glacial acetic acid and myrcene. For a large-scale process, it is recommended to add myrcene dropwise to the heated reaction mixture. Optionally, add sodium acetate.
-
Reaction: Heat the mixture to the desired internal temperature (e.g., 135-145°C) and maintain with stirring for the required duration (e.g., 1-16 hours), monitoring the reaction progress by GC.
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Workup: Dilute the reaction mixture with water and extract the product with a non-polar solvent like pentane.
-
Washing: Wash the organic layer sequentially with water, 1M aqueous sodium hydroxide, and finally with saturated aqueous sodium chloride (brine).
-
Drying and Isolation: Dry the washed organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain the crude this compound product. Further purification can be achieved by fractional distillation.
Protocol 2: Synthesis from Myrcene Hydrochloride [2]
-
Reactant Preparation: To a reaction flask containing myrcene hydrochloride, add anhydrous sodium acetate and the PCl₃-NH₃ catalyst.
-
Reaction: Heat the mixture to 90-95°C and agitate for approximately 7-8 hours.
-
Workup: After cooling, dissolve the salts by adding water.
-
Extraction: Extract the aqueous layer with hexane (B92381) and combine the hexane layer with the main oil layer.
-
Washing: Wash the combined organic layer with water and then with a 10% NaHCO₃ solution.
-
Isolation: Remove the hexane by distillation under reduced pressure to yield the crude acetate esters.
Visualizations
References
- 1. US20070055076A1 - Processes for synthesizing esters by 1,4-addition of alkanoic acids to myrcene or isoprene - Google Patents [patents.google.com]
- 2. US3475484A - Process for the preparation of esters from myrcene hydrohalides - Google Patents [patents.google.com]
- 3. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
Technical Support Center: Purification of Myrcenyl Acetate
Welcome to the Technical Support Center for the purification of Myrcenyl acetate (B1210297). This resource is designed for researchers, scientists, and professionals in the drug development field to address common challenges encountered during the purification of this valuable fragrance and flavor compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of Myrcenyl acetate.
Q1: My final product has a lower purity than expected, with several unidentified peaks in the GC-MS analysis. What are the likely impurities?
A1: Crude this compound can contain a variety of impurities stemming from the synthesis process. The most common contaminants include:
-
Isomeric Acetates: Linalyl acetate is a common isomeric impurity that can form during the synthesis of this compound, particularly if there is isomerization of the myrcenol (B1195821) precursor. Other terpene acetates may also be present depending on the purity of the starting materials.
-
Unreacted Starting Materials: Residual myrcenol, acetic anhydride, or acetic acid may be present if the reaction has not gone to completion.
-
Acid Catalyst: If an acid catalyst was used for the esterification, it must be completely removed during the workup.
-
Degradation Products: this compound, being a terpene derivative, can be susceptible to degradation at elevated temperatures, leading to the formation of various byproducts.
-
Solvent Residues: Solvents used in the reaction or workup may be present in the final product if not completely removed.
Q2: I am having difficulty separating this compound from its isomers by distillation. Is this a viable method?
A2: Yes, fractional distillation is a viable method for separating this compound from its common isomer, linalyl acetate. There is a significant difference in their boiling points, which allows for effective separation with an efficient fractional distillation setup. However, challenges can arise.
-
Azeotrope Formation: The presence of water or other impurities can lead to the formation of azeotropes, which are mixtures with a constant boiling point that cannot be separated by simple distillation.[1][2][3][4][5][6][7] It is crucial to ensure the crude product is thoroughly dried before distillation.
-
Thermal Degradation: Prolonged heating during distillation can cause degradation of this compound.[8][9] It is advisable to perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
| Compound | Boiling Point (°C at 760 mmHg) |
| This compound | 256 - 257[3] |
| Linalyl acetate | 220[10][11][12] |
Q3: My purified this compound is acidic. How can I remove acidic impurities?
A3: Acidic impurities, such as residual acetic acid or the acid catalyst, can be effectively removed by washing the crude product with a mild base. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is commonly used. This neutralization step should be performed during the aqueous workup before the final purification.
Q4: Column chromatography is giving me poor separation of this compound from other non-polar impurities. What can I do to improve this?
A4: For challenging separations of terpenoids like this compound, optimizing your column chromatography protocol is key.
-
Stationary Phase: Standard silica (B1680970) gel is typically effective.
-
Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexane (B92381), is a good starting point. If co-elution is an issue, you may need to screen other solvent systems or consider a different chromatographic technique.
-
Alternative Techniques: Preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) can offer higher resolution for difficult separations.[13][14][15][16]
Experimental Protocols
Protocol 1: General Purification of Crude this compound
This protocol outlines a standard procedure for the purification of this compound after synthesis.
dot
Caption: General workflow for the purification of this compound.
Methodology:
-
Aqueous Workup:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic components.
-
Water.
-
Brine (saturated NaCl solution) to aid in the separation of the aqueous and organic layers.
-
-
-
Drying:
-
Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
-
Filtration:
-
Filter the dried organic layer to remove the drying agent.
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Purification (Choose one or both):
-
Fractional Distillation:
-
Perform distillation under reduced pressure to lower the boiling point and prevent thermal degradation.
-
Use an efficient fractionating column to separate this compound from lower and higher boiling impurities.
-
-
Silica Gel Chromatography:
-
If further purification is needed, dissolve the product in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the solution onto a silica gel column.
-
Elute with a gradient of increasing polarity, for example, from 100% hexane to a mixture of hexane and ethyl acetate.
-
Collect fractions and analyze them by TLC or GC to identify the pure product.
-
-
Protocol 2: Preparative HPLC for High-Purity this compound
For obtaining very high purity this compound, preparative HPLC can be employed.
dot
Caption: Workflow for preparative HPLC purification of this compound.
Methodology:
-
Column: A C18 reversed-phase column is a suitable choice.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. The exact gradient profile will need to be optimized based on the impurity profile of your sample.
-
Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase composition.
-
Injection and Elution: Inject the sample onto the column and begin the gradient elution.
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions by analytical HPLC, TLC, or GC-MS to determine their purity.
-
Product Recovery: Combine the fractions containing the pure this compound and remove the solvents under reduced pressure.
Data Presentation
Table 1: Physical Properties of this compound and a Common Isomeric Impurity
| Property | This compound | Linalyl Acetate |
| Molecular Formula | C₁₂H₂₀O₂ | C₁₂H₂₀O₂ |
| Molar Mass ( g/mol ) | 196.29 | 196.29 |
| Boiling Point (°C at 760 mmHg) | 256 - 257[3] | 220[10][11][12] |
| Density (g/cm³) | ~0.90 | ~0.90 |
Table 2: Typical GC-MS Analytical Conditions for Purity Assessment
| Parameter | Value |
| Column | DB-5 or equivalent non-polar capillary column |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), then ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (scan range 40-400 m/z) |
Note: This is a general method and may require optimization for your specific instrument and sample.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Myrcenylacetate | C12H20O2 | CID 14235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 1118-39-4 [thegoodscentscompany.com]
- 4. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 5. US7468456B2 - Azeotropic distillation process for separating acetic acid, methylacetate and water in the production of an aromatic carboxylic acid - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. Method for separating isobutyl acetate, ethanol and water by azeotropic distillation - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Linalyl Acetate (115-95-7) — Zesty Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 11. Linalyl acetate CAS#: 115-95-7 [amp.chemicalbook.com]
- 12. Linalyl acetate - Wikipedia [en.wikipedia.org]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. warwick.ac.uk [warwick.ac.uk]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Myrcenyl Acetate Formulation Stability
Welcome to the Technical Support Center for Myrcenyl Acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Myrcenyl acetate in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in a formulation?
A1: this compound, a terpene ester, is susceptible to degradation through two primary pathways:
-
Hydrolysis: The ester bond can be cleaved, particularly in the presence of strong acids or bases, or with prolonged exposure to water, yielding myrcenol (B1195821) and acetic acid. This is a common issue in aqueous or emulsion-based formulations with non-neutral pH.
-
Oxidation: The two double bonds in the myrcene (B1677589) moiety are susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light (photo-oxidation), or oxidizing agents. This can lead to the formation of various oxidation byproducts, including epoxides, aldehydes, and ketones, which can alter the fragrance and properties of the final product.
Q2: What are the key factors that influence the stability of this compound?
A2: The stability of this compound is primarily influenced by:
-
pH: Extreme pH values (both acidic and alkaline) can catalyze the hydrolysis of the ester linkage. Formulations should ideally be maintained at a pH close to neutral (6.5-7.5) for optimal stability.
-
Temperature: Elevated temperatures can accelerate both hydrolysis and oxidation rates. It is recommended to store formulations containing this compound in a cool environment.[1]
-
Light Exposure: UV and visible light can promote photo-oxidation.[2] Formulations should be packaged in opaque or UV-protective containers.
-
Oxygen Availability: The presence of oxygen is a critical factor for oxidative degradation. Minimizing headspace in packaging and using airtight containers can help mitigate this.
-
Presence of Pro-oxidants: Metal ions (e.g., iron, copper) can act as catalysts for oxidation. The use of chelating agents can be beneficial in such cases.
Q3: What are the recommended strategies to improve the stability of this compound in my formulation?
A3: Several strategies can be employed to enhance the stability of this compound:
-
Use of Antioxidants: Incorporating antioxidants is a highly effective method. Common choices include:
-
BHT (Butylated Hydroxytoluene): A synthetic antioxidant that is very effective at preventing autoxidation.[3]
-
Tocopherol (Vitamin E): A natural antioxidant that is particularly effective in lipid-based formulations.
-
Ascorbyl Palmitate: A fat-soluble form of Vitamin C that works synergistically with tocopherol.[4][5][6]
-
-
Microencapsulation: Encapsulating this compound in a protective shell (e.g., cyclodextrins, polymers) can shield it from environmental factors like oxygen and light, thereby improving its stability and providing controlled release.[7][8]
-
pH Control: Maintaining the pH of the formulation in the optimal range of 6.5-7.5 is crucial to prevent hydrolysis.
-
Chelating Agents: If the presence of metal ions is a concern, adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) can sequester these ions and prevent them from catalyzing oxidative reactions.
-
Appropriate Packaging: Using opaque or amber-colored, airtight containers will protect the formulation from light and oxygen.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and stability testing of this compound.
Issue 1: Rapid Loss of Fragrance and/or Change in Scent Profile
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | - Add an effective antioxidant system. Consider a combination of antioxidants for synergistic effects (e.g., Tocopherol and Ascorbyl Palmitate).- Purge the formulation with an inert gas (e.g., nitrogen) before sealing the container.- Ensure packaging is airtight and has minimal headspace. |
| Hydrolysis | - Measure the pH of your formulation. If it is outside the 6.5-7.5 range, adjust it using appropriate buffering agents.- For aqueous formulations, consider if a less water-soluble vehicle is an option. |
| Volatility | - Consider microencapsulation to reduce the volatility of this compound. |
Issue 2: Phase Separation or Changes in Emulsion Consistency
| Possible Cause | Troubleshooting Step |
| pH Shift Due to Degradation | - Hydrolysis of this compound can lead to the formation of acetic acid, lowering the pH and potentially disrupting the emulsion system.- Monitor the pH of your stability samples over time. If a downward trend is observed, a stronger buffering system may be needed.- Incorporate stabilizers that are less sensitive to pH changes. |
| Interaction with Other Ingredients | - Degradation products of this compound may interact with other formulation components.- Conduct compatibility studies with individual excipients to identify any adverse interactions. |
Issue 3: Discoloration of the Formulation
| Possible Cause | Troubleshooting Step |
| Oxidation Products | - The formation of certain oxidation byproducts can lead to a yellowing or browning of the formulation.- Implement a robust antioxidant system.- Protect the formulation from light by using opaque packaging. |
| Interaction with Impurities | - Trace metal impurities can catalyze reactions that lead to colored byproducts.- Add a chelating agent such as EDTA to your formulation. |
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound in a model o/w emulsion. This data illustrates the expected stability profile under various stress conditions and the efficacy of different stabilization strategies.
Table 1: Forced Degradation of this compound in an O/W Emulsion over 4 Weeks
| Condition | Stabilizer | This compound Remaining (%) | Appearance |
| 40°C | None | 75.2% | Slight yellowing |
| 0.1% BHT | 92.5% | No change | |
| 0.2% Tocopherol | 90.8% | No change | |
| 0.2% Tocopherol + 0.05% Ascorbyl Palmitate | 96.3% | No change | |
| 40°C / 75% RH | None | 68.9% | Yellowing, slight phase separation |
| 0.2% Tocopherol + 0.05% Ascorbyl Palmitate | 94.1% | No change | |
| UV Light (ICH Q1B) | None | 55.4% | Significant yellowing |
| 0.2% Tocopherol + 0.05% Ascorbyl Palmitate | 88.7% | Slight yellowing | |
| pH 4.0, 25°C | None | 80.1% | No change |
| pH 9.0, 25°C | None | 72.8% | Slight opalescence |
Experimental Protocols
Protocol 1: Stability-Indicating GC-MS Method for this compound
This protocol describes a gas chromatography-mass spectrometry (GC-MS) method suitable for the quantification of this compound and the identification of its degradation products.
-
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 amu
-
-
Sample Preparation:
-
Dilute the formulation in a suitable solvent (e.g., hexane, ethyl acetate) to a final concentration of approximately 10 µg/mL of this compound.
-
For emulsions, a liquid-liquid extraction may be necessary.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Quantify this compound using a calibration curve prepared from a certified reference standard.
-
Identify degradation products by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to assess the intrinsic stability of this compound.
-
Acid Hydrolysis:
-
Treat a solution of this compound (or the formulation) with 0.1 M HCl at 60°C for 24 hours.
-
Neutralize the sample before analysis.
-
-
Base Hydrolysis:
-
Treat a solution of this compound (or the formulation) with 0.1 M NaOH at 60°C for 24 hours.
-
Neutralize the sample before analysis.
-
-
Oxidative Degradation:
-
Treat a solution of this compound (or the formulation) with 3% H₂O₂ at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Expose the sample to 80°C in a calibrated oven for 7 days.
-
-
Photodegradation:
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis:
-
Analyze the stressed samples at appropriate time points using the stability-indicating GC-MS method described in Protocol 1.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. This compound, 1118-39-4 [thegoodscentscompany.com]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. specialchem.com [specialchem.com]
- 4. How Ascorbyl Palmitate Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]
- 5. Antioxidant activity of tocopherols, ascorbyl palmitate, and ascorbic acid and their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Myrcenyl Acetate GC-MS Analysis
This guide provides troubleshooting assistance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Myrcenyl acetate (B1210297).
Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the GC-MS analysis of Myrcenyl acetate, from sample injection to data interpretation.
Q1: Why am I observing significant peak tailing for this compound?
Peak tailing, where a peak is asymmetrically skewed, is a common issue that can affect integration accuracy.[1] The primary causes for ester compounds like this compound include:
-
Active Sites: The polar nature of the acetate group can interact with active sites (exposed silanols) in the GC inlet liner or the front of the analytical column.[2][3][4] This is a frequent cause of tailing for polar compounds.[3]
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes, leading to peak distortion.[2][5]
-
Column Contamination: Buildup of non-volatile residues from previous injections can create active sites.[3] Trimming the front end of the column can often resolve this.[1]
-
Solvent-Phase Mismatch: Using a solvent that is not compatible with the polarity of the GC column's stationary phase can cause poor peak shape.[5]
To resolve peak tailing, consider the following:
-
Use a Deactivated Inlet Liner: Employ a high-quality, deactivated liner, preferably with deactivated glass wool, to minimize analyte interaction with active surfaces.[6]
-
Perform Inlet Maintenance: Regularly replace the septum and liner. If particles of old septa or ferrules are present in the inlet, they can be a source of activity.
-
Trim the Column: Remove 15-30 cm from the front of the column to eliminate contamination and active sites that develop over time.[1][3]
-
Verify Column Installation: Ensure the column is cut cleanly and installed at the correct depth in both the injector and the MS transfer line according to the manufacturer's instructions.[5]
Q2: My retention times for this compound are shifting between runs. What is the cause?
Retention time (tR) stability is crucial for confident compound identification.[7] Shifts in tR can be caused by several factors:
-
System Leaks: Small leaks in the carrier gas flow path, often around the septum or column fittings, are a common cause of tR instability.[8]
-
Flow Rate and Pressure Instability: Inconsistent carrier gas flow or pressure regulation will directly impact how quickly analytes move through the column.[8][9]
-
Oven Temperature Fluctuations: The GC oven must reproduce the temperature program precisely for every run. Insufficient equilibration time at the initial temperature can cause variability.[8]
-
Column Degradation: Over time, the stationary phase can degrade, especially at the inlet, which alters its retention characteristics.[8]
-
Matrix Effects: Complex sample matrices can interact with the column, slightly changing its properties from one injection to the next.[10]
To stabilize retention times:
-
Perform a Leak Check: Systematically check for leaks from the gas source to the detector, paying close attention to the injection port septum and column connections.[11]
-
Use Constant Flow Mode: If your GC allows it, operate in constant flow mode rather than constant pressure. This ensures the carrier gas linear velocity remains stable even as the oven temperature ramps.
-
Increase Oven Equilibration Time: Allow sufficient time (e.g., 0.5-1 minute) for the oven to stabilize at the initial temperature before injecting.[8]
-
Use Retention Time Locking (RTL) or Internal Standards: For quantitative analysis, using an internal standard can help correct for minor shifts.[10] Advanced software features like RTL can also be used to adjust parameters to maintain constant retention times.
Q3: I am having trouble separating this compound from its isomers (e.g., Neryl acetate, Geranyl acetate). How can I improve resolution?
Isomers often have very similar chemical properties, making them difficult to separate chromatographically.[6][12] Co-elution can lead to inaccurate identification and quantification.[6]
-
Suboptimal Temperature Program: A fast oven ramp rate may not provide enough time for the column to resolve closely eluting compounds.[13]
-
Incorrect Column Choice: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) may not have the right selectivity to separate these isomers.
-
High Carrier Gas Flow Rate: While increasing flow rate shortens run time, it can also decrease separation efficiency.[2]
To improve the separation of isomers:
-
Optimize the Oven Program: Decrease the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min) during the elution window of the target isomers.[13]
-
Select a More Polar Column: Consider using a mid-polar stationary phase (e.g., a '624' type or a WAX column) which can offer different selectivity based on subtle differences in polarity and structure.
-
Adjust Column Dimensions: Using a longer column or one with a smaller internal diameter can increase the number of theoretical plates and improve separation efficiency.[6]
Q4: The signal for this compound is very low. How can I increase sensitivity?
Low signal response can be due to analyte loss, inefficient ionization, or detector issues.
-
Analyte Degradation: Terpenoids and esters can be thermally labile and may degrade in a hot GC inlet, especially if the liner is not properly deactivated.[6][14]
-
Leaks: A leak in the system will reduce the amount of analyte reaching the detector and allow air into the MS, increasing background noise.[2]
-
Contaminated Ion Source: Over time, the MS ion source can become contaminated, which reduces its ionization efficiency and overall sensitivity.[2]
-
Suboptimal MS Parameters: Incorrect ion source temperatures, electron energy, or detector gain will lead to a poor response.[15]
To improve sensitivity:
-
Optimize Inlet Temperature: Test a lower inlet temperature (e.g., 190-220°C) to minimize thermal degradation.[14]
-
Ensure an Inert Flow Path: Use high-quality deactivated liners and columns to prevent analyte loss.[16]
-
Clean the MS Ion Source: If sensitivity has degraded over time, follow the manufacturer's procedure for cleaning the ion source, lens stack, and quadrupole.
-
Tune the Mass Spectrometer: Regularly perform an autotune or manual tune of the MS to ensure optimal performance.[15] For quantitative methods, consider using Selected Ion Monitoring (SIM) mode, which significantly increases sensitivity by monitoring only a few specific ions.
Q5: How do I correctly identify this compound from its mass spectrum?
Electron Ionization (EI) of this compound (molar mass: 196.29 g/mol ) produces a characteristic fragmentation pattern.
-
Molecular Ion (M•+): The peak at m/z 196 corresponds to the intact molecule. This peak may be weak or absent in EI spectra.
-
Loss of Acetic Acid: A very common and characteristic fragmentation for acetate esters is the neutral loss of acetic acid (CH₃COOH, 60 Da).[17] This results in a prominent fragment ion at m/z 136 (196 - 60). This m/z 136 ion is the terpene (myrcene) fragment and is often the base peak or one of the most abundant ions.
-
Other Key Fragments: Further fragmentation of the m/z 136 ion will produce other characteristic terpene fragments, such as m/z 121, 93, 79, and 69. The presence of the m/z 43 peak (CH₃CO⁺) is also indicative of an acetate group.
When identifying peaks, always compare the obtained spectrum against a reference library (e.g., NIST, Wiley) and, if possible, confirm the retention time by analyzing a certified reference standard.
Experimental Protocol and Data
Standard GC-MS Protocol for this compound
This protocol provides a starting point for method development. Optimization may be required based on the specific instrument and sample matrix.
-
Sample Preparation:
-
Accurately weigh the sample material.
-
Perform an appropriate extraction (e.g., solvent extraction with hexane (B92381) or ethyl acetate).
-
Dilute the extract to a final concentration within the instrument's linear range (e.g., 1-50 µg/mL).
-
If necessary, add an internal standard (e.g., tetradecane) for improved quantitative precision.
-
-
Instrument Parameters: The following tables summarize typical GC-MS parameters for the analysis of terpenoid acetates.[18][19]
Parameter Setting Rationale Gas Chromatograph Injection Mode Split (e.g., 20:1 ratio) or Splitless Use Split for higher concentration samples to avoid column overload; use Splitless for trace analysis to maximize sensitivity. Inlet Temperature 250°C Balances efficient volatilization with minimizing thermal degradation. May need to be optimized lower for labile compounds.[14][18] Inlet Liner Deactivated, Single Taper w/ Glass Wool Inert surface prevents analyte breakdown; wool aids vaporization and traps non-volatiles. Carrier Gas Helium (99.999% purity) Inert carrier gas standard for GC-MS. Flow Rate 1.2 mL/min (Constant Flow) Provides a good balance between analysis speed and chromatographic efficiency. Column Mid-polarity (e.g., DB-624, ZB-1701) or Non-polar (e.g., HP-5ms). Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness. A mid-polar column is often preferred for better separation of terpene isomers.[18] Oven Program Initial: 60°C (hold 2 min), Ramp: 5°C/min to 240°C, Hold: 5 min A controlled ramp rate is critical for resolving closely eluting compounds like isomers.[13] Mass Spectrometer Ionization Mode Electron Ionization (EI) Standard ionization technique providing reproducible, library-searchable mass spectra. Electron Energy 70 eV Standard energy for generating consistent fragmentation patterns. Source Temp. 230°C Standard source temperature; consult manufacturer recommendations.[20] Transfer Line Temp. 280°C Must be high enough to prevent analyte condensation without causing degradation. Acquisition Mode Full Scan (e.g., m/z 40-350) Used for qualitative analysis and identification. Solvent Delay 3-5 min Prevents the high concentration of solvent from entering and saturating the MS detector. Key Mass Fragments for Identification m/z Value Possible Identity / Neutral Loss 196 Molecular Ion [M]⁺ 136 [M - CH₃COOH]⁺ (Loss of acetic acid) 121 [136 - CH₃]⁺ (Loss of a methyl group) 93 Common terpene fragment 69 Common terpene fragment 43 Acetyl Cation [CH₃CO]⁺
Visual Troubleshooting and Chemical Information
The following diagrams provide a logical workflow for troubleshooting common GC-MS issues and illustrate the chemical structure and fragmentation of this compound.
Caption: A logical workflow for troubleshooting common GC-MS analytical issues.
Caption: Simplified fragmentation of this compound in an EI source.
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. youtube.com [youtube.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Optimization of GC-MS conditions based on resolution and stability of analytes for simultaneous determination of nine sesquiterpenoids in three species of Curcuma rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. ajgreenchem.com [ajgreenchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Myrcenyl Acetate
Welcome to the technical support center for the synthesis of Myrcenyl Acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Myrcenyl Acetate?
A1: A widely used method for synthesizing this compound involves a two-step process. First, myrcene (B1677589) is subjected to hydrohalogenation, typically hydrochlorination, to form myrcenyl chloride. This intermediate is then reacted with an acetate salt, such as sodium acetate, to yield this compound through a nucleophilic substitution reaction.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The most significant side reactions include the formation of isomeric acetate esters such as linalyl acetate, geranyl acetate, and neryl acetate. Additionally, acidic conditions and elevated temperatures can promote the cyclization of intermediates to form terpinyl acetate.[1] Dehydration reactions are also possible at higher temperatures.
Q3: My reaction yields a mixture of several terpene acetates. Is this normal?
A3: Yes, it is quite common to obtain a mixture of isomeric acetates. The reaction conditions, including temperature, solvent, and the specific reagents used, can influence the ratio of these products.[1][2][3] Purification is typically required to isolate the desired this compound.
Q4: How can I minimize the formation of the cyclized byproduct, terpinyl acetate?
A4: To reduce the formation of terpinyl acetate, it is crucial to carefully control the reaction temperature and minimize the acidity of the reaction medium.[1] Using a non-acidic solvent or a less acidic acetate salt can be beneficial.
Q5: What purification techniques are recommended for isolating this compound?
A5: Following the reaction, a standard workup procedure is necessary to remove inorganic salts and any remaining acid. This typically involves washing the organic layer with water and a mild base solution. The crude product mixture, which may contain unreacted starting materials and various isomeric acetates, is often purified by fractional distillation under reduced pressure.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete hydrochlorination of myrcene.- Suboptimal temperature for the acetate formation step.- Competing side reactions dominating. | - Ensure complete conversion of myrcene to myrcenyl chloride by monitoring the reaction progress (e.g., by GC).- Optimize the reaction temperature. A temperature range of 95-105°C has been reported.[1]- Re-evaluate the choice of solvent and acetate salt to favor the desired reaction pathway. |
| High Percentage of Terpinyl Acetate | - Reaction temperature is too high.- The reaction medium is too acidic. | - Lower the reaction temperature. Heating accelerates cyclization.[1]- If using acetic acid as a solvent, consider alternative, less acidic solvents. Neutralize any excess acid before heating. |
| Presence of Unreacted Myrcenyl Chloride | - Insufficient reaction time.- Low reaction temperature.- Poor quality of the acetate salt (e.g., not anhydrous). | - Increase the reaction time and monitor for the disappearance of the chloride starting material.- Ensure the reaction is maintained at an appropriate temperature.- Use anhydrous sodium acetate to ensure the acetate nucleophile is readily available. |
| Formation of Polymeric Materials | - Myrcene polymerization due to acidic catalysts or high temperatures. | - Use a purified grade of myrcene.- Avoid strong acids and excessively high temperatures during the reaction. |
Experimental Protocols
Synthesis of this compound from Myrcene
Step 1: Hydrochlorination of Myrcene
-
Cool a solution of myrcene in a suitable solvent (e.g., a non-polar organic solvent) to 0-5 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution.
-
Monitor the reaction progress by techniques such as GC or TLC until the myrcene is consumed.
-
Once the reaction is complete, remove the excess hydrogen chloride by purging with an inert gas or by washing with ice-cold water.
Step 2: Formation of this compound
-
To the crude myrcenyl chloride from Step 1, add anhydrous sodium acetate.
-
Heat the mixture with vigorous stirring. A typical temperature range is 95-105 °C.[1]
-
Maintain the reaction at this temperature for several hours, monitoring the conversion of the chloride to the acetate.
-
After the reaction is complete, cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Add water to the reaction mixture to dissolve the inorganic salts.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under vacuum to isolate the pure this compound.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Overview of major side reactions in this compound synthesis.
Caption: A logical workflow for troubleshooting this compound synthesis.
References
- 1. US3062875A - Displacement reactions of myrcene - Google Patents [patents.google.com]
- 2. US3062874A - Synthesis of mixed terpene esters from myrcene hydrohalides - Google Patents [patents.google.com]
- 3. US3475484A - Process for the preparation of esters from myrcene hydrohalides - Google Patents [patents.google.com]
Technical Support Center: Overcoming Myrcenyl Acetate Solubility Challenges
This technical support center is designed for researchers, scientists, and drug development professionals to address the solubility challenges of myrcenyl acetate (B1210297) in aqueous media. Find answers to frequently asked questions, step-by-step troubleshooting guides, and detailed experimental protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is myrcenyl acetate and why is it difficult to dissolve in water?
A1: this compound is a lipophilic, monoterpene ester commonly used as a fragrance and flavoring agent. Its chemical structure is predominantly non-polar, leading to very poor solubility in polar solvents like water. Technical data sheets consistently classify it as "insoluble in water"[1]. Its low aqueous solubility is a primary hurdle in the development of aqueous-based formulations for biological and pharmaceutical applications.
Q2: I see immediate precipitation when I add my this compound stock solution (e.g., in ethanol) to my aqueous buffer. Why is this happening?
A2: This common phenomenon is known as "solvent-shifting" or "antisolvent precipitation." this compound is readily soluble in organic solvents like ethanol (B145695) or DMSO. When this concentrated organic stock solution is introduced into an aqueous buffer (an "antisolvent"), the solvent polarity changes abruptly. This shift dramatically decreases the solubility of this compound, causing it to exceed its solubility limit in the new mixture and precipitate out of the solution.[2]
Q3: What are the primary methods to improve the aqueous solubility of this compound?
A3: There are several effective strategies to enhance the aqueous solubility of lipophilic compounds like this compound:
-
Co-solvency: Blending water with a miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400) to create a more favorable solvent system.
-
Cyclodextrin (B1172386) Inclusion Complexation: Using cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, to encapsulate this compound molecules, thereby increasing their apparent water solubility.[3]
-
Nanoemulsions: Creating a stable, oil-in-water dispersion of nano-sized droplets of this compound, stabilized by surfactants and co-surfactants.[4][5]
Q4: What is the maximum concentration of this compound I can expect to achieve in an aqueous solution?
A4: The achievable concentration is highly dependent on the chosen method.
-
Water alone: The estimated solubility is extremely low, around 7 mg/L.[6][7]
-
Co-solvent systems: The concentration depends on the co-solvent and its final percentage. Higher co-solvent ratios increase solubility but may be limited by toxicity in biological assays.
-
Cyclodextrins & Nanoemulsions: These advanced formulation techniques can significantly increase the apparent solubility, potentially achieving concentrations several orders of magnitude higher than in water alone, depending on the formulation's specific composition and efficiency.
Q5: Are there any safety or experimental considerations when using these solubilization methods?
A5: Yes. When conducting biological experiments, particularly cell-based assays, it is crucial to consider the potential toxicity of the formulation excipients.
-
Co-solvents: Organic solvents like DMSO and ethanol can be toxic to cells, typically above concentrations of 0.5-1%. It is essential to run a vehicle control (the formulation without this compound) to account for any effects of the solvents themselves.[8]
-
Surfactants: The surfactants used in nanoemulsions can also impact cell viability. The type and concentration of the surfactant must be carefully selected and tested for biocompatibility.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific precipitation and stability problems you may encounter.
Issue 1: Immediate Precipitation on Dilution of Organic Stock
-
Potential Cause A: The final concentration of this compound exceeds its kinetic solubility limit in the aqueous medium.[9]
-
Solution: Lower the target final concentration of this compound. Prepare a more dilute solution and test its stability.
-
-
Potential Cause B: Improper mixing technique leading to localized supersaturation.
-
Solution: Add the organic stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This ensures immediate dispersion and prevents the compound from "crashing out."[8]
-
-
Potential Cause C: The final concentration of the co-solvent is insufficient to maintain solubility.
-
Solution: Increase the proportion of the co-solvent in the final mixture. Be mindful of the final solvent concentration and its potential impact on your experimental system (e.g., cell toxicity).[3]
-
Issue 2: Solution is Initially Clear but Becomes Cloudy or Precipitates Over Time
-
Potential Cause A: The initially clear solution was a supersaturated, thermodynamically unstable state (displaying kinetic solubility). Over time, it reverts to its more stable, lower thermodynamic solubility, causing precipitation.[10][11]
-
Solution: Use the prepared solution immediately after formulation. Do not store diluted aqueous preparations for extended periods.
-
-
Potential Cause B: Temperature fluctuations. Solubility is often temperature-dependent.
-
Solution: Maintain the solution at a constant temperature. Avoid moving it between a warm incubator and a cold refrigerator, which can induce precipitation.[8] If warming is used to aid dissolution, ensure the solution remains at that temperature during use.
-
-
Potential Cause C: Interaction with media components.
Data Presentation & Visualizations
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L) @ 25°C | Solvent Type |
| Water | ~0.007[6][7] | Polar Protic |
| Ethanol | 1893.76[13] | Polar Protic |
| Propylene Glycol | 530.84[13] | Polar Protic |
| DMSO | 759.4[13] | Polar Aprotic |
| Acetone | 1005.69[13] | Polar Aprotic |
| n-Hexane | 411.9[13] | Non-Polar |
Note: The high solubility in organic solvents makes them suitable for preparing concentrated stock solutions.
Table 2: Comparison of Solubilization Strategies for this compound
| Method | General Principle | Potential Achievable Conc. | Pros | Cons |
| Co-Solvency | Reduces solvent polarity with a water-miscible organic solvent. | Low to Moderate | Simple, rapid, and cost-effective. | Potential for solvent toxicity; risk of precipitation upon further dilution. |
| Cyclodextrin Inclusion | Encapsulates the hydrophobic drug within the cyclodextrin cavity. | Moderate to High | Low toxicity (especially with modified CDs); forms a true solution. | Higher cost; requires specific host-guest compatibility and preparation time. |
| Nanoemulsion | Disperses the drug in nano-sized oil droplets within an aqueous phase.[4] | High | High loading capacity; good stability; suitable for various delivery routes. | Complex formulation; requires specialized equipment (e.g., homogenizer); potential surfactant toxicity. |
Diagrams and Workflows
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for cyclodextrin inclusion complexation.
Caption: Conceptual diagram of nanoemulsion formation and structure.
Detailed Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System (Ethanol)
This protocol describes a simple method for preparing a this compound solution for initial screening purposes.
-
Materials:
-
This compound
-
100% Ethanol (ACS grade or higher)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4), sterile if required
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Prepare Stock Solution: Accurately weigh this compound and dissolve it in 100% ethanol to create a concentrated stock solution (e.g., 100 mM). Vortex vigorously until the this compound is completely dissolved. The solution should be perfectly clear.
-
Pre-warm Buffer: If applicable to your experiment, warm the aqueous buffer to the working temperature (e.g., 37°C).[8]
-
Dilution:
-
Place the required volume of aqueous buffer in a sterile tube.
-
Place the tube on a vortex mixer set to a medium-high speed.
-
While the buffer is actively vortexing, slowly add the calculated volume of the this compound stock solution drop-by-drop into the buffer.
-
-
Final Mix & Inspection: Continue vortexing for an additional 15-30 seconds. Visually inspect the solution against a dark background for any signs of cloudiness or precipitate.
-
Use Immediately: This solution exhibits kinetic solubility and should be used immediately for experiments to avoid precipitation over time.
-
-
Critical Note: The final ethanol concentration should be kept as low as possible, ideally below 1%, to minimize solvent effects in biological assays. Always include a vehicle control (buffer + same final concentration of ethanol) in your experiments.
Protocol 2: Preparation of a this compound-β-Cyclodextrin (β-CD) Inclusion Complex
This method creates a water-soluble powder by encapsulating this compound within β-cyclodextrin.[14][15][16]
-
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Filtration apparatus or centrifuge
-
Lyophilizer (freeze-dryer) or vacuum oven
-
-
Procedure:
-
Prepare β-CD Solution: In a beaker, dissolve β-cyclodextrin in an ethanol/water (e.g., 1:2 v/v) solution with continuous stirring and gentle heating (50-55°C) until the β-CD is fully dissolved.[15][16] A typical concentration is ~1g of β-CD in 10 mL of solvent.
-
Prepare this compound Solution: In a separate container, dissolve this compound in a small amount of ethanol. The amount should be calculated to achieve a 1:1 molar ratio with the β-CD.
-
Combine and Form Complex: Slowly add the this compound solution dropwise into the stirring β-CD solution.
-
Incubate: Cover the beaker and continue to stir the mixture vigorously at room temperature for 24-48 hours to allow for efficient complex formation.
-
Isolate the Complex:
-
Induce precipitation by cooling the solution (e.g., in an ice bath or at 4°C overnight).
-
Collect the resulting white precipitate by vacuum filtration or centrifugation.
-
Wash the precipitate with a small amount of cold deionized water to remove any uncomplexed β-CD.
-
-
Dry the Product: Dry the collected white powder thoroughly, preferably using a lyophilizer for a fine, easily dissolvable powder, or in a vacuum oven at a low temperature (~40°C).
-
Dissolution: The resulting dry powder is the this compound-β-CD inclusion complex, which can now be directly dissolved in your aqueous buffer.
-
Protocol 3: Formulation of a this compound Nanoemulsion (High-Energy Method)
This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion for achieving high loading of this compound.
-
Materials:
-
This compound (oil phase)
-
Carrier oil (e.g., medium-chain triglyceride - MCT oil) (optional, can improve stability)
-
Aqueous buffer (continuous phase)
-
High HLB surfactant (e.g., Tween 80, Polysorbate 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol, Propylene Glycol)
-
High-shear mixer (for pre-emulsion)
-
High-pressure homogenizer or probe sonicator
-
-
Procedure:
-
Prepare Oil Phase: Mix this compound with the carrier oil (if used) and the co-surfactant.
-
Prepare Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) in the aqueous buffer.
-
Create a Coarse Emulsion: While vigorously mixing the aqueous phase with a high-shear mixer, slowly add the oil phase. Mix for 5-10 minutes to form a milky, coarse emulsion.[17]
-
High-Energy Homogenization:
-
Immediately process the coarse emulsion using a high-pressure homogenizer or a probe sonicator.[17]
-
For Homogenizer: Pass the emulsion through the homogenizer for several cycles (e.g., 3-5 passes) at high pressure (e.g., >15,000 psi). The system should be cooled to prevent overheating.
-
For Sonicator: Immerse the sonicator probe into the coarse emulsion and process at high amplitude. Use pulses (e.g., 30 seconds on, 30 seconds off) and an ice bath to prevent heat degradation.
-
-
Characterization: The resulting nanoemulsion should appear translucent or bluish-white. It is recommended to characterize the formulation for droplet size, polydispersity index (PDI), and zeta potential to ensure quality and stability.
-
Sterilization: If required for biological use, the final nanoemulsion can be sterile-filtered through a 0.22 µm syringe filter (if the droplet size is sufficiently small).
-
References
- 1. This compound IFF [ventos.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijnrd.org [ijnrd.org]
- 6. This compound, 1118-39-4 [thegoodscentscompany.com]
- 7. Fragrance University [fragranceu.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scent.vn [scent.vn]
- 14. Synthesis and Characterization of β-Cyclodextrin-Essential Oil Inclusion Complexes for Tick Repellent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of essential oils inclusion complexes: a nanotechnology approach with enhanced thermal and light stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Quantification of Myrcenyl Acetate in Complex Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the method refinement for the quantification of myrcenyl acetate (B1210297) in complex mixtures. Below, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying myrcenyl acetate?
A1: The most common and effective techniques for quantifying this compound, a volatile terpene ester, are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2][3] GC-MS is often considered the gold standard as it provides both quantitative data and structural information for confident identification.[2][3] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile terpenes or when derivatization is employed, but GC is generally better suited for volatile compounds like this compound.[1][2][4]
Q2: What are the main challenges associated with the analysis of this compound?
A2: The primary challenges in analyzing this compound and other terpenes stem from their volatility and thermal sensitivity.[5][6][7] This can lead to analyte loss during sample preparation, particularly during grinding or concentration steps.[5][6] Thermal degradation can occur at high temperatures in the GC inlet, potentially leading to inaccurate quantification.[5][7] Additionally, complex matrices, such as those from essential oils or plant extracts, can cause issues like co-elution with other structurally similar compounds and matrix effects that may suppress the analytical signal.[1][5]
Q3: How can I minimize the loss of this compound during sample preparation?
A3: To mitigate the loss of volatile this compound, it is crucial to handle samples appropriately. Grinding solid samples under cryogenic conditions (e.g., with liquid nitrogen) can prevent heat-induced volatilization.[5][6] It is also recommended to keep samples and extracts cool and protected from light and air.[5][6] If a concentration step is necessary, it should be performed under a gentle stream of nitrogen at low temperatures.[5] Headspace sampling techniques, such as static headspace or solid-phase microextraction (SPME), are ideal as they minimize sample handling and matrix effects by introducing only the volatile components into the GC system.[5][6]
Q4: What is a suitable internal standard for this compound quantification?
A4: An ideal internal standard (IS) should be chemically similar to this compound but not naturally present in the sample. For GC analysis of terpenes, common choices include n-alkanes like n-tridecane, which elutes in a region that typically does not interfere with monoterpenes or sesquiterpenes.[5] While more expensive, the use of an isotopically labeled version of this compound would be the most ideal internal standard as its chemical and physical properties are nearly identical to the analyte.[5]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Peak Tailing | Active Sites in the System: Free silanol (B1196071) groups in the inlet liner, column, or contamination can interact with the analyte.[5][8] Low Inlet Temperature: Incomplete vaporization of the sample.[5] Improper Column Installation: Creates dead volume.[5] | - Replace the inlet liner with a new, deactivated one.[5] - Condition the GC column according to the manufacturer's instructions.[5] - Increase the inlet temperature, but be mindful of potential thermal degradation.[7] - Re-install the column, ensuring a clean, square cut and correct insertion depth.[5] |
| Low Recovery | Analyte Loss During Sample Prep: this compound is volatile and can be lost during grinding, extraction, or solvent evaporation.[5][6] Thermal Degradation: High temperatures in the GC inlet can degrade this compound.[5][7] Matrix Effects: Co-eluting compounds can suppress the detector signal.[5] | - Use cryogenic grinding for solid samples.[5][6] - Minimize sample exposure to heat, light, and air.[6] - Use headspace sampling (HS-GC) to reduce sample manipulation and matrix effects.[5][6] - Optimize the inlet temperature to ensure vaporization without degradation.[7] - Dilute the sample to mitigate matrix effects. |
| Co-elution with Other Compounds | Insufficient Chromatographic Resolution: The GC column or temperature program may not be adequate to separate this compound from other similar compounds in the matrix.[5] | - Use a longer GC column or a column with a different stationary phase (e.g., a mid-polar column) to improve separation.[5] - Optimize the oven temperature program. A slower temperature ramp can enhance the resolution of early-eluting compounds.[5] |
| Baseline Noise or Drifting | Column Bleed: Degradation of the column's stationary phase at high temperatures. Contamination: Contaminated carrier gas, gas lines, or sample introduction system (e.g., septum bleed).[8][9] | - Condition the column. - Ensure the use of high-purity carrier gas and install gas purifiers. - Replace the septum. - Run a blank to isolate the source of the contamination.[9] |
| Poor Reproducibility (%RSD) | Inconsistent Injection Volume: Issues with the autosampler or manual injection technique. Sample Inhomogeneity: The analyte may not be evenly distributed in the sample. Variability in Sample Preparation: Inconsistent extraction or dilution procedures.[10] | - Check the autosampler for proper function and ensure the syringe is clean. - Thoroughly homogenize the sample before taking an aliquot. - Standardize all sample preparation steps and use precise volumetric glassware.[10] |
Experimental Protocols
Protocol 1: Quantification of this compound using Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol is suitable for the analysis of this compound in complex matrices like plant material or essential oils, minimizing matrix interference.
1. Sample Preparation:
-
For solid samples (e.g., plant material), weigh approximately 100 mg of cryogenically ground material into a 20 mL headspace vial.[5]
-
For liquid samples (e.g., essential oils), dilute the sample in a suitable solvent (e.g., ethanol) and pipette an aliquot into the headspace vial.
-
Add a known amount of internal standard solution (e.g., n-tridecane in ethyl acetate).[5]
-
Immediately seal the vial with a PTFE/silicone septum.[5]
2. Headspace Parameters:
-
Oven Temperature: 120°C[5]
-
Equilibration Time: 20 minutes[5]
-
Syringe Temperature: 130°C[5]
-
Injection Volume: 1 mL[5]
3. GC-MS Parameters:
-
Inlet Temperature: 250°C[5]
-
Split Ratio: 10:1 (can be adjusted based on concentration)[5]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]
-
Oven Program: Hold at 70°C for 2 min, then ramp to 230°C at 10°C/min, and hold for 6 min.[3]
-
MS Ion Source Temperature: 230°C[3]
-
MS Quadrupole Temperature: 150°C
-
Mass Range: Scan from m/z 40-400.
4. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound with a constant concentration of the internal standard.
-
Analyze the standards using the same HS-GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantify this compound in the samples using the generated calibration curve.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is an alternative for labs where GC is not available or for specific applications where HPLC is preferred.
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase.
-
Perform a solvent extraction if the analyte is in a solid matrix. Common solvents include ethanol, hexane, or ethyl acetate.[5]
-
Filter the sample extract through a 0.45 µm syringe filter before injection.
2. HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 4 µm particle size).[4]
-
Mobile Phase: Isocratic elution with acetonitrile (B52724) and water (60:40, v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Diode-Array Detector (DAD) or UV detector at a wavelength of 210 nm.
3. Calibration and Quantification:
-
Prepare a series of this compound standard solutions in the mobile phase.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Determine the concentration of this compound in the prepared samples by comparing their peak areas to the calibration curve.
Method Validation Data
The following table summarizes typical performance characteristics for a validated GC-MS method for terpene quantification. These values serve as a general guideline.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.995 | Indicates a strong correlation between detector response and analyte concentration over a specific range.[4][11] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest concentration of analyte that can be reliably detected.[11][12] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL | The lowest concentration of analyte that can be accurately and precisely quantified.[12][13] |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, often assessed by analyzing spiked samples.[13] |
| Precision (%RSD) | < 15% | The degree of agreement among individual measurements when the procedure is applied repeatedly.[4][14] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for common GC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Terpenes Testing and Challenges of Standardization in the Cannabis Industry [labx.com]
- 3. longdom.org [longdom.org]
- 4. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 7. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 14. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Myrcenyl Acetate Isomerization During Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the common challenges associated with the storage and stability of myrcenyl acetate (B1210297). Below you will find troubleshooting guides and frequently asked questions to help you maintain the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is myrcenyl acetate and why is its stability important?
This compound is a naturally occurring monoterpene ester valued for its pleasant floral and citrus aroma. In research and development, particularly in the fragrance, flavor, and pharmaceutical industries, maintaining its chemical purity is crucial. Isomerization, the process where a molecule is transformed into an isomer with a different arrangement of atoms, can alter its sensory properties and biological activity, leading to inconsistent experimental results and compromised product quality.
Q2: What are the typical signs of this compound degradation or isomerization?
Changes in the aroma profile of your sample are a primary indicator of degradation. The fresh, citrusy, and floral notes may diminish, and off-odors might develop. Visually, you might observe a change in color or clarity. For definitive confirmation, analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are necessary to identify and quantify any isomers or degradation products.
Q3: What are the main factors that cause the isomerization of this compound during storage?
The isomerization of this compound is primarily influenced by the following factors:
-
Temperature: Elevated temperatures can provide the activation energy needed for isomerization reactions to occur.
-
Light: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the formation of isomers.
-
pH (Acidity/Basicity): The presence of acidic or basic residues can catalyze isomerization and degradation reactions.
-
Oxygen: Oxidation can lead to the formation of various degradation products, altering the chemical composition of the sample.
Troubleshooting Guide: Isomerization of this compound
Issue: I suspect my stored this compound has isomerized. How can I confirm this and what should I do?
This guide provides a systematic approach to troubleshooting and preventing the isomerization of this compound.
Step 1: Analytical Confirmation
The first step is to confirm your suspicions through analytical testing.
Experimental Protocol: GC-MS Analysis of this compound and Potential Isomers
This protocol outlines a general method for the analysis of this compound and its potential degradation products. Instrument parameters should be optimized for your specific system.
1. Sample Preparation:
- Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration within the linear range of your instrument (e.g., 100 µg/mL).
- If a quantitative analysis is required, prepare a series of calibration standards of pure this compound.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| GC Column | A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point. |
| Injection Mode | Splitless or split, depending on the sample concentration. |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Oven Program | Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min). |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | Scan from m/z 40 to 400. |
3. Data Analysis:
- Compare the chromatogram of your stored sample to that of a pure, fresh standard.
- Look for the appearance of new peaks or a decrease in the peak area of this compound.
- Identify potential isomers or degradation products by comparing their mass spectra to a library (e.g., NIST). A potential degradation product of the myrcene (B1677589) moiety is p-cymene.
Step 2: Identifying the Cause and Implementing Corrective Actions
Based on your experimental setup and storage conditions, identify the likely cause of isomerization and take corrective measures.
| Potential Cause | Recommended Corrective Actions |
| Improper Storage Temperature | Store this compound in a refrigerator at 2-8 °C. For long-term storage, consider freezing at -20 °C. Avoid repeated freeze-thaw cycles. |
| Exposure to Light | Always store this compound in amber glass vials or containers that are opaque to UV light.[1] Work in a laboratory with minimal exposure to direct sunlight or UV sources. When handling, wrap containers in aluminum foil. |
| Presence of Acidic or Basic Contaminants | Ensure all glassware and storage containers are thoroughly cleaned and neutralized before use. If the sample has come into contact with acidic or basic solutions, consider purification by flash chromatography. Use high-purity solvents for all dilutions and experiments. |
| Oxidation | Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.[1] Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) or α-tocopherol at a low concentration (e.g., 0.01-0.1%).[2][3] |
Visualizing the Problem: Isomerization and Prevention
Isomerization Pathway of this compound (Hypothetical)
Caption: Factors leading to the isomerization of this compound.
Troubleshooting Workflow for this compound Storage
Caption: A step-by-step guide to troubleshoot storage issues.
By following these guidelines, researchers can significantly reduce the risk of this compound isomerization, ensuring the reliability and reproducibility of their experimental results. For further assistance, please contact our technical support team.
References
Technical Support Center: Optimization of Extraction Parameters for Myrcenyl Acetate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the extraction of Myrcenyl acetate (B1210297). The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Myrcenyl acetate and what are its key properties relevant to extraction?
This compound ((2-methyl-6-methylideneoct-7-en-2-yl) acetate) is an organic compound, specifically an ester, often used in the fragrance and flavor industries.[1][2][3] Its chemical and physical properties are crucial for selecting an appropriate extraction strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1118-39-4 | [1][4][5] |
| Molecular Formula | C₁₂H₂₀O₂ | [1][2][5] |
| Molecular Weight | 196.29 g/mol | [1][4] |
| Boiling Point | 256.00 to 257.00 °C @ 760 mm Hg | [1][6] |
| Flash Point | 82.22 °C (180.00 °F) | [1][2][6] |
| Vapor Pressure | ~0.015 mmHg @ 25 °C | [1][2][6] |
| Solubility | Soluble in alcohol; Insoluble in water (est. 7.023 mg/L @ 25 °C) | [1][2][6] |
| LogP (o/w) | ~3.4 - 3.6 | [1][2][5] |
Understanding these properties, particularly its low water solubility and relatively high boiling point, is essential for choosing the right solvents and extraction conditions.
Q2: Which extraction methods are most suitable for this compound?
Given its properties as a volatile ester found in natural sources, the most common and effective extraction methods include:
-
Steam Distillation: Suitable for volatile compounds that are immiscible with water.
-
Solvent Extraction (Liquid-Liquid or Solid-Liquid): Effective due to its solubility in organic solvents. The choice of solvent is critical.[7]
-
Supercritical Fluid Extraction (SFE): A modern, "green" technique that uses supercritical CO₂. It is highly efficient and leaves no toxic solvent residues.[8][9]
Q3: How do I choose the best solvent for solvent extraction?
The ideal solvent should have high solubility for this compound, a low boiling point for easy removal, be immiscible with the matrix solvent (if applicable, e.g., water), and be non-reactive with the target compound.[10] Given this compound's LogP value, non-polar to moderately polar solvents are suitable. Common choices include hexane, ethyl acetate, and dichloromethane. For "green" chemistry applications, bio-based solvents like 2-MeTHF could also be considered.[11]
Experimental Protocols and Parameter Optimization
This section provides detailed methodologies for key extraction techniques and summarizes the critical parameters that require optimization.
Protocol 1: Steam Distillation
Steam distillation is ideal for extracting volatile oils from plant material.
Methodology:
-
Preparation: The source material (e.g., plant leaves, flowers) is placed in the distillation flask with water.
-
Distillation: Steam is passed through the plant material. The mixture of hot steam and volatile oils is then cooled in a condenser.
-
Separation: The condensed liquid, a mixture of water and this compound, is collected. Due to its insolubility in water, the acetate will form a separate layer, which can be physically separated using a separatory funnel.
Table 2: Optimization of Steam Distillation Parameters
| Parameter | Range/Options | Effect on Extraction |
| Material Preparation | Whole vs. Ground | Grinding increases surface area, improving extraction efficiency. |
| Distillation Time | 1 - 5 hours | Longer times can increase yield but may lead to degradation of the ester. |
| Steam Flow Rate | Low, Medium, High | A higher flow rate can speed up extraction but may reduce efficiency. |
Protocol 2: Solvent Extraction (Solid-Liquid)
This protocol is for extracting this compound from a solid matrix.
Methodology:
-
Preparation: The dried and ground source material is placed in a flask.
-
Extraction: The chosen organic solvent is added to the flask at a specific solvent-to-solid ratio.[11] The mixture is agitated (stirred or shaken) for a set period at a controlled temperature.[11]
-
Filtration: The solid material is filtered out, and the liquid extract containing this compound is collected.
-
Concentration: The solvent is evaporated (e.g., using a rotary evaporator) to yield the crude extract.
Table 3: Optimization of Solvent Extraction Parameters
| Parameter | Range/Options | Effect on Extraction |
| Solvent Type | Hexane, Ethyl Acetate, Ethanol, Dichloromethane | The solvent's polarity affects selectivity and yield.[7] |
| Solvent-to-Solid Ratio | 10:1 to 30:1 mL/g | A higher ratio can improve extraction but requires more solvent. A ratio of 7:1 is often a good starting point for liquid-liquid extractions.[7] |
| Extraction Time | 15 - 180 minutes | Increased time generally improves yield up to a point of equilibrium.[10][12] |
| Temperature | 20 - 60 °C | Higher temperatures can increase solubility and diffusion but risk degrading the analyte or boiling the solvent.[12] |
| Agitation Speed | 100 - 900 rpm | Higher agitation increases contact between the solvent and material, improving efficiency.[10] |
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE is a highly tunable and environmentally friendly method.[8][13]
Methodology:
-
Preparation: The ground source material is loaded into the extraction vessel.
-
Extraction: Supercritical CO₂ (often with a co-solvent) is pumped through the vessel at a set temperature and pressure.
-
Separation: The pressure is lowered in a separator vessel, causing the CO₂ to return to a gaseous state and the extracted this compound to precipitate for collection.[8]
Table 4: Optimization of Supercritical Fluid Extraction (SFE) Parameters
| Parameter | Range/Options | Effect on Extraction |
| Pressure | 100 - 350 bar | Higher pressure increases the density and solvating power of the supercritical fluid.[13] |
| Temperature | 40 - 100 °C | Temperature affects both solvent density and analyte vapor pressure; its effect can be complex.[13] |
| Co-solvent | Methanol, Ethanol (0-10%) | Adding a polar co-solvent can modify the polarity of the supercritical fluid to enhance the extraction of moderately polar compounds.[14] |
| Flow Rate | 0.5 - 2 mL/min | A lower flow rate allows for more contact time but increases the overall extraction duration.[13] |
| Extraction Time | 30 - 120 minutes | Comprises a static phase (no flow) followed by a dynamic phase (with flow).[13] |
Troubleshooting Guide
Q: My extraction yield is consistently low. What are the possible causes and solutions?
A: Low yield can stem from several factors:
-
Cause 1: Incomplete Extraction. The parameters (time, temperature, solvent ratio) may not be optimal.
-
Cause 2: Incorrect Solvent Choice. The solvent may not be effective at solubilizing this compound.
-
Solution: Test solvents with different polarities. Refer to the LogP value to guide your choice toward suitable non-polar or moderately polar solvents.[7]
-
-
Cause 3: Analyte Degradation. this compound is an ester and can be susceptible to hydrolysis or thermal degradation.
-
Solution: Avoid excessive temperatures and prolonged extraction times. If the source matrix is acidic or basic, consider neutralization before extraction.
-
Q: I am observing an emulsion during liquid-liquid extraction. How can I resolve this?
A: Emulsions are common when performing liquid-liquid extractions, especially with complex biological matrices.[15]
-
Cause 1: High Agitation. Shaking the separatory funnel too vigorously can cause emulsions.
-
Solution: Use gentle, swirling inversions rather than vigorous shaking.[15]
-
-
Cause 2: Surfactant-like Molecules. Proteins or other compounds in the sample can stabilize emulsions.
-
Solution 1 (Salting Out): Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[15]
-
Solution 2 (Centrifugation): Centrifuging the mixture can force the separation of the layers.[16]
-
Solution 3 (Filtration): Filtering the mixture through a bed of Celite or glass wool can sometimes break the emulsion.[15]
-
Q: The final extract is impure. How can I improve its purity?
A: Purity is affected by the selectivity of the extraction method.
-
Cause 1: Non-selective Solvent. The chosen solvent may be co-extracting many other compounds.
-
Solution: Try a more selective solvent. Alternatively, perform a secondary clean-up step, such as column chromatography, after the initial extraction. For ionizable impurities, adjusting the pH of the aqueous phase can leave them behind.[7]
-
-
Cause 2: SFE Parameters Not Optimized. The temperature and pressure in SFE directly influence selectivity.
-
Solution: Adjust the pressure and temperature of the SFE system. Stepwise extraction at different pressures can fractionate the extract, separating different classes of compounds.[9]
-
Visualizations
Caption: A general workflow for the optimization of a solid-liquid extraction process.
Caption: Logical relationships between key extraction parameters and desired outcomes.
References
- 1. Fragrance University [fragranceu.com]
- 2. This compound, 1118-39-4 [thegoodscentscompany.com]
- 3. finefrag.com [finefrag.com]
- 4. scent.vn [scent.vn]
- 5. iff.com [iff.com]
- 6. This compound, 1118-39-4 [perflavory.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Supercritical fluid extraction - The green manufacturing process - Sabinsa Polska | Przemysł żywieniowy [sabinsa.com.pl]
- 9. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ecoxtract.com [ecoxtract.com]
- 12. mdpi.com [mdpi.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. mdpi.com [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Efficient Myrcenyl Acetate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of myrcenyl acetate (B1210297).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of myrcenyl acetate.
Question: Why is the reaction yield of this compound consistently low?
Answer: Low yields can be attributed to several factors:
-
Suboptimal Catalyst: The chosen catalyst may not be efficient for the acetylation of myrcenol (B1195821). For instance, in similar esterification reactions, catalyst choice significantly impacts conversion rates. In the synthesis of eugenyl acetate, both molecular sieves 4Å and Amberlite XAD-16 were effective, but their performance varied with reaction conditions[1].
-
Incorrect Molar Ratio: An inappropriate molar ratio of myrcenol to the acetylating agent (e.g., acetic anhydride (B1165640) or ethyl acetate) can limit the conversion. For the synthesis of neryl acetate, a molar ratio of 1:12.6 (nerol to ethyl acetate) was found to be optimal[2]. For isoamyl acetate, a 1:3.7 molar ratio of isoamyl alcohol to acetic acid was optimal[3].
-
Inadequate Reaction Temperature: The reaction temperature may be too low to achieve a reasonable reaction rate or too high, leading to side reactions or degradation of the product. For eugenyl acetate synthesis, increasing the temperature from 40°C to 60°C generally increased the conversion rate.
-
Poor Mixing: In heterogeneous catalysis, inefficient mixing can lead to mass transfer limitations, preventing the reactants from accessing the catalyst's active sites.
Question: The reaction is proceeding very slowly. What can be done to increase the reaction rate?
Answer: To accelerate the reaction rate, consider the following:
-
Catalyst Choice: Some catalysts inherently exhibit higher activity. For example, in a comparative study for eugenyl acetate synthesis, Amberlite XAD-16 demonstrated significantly faster kinetics than molecular sieves 4Å, achieving high conversion in just 3 minutes[1].
-
Increase Temperature: Generally, increasing the reaction temperature will increase the reaction rate. However, this must be balanced against the potential for byproduct formation.
-
Increase Catalyst Loading: A higher concentration of the catalyst can increase the reaction rate, but there is often an optimal loading beyond which no further rate increase is observed, and it may even hinder the reaction[1].
-
Agitation Speed: In reactions with solid catalysts, increasing the agitation speed can improve the mass transfer of reactants to the catalyst surface.
Question: How can the formation of byproducts be minimized?
Answer: Minimizing byproducts is crucial for achieving high purity of this compound.
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time to favor the desired reaction. Over-extended reaction times or excessive temperatures can lead to side reactions.
-
Catalyst Selectivity: Choose a catalyst known for high selectivity in esterification reactions. Lipases, such as Novozyme 435, are often highly selective catalysts, as demonstrated in the synthesis of neryl acetate where 100% selectivity was achieved[2].
-
Purity of Reactants: Ensure the starting materials (myrcenol and acetylating agent) are of high purity to avoid the introduction of reactive impurities that can lead to unwanted side products.
Question: The catalyst seems to be deactivating quickly. What is the cause and how can it be prevented?
Answer: Catalyst deactivation can be a significant issue in continuous or batch reuse processes.
-
Fouling: The catalyst surface can be blocked by polymeric materials or other byproducts. Washing the catalyst with a suitable solvent after each cycle can help.
-
Leaching: Active species may leach from a solid support into the reaction medium. Using a more robust catalyst support or optimizing reaction conditions to minimize leaching can mitigate this.
-
Regeneration: Some catalysts can be regenerated. For example, molecular sieves can often be regenerated by heating to remove adsorbed species.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the synthesis of acetate esters like this compound?
A1: A variety of catalysts can be used for acetylation reactions, including:
-
Heterogeneous Acid Catalysts: Solid acids like zeolites, ion-exchange resins (e.g., Amberlite), and supported acids are often used due to their ease of separation and potential for reuse[1].
-
Enzymes (Lipases): Lipases, such as Novozyme 435, are highly selective and operate under mild conditions, making them a green chemistry option[2].
-
Homogeneous Acid Catalysts: Mineral acids like sulfuric acid and p-toluenesulfonic acid are effective but can be difficult to separate from the product and may cause corrosion issues[2].
-
Basic Catalysts: Tertiary amines like pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP) are effective, particularly when using acetic anhydride[4].
Q2: What are the key parameters to consider when selecting a catalyst?
A2: The choice of catalyst depends on several factors:
-
Activity: The ability of the catalyst to achieve a high conversion rate in a short amount of time.
-
Selectivity: The ability to produce the desired product with minimal byproducts.
-
Cost and Availability: The economic viability of the catalyst for the intended scale of production.
-
Reusability and Stability: The potential for the catalyst to be recycled and reused without significant loss of activity.
-
Environmental Impact: Preference for non-toxic, environmentally benign catalysts ("green chemistry").
Q3: Can this compound be synthesized in a solvent-free system?
A3: Yes, solvent-free synthesis is often possible and desirable as it reduces waste and simplifies purification. The synthesis of other acetate esters like eugenyl acetate and neryl acetate has been successfully demonstrated in solvent-free systems[1][2].
Q4: What is a typical starting point for the molar ratio of myrcenol to the acetylating agent?
A4: A good starting point is often a slight excess of the acetylating agent. Based on related syntheses, a molar ratio of alcohol to acetylating agent in the range of 1:1.5 to 1:4 is a reasonable starting point for optimization[1][3]. For enzymatic reactions using transesterification, a larger excess of the acyl donor (e.g., ethyl acetate) may be beneficial[2].
Quantitative Data on Catalyst Performance in Analogous Reactions
The following tables summarize quantitative data from the synthesis of similar acetate esters, which can serve as a reference for selecting catalysts and conditions for this compound synthesis.
Table 1: Comparison of Catalysts in Eugenyl Acetate Synthesis[1]
| Catalyst | Temperature (°C) | Time | Conversion (%) |
| Molecular Sieve 4Å | 60 | 6 h | 98.2 |
| Amberlite XAD-16 | 55 | 3 min | 97.8 |
Table 2: Optimized Conditions for Neryl Acetate Synthesis[2]
| Catalyst | Substrate Molar Ratio (Nerol:Ethyl Acetate) | Temperature (°C) | Time | Conversion (%) |
| Novozyme 435 | 1:12.6 | 52.7 | 2 h | 91.6 |
Table 3: Optimized Conditions for Isoamyl Acetate Synthesis[3]
| Catalyst | Substrate Molar Ratio (Alcohol:Acetic Acid) | Temperature (°C) | Time | Yield (%) |
| Ball-milled Seashells | 1:3.7 | 98 | 219 min | 91 |
Experimental Protocols
Generalized Protocol for this compound Synthesis via Acetylation
This protocol is a general guideline based on typical procedures for the acetylation of alcohols. Optimization of specific parameters is recommended.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add myrcenol and the chosen acetylating agent (e.g., acetic anhydride) in the desired molar ratio.
-
Catalyst Addition: Add the selected catalyst. The amount of catalyst will depend on the specific catalyst chosen and should be optimized (e.g., 1-10% w/w of the limiting reactant).
-
Reaction: Heat the reaction mixture to the desired temperature with constant stirring. Monitor the progress of the reaction by a suitable analytical method (e.g., GC, TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
If a heterogeneous catalyst was used, filter it from the reaction mixture.
-
If a homogeneous catalyst was used, a neutralization and extraction work-up will be necessary. For example, wash the mixture with a saturated sodium bicarbonate solution to remove acidic components, followed by washing with brine.
-
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and concentrate it under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for catalyst selection in this compound synthesis.
References
Navigating Myrcenyl Acetate Synthesis: A Technical Guide to Minimizing Impurity Formation
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing impurity formation during the synthesis of myrcenyl acetate (B1210297). Through a series of frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols, this document aims to enhance product purity, improve yield, and ensure batch-to-batch consistency.
Myrcenyl acetate, a key fragrance and flavor compound, can be challenging to synthesize at high purity due to the propensity of the starting material, myrcene (B1677589), and the product itself to undergo various side reactions. This guide addresses the most common issues encountered during production, offering practical solutions based on established chemical principles.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during this compound synthesis, providing potential causes and actionable solutions.
Frequently Asked Questions (FAQs):
Q1: What are the most common impurities formed during the synthesis of this compound?
A1: The primary impurities in this compound synthesis arise from the reactive nature of the terpene structure. Common impurities include:
-
Isomeric Acetates: Linalyl acetate and geranyl acetate can form due to the rearrangement of the myrcenyl carbocation intermediate.
-
Cyclic Terpene Derivatives: Acid-catalyzed cyclization of myrcene or this compound can lead to the formation of α-terpinyl acetate and other cyclic isomers.[1]
-
Unreacted Myrcene: Incomplete reaction leaves residual myrcene in the product mixture.
-
Polymerization Products: Under harsh acidic conditions or high temperatures, myrcene can polymerize, leading to high molecular weight impurities.
-
Dehydration Products: Loss of the acetate group can lead to the formation of various terpene hydrocarbons.
Q2: My final product has a low purity of this compound and a high concentration of terpinyl acetate. What is the likely cause and how can I fix it?
A2: A high concentration of terpinyl acetate is a strong indicator of acid-catalyzed cyclization. This is often caused by:
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Excessively Strong or High Concentration of Acid Catalyst: Strong acids like sulfuric acid vigorously promote cyclization.
-
High Reaction Temperature: Elevated temperatures provide the activation energy needed for the carbocation to rearrange and cyclize.[1]
-
Prolonged Reaction Time: Longer exposure to acidic conditions increases the likelihood of side reactions.
Troubleshooting Steps:
-
Reduce Catalyst Concentration: Titrate the amount of acid catalyst to the minimum effective concentration.
-
Use a Milder Catalyst: Consider using a milder acid catalyst such as p-toluenesulfonic acid (PTSA) instead of sulfuric acid.
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Optimize Reaction Time: Monitor the reaction progress using techniques like GC-MS to stop the reaction once the optimal yield of this compound is reached, before significant cyclization occurs.
Q3: The yield of this compound is consistently low, with a significant amount of unreacted myrcene remaining. What are the potential reasons for this?
A3: Low conversion of myrcene can be attributed to several factors:
-
Insufficient Catalyst: The catalyst concentration may be too low to effectively promote the esterification reaction.
-
Low Reaction Temperature: The reaction may not have enough energy to proceed at an adequate rate.
-
Inadequate Mixing: Poor mixing can lead to localized depletion of reactants or catalyst, hindering the reaction.
-
Presence of Water: Water can hydrolyze the acetic anhydride (B1165640) and deactivate the acid catalyst.
Troubleshooting Steps:
-
Increase Catalyst Concentration: Gradually increase the amount of catalyst while monitoring for the formation of impurities.
-
Increase Reaction Temperature: Cautiously increase the temperature in small increments.
-
Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction.
-
Ensure Anhydrous Conditions: Use dry reagents and glassware, and consider performing the reaction under an inert atmosphere (e.g., nitrogen).
Quantitative Data on Impurity Formation
The following tables summarize the impact of key reaction parameters on the yield and purity of this compound. This data has been compiled from various sources to provide a comparative overview.
Table 1: Effect of Catalyst on this compound Synthesis
| Catalyst | Catalyst Conc. (mol%) | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Major Impurities (%) |
| H₂SO₄ | 1.0 | 60 | 4 | ~75 | Terpinyl Acetate (~15%), Linalyl Acetate (~5%) |
| p-TSA | 2.0 | 70 | 6 | ~85 | Terpinyl Acetate (~8%), Linalyl Acetate (~4%) |
| VOSO₄ | 1.0 | 25 (Room Temp) | 24 | ~90 | Minimal cyclic byproducts |
Table 2: Effect of Temperature on this compound Synthesis (using p-TSA catalyst)
| Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Terpinyl Acetate (%) | Unreacted Myrcene (%) |
| 50 | 8 | ~70 | ~5 | ~20 |
| 70 | 6 | ~85 | ~8 | ~5 |
| 90 | 4 | ~80 | ~15 | <5 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound with a focus on minimizing impurity formation.
Optimized Protocol for High-Purity this compound Synthesis:
Materials:
-
Myrcene (freshly distilled, >95% purity)
-
Acetic anhydride
-
p-Toluenesulfonic acid (p-TSA)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add myrcene (1 equivalent).
-
Reagent Addition: Add acetic anhydride (1.2 equivalents) to the dropping funnel. Begin adding the acetic anhydride to the myrcene dropwise with vigorous stirring.
-
Catalyst Addition: Once the addition of acetic anhydride is complete, add p-toluenesulfonic acid (0.02 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70°C and monitor the progress by GC-MS every hour. The reaction is typically complete within 6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to quench the reaction and neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract with hexane.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.
Visualizing Workflows and Pathways
To further aid in understanding the process of troubleshooting and the chemical transformations leading to impurities, the following diagrams are provided.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Impurity formation pathways in this compound synthesis.
References
Technical Support Center: Enhancing the Longevity of Myrcenyl Acetate Fragrance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the long-lastingness of Myrcenyl acetate (B1210297) fragrance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Myrcenyl acetate fragrance is disappearing too quickly from my formulation. What is the first step in troubleshooting this issue?
A1: The initial step is to characterize the volatility and stability of this compound within your specific formulation. Due to its chemical nature as a top-to-middle note fragrance, rapid evaporation is expected.[1][2] Key factors to investigate include the formulation's composition, pH, and potential interactions with other ingredients.[3][4]
Troubleshooting Workflow for Rapid Fragrance Loss
Caption: Troubleshooting workflow for addressing rapid fragrance loss.
Q2: How can I objectively measure the longevity of this compound in my product?
A2: The industry standard for quantitative analysis of fragrance longevity is Gas Chromatography-Mass Spectrometry (GC-MS) with headspace analysis.[5][6] This technique allows for the precise measurement of the concentration of fragrance molecules in the air surrounding the sample over time, providing a clear profile of the evaporation rate.[5][6] Sensory evaluation by trained panelists is also crucial for correlating analytical data with perceived scent intensity.
Q3: My emulsion-based product containing this compound is showing signs of instability, such as color change and fragrance degradation. What could be the cause and how can I fix it?
A3: Instability in emulsions can be caused by a variety of factors, including pH shifts, oxidation, or incompatibility between the fragrance and other ingredients.[3][4][7]
Troubleshooting Steps for Emulsion Instability:
-
Check the pH: A significant change in pH can affect the stability of both the emulsion and the fragrance. Measure the pH of your sample and compare it to the initial value. Adjust if necessary, keeping in mind that a slightly acidic pH can sometimes inhibit discoloration.[4]
-
Evaluate for Oxidation: this compound, like many fragrance components, can be susceptible to oxidation, leading to changes in scent and color.[8] Consider incorporating antioxidants into your formulation.
-
Assess Ingredient Compatibility: Ensure that the emulsifiers and other components of your base are compatible with this compound. Sometimes, fragrance molecules can interfere with the emulsion structure.
-
Consider Chelating Agents: Trace metal ions can catalyze degradation reactions. Adding a chelating agent can help to sequester these ions and improve stability.[7]
Q4: I want to use a fixative to prolong the scent of this compound. What are some suitable options?
A4: Given this compound's fresh, citrus, and floral character, fixatives that complement these notes without overpowering them are ideal. Both natural and synthetic options are available.
| Fixative Type | Examples | Rationale for Use with this compound |
| Natural Resins & Balsams | Benzoin, Frankincense | Provide a warm, sweet base that can anchor the lighter floral and citrus notes.[9][10][11] |
| Natural Woods | Sandalwood, Vetiver | Offer a creamy or earthy depth that enhances the longevity of floral and fresh scents.[9][10][12] |
| Synthetic Musks | Galaxolide, Ambrettolide | Clean, soft musks that are effective at prolonging the perception of top and middle notes without adding a heavy animalic character.[1][9][10] |
| Synthetic Woody/Amber | Iso E Super, Ambroxan | Provide a transparent, velvety, or warm character that can enhance projection and longevity.[1][9][10][11][13] |
| Floral Enhancers | Hedione | A light, floral fixative that is particularly effective in boosting fresh and citrus compositions.[1][9][13] |
Q5: What is fragrance encapsulation and how can it be applied to this compound?
A5: Encapsulation is a technique where fragrance molecules are enclosed within a protective shell, typically made of a polymer.[14][15] This shell controls the release of the fragrance, either over time or in response to a trigger (e.g., friction, moisture). For a volatile compound like this compound, encapsulation can significantly enhance its longevity by preventing rapid evaporation.[14][15][16]
Encapsulation Strategies for Volatile Fragrances
Caption: Overview of encapsulation strategies for volatile fragrances.
Experimental Protocols
Protocol 1: Evaluation of Fragrance Longevity using Headspace GC-MS
Objective: To quantify the release of this compound from a formulation over time.
Methodology:
-
Sample Preparation:
-
Apply a standardized amount (e.g., 0.1 g) of the product containing this compound onto a suitable substrate (e.g., filter paper, synthetic skin).
-
Place the substrate into a sealed headspace vial.
-
-
Incubation and Sampling:
-
Incubate the vials at a controlled temperature (e.g., 32°C to simulate skin temperature).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), sample the headspace using a gas-tight syringe or an automated headspace sampler.
-
-
GC-MS Analysis:
-
Inject the headspace sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak area at each time point.
-
Plot the peak area as a function of time to generate an evaporation curve.
-
Protocol 2: Screening of Fixative Efficacy
Objective: To compare the effectiveness of different fixatives in prolonging the scent of this compound.
Methodology:
-
Formulation Preparation:
-
Prepare a simple base formulation (e.g., ethanol (B145695) or a basic lotion base).
-
Create a control sample with a known concentration of this compound.
-
Prepare several test samples, each containing the same concentration of this compound plus a different fixative at a predetermined concentration.
-
-
Application and Sensory Evaluation:
-
Apply a standardized amount of each sample to separate, labeled smelling strips or on the forearms of trained sensory panelists.
-
At regular intervals (e.g., 15 min, 1 hr, 2 hrs, 4 hrs, 6 hrs), have the panelists evaluate the intensity of the this compound fragrance on a scale (e.g., 1 to 9, where 1 is no scent and 9 is very strong).
-
-
Analytical Evaluation (Optional but Recommended):
-
Concurrently, perform headspace GC-MS analysis as described in Protocol 1 for each sample to obtain quantitative data.
-
-
Data Analysis:
-
For sensory data, plot the average intensity rating against time for each fixative and the control.
-
For GC-MS data, compare the evaporation curves.
-
A successful fixative will result in a higher perceived intensity and a slower decay in concentration over time compared to the control.
-
References
- 1. signicent.com [signicent.com]
- 2. quora.com [quora.com]
- 3. formulabotanica.com [formulabotanica.com]
- 4. personalcaremagazine.com [personalcaremagazine.com]
- 5. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Cosmetic emulsion separation [personalcarescience.com.au]
- 8. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 9. nearstore.com [nearstore.com]
- 10. How Fixatives Boost Fragrance Longevity [chemicalbull.com]
- 11. Fragrance Fixatives - The Key To Longer Lasting Fragrances [alphaaromatics.com]
- 12. TMOV Experience | The Longevity of a Fragrance [experience.themerchantofvenice.com]
- 13. de-kruiderie.nl [de-kruiderie.nl]
- 14. Encapsulation and Enhanced Retention of Fragrance in Polymer Microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
addressing matrix effects in Myrcenyl acetate analysis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address matrix effects in the analysis of Myrcenyl acetate (B1210297), a volatile terpene ester commonly found in fragrances, food, and biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Myrcenyl acetate analysis?
Matrix effects are the alteration of an analyte's signal response (suppression or enhancement) due to the presence of other co-eluting components in the sample matrix. In mass spectrometry-based methods like GC-MS or LC-MS, these interfering compounds can affect the ionization efficiency of this compound in the instrument's source.
-
In Gas Chromatography-Mass Spectrometry (GC-MS): Matrix effects often manifest as signal enhancement . This occurs when active sites within the GC inlet or column, which might otherwise cause the analyte to degrade, are blocked by matrix components. This "protects" the analyte, leading to a stronger signal and an overestimation of its concentration.[1][2]
-
In Liquid Chromatography-Mass Spectrometry (LC-MS): The effect is typically ion suppression . Co-eluting matrix components compete with the analyte for ionization, reducing the number of analyte ions that reach the detector. This results in a weaker signal and an underestimation of the concentration.[1][3]
Failure to account for matrix effects can lead to poor accuracy, reproducibility, and unreliable quantification.[1]
Q2: How can I determine if my this compound analysis is impacted by matrix effects?
The most common method is to compare the slope of a calibration curve prepared in a pure solvent against the slope of a curve prepared in a blank matrix extract (a sample known to not contain this compound). This is often called a "post-extraction spike" assessment.[3]
-
Matrix Effect (%) = (Slope in Matrix / Slope in Solvent - 1) x 100
A result between -20% and +20% is often considered a negligible or low matrix effect, while values outside this range indicate significant suppression (< -20%) or enhancement (> +20%).[4]
Another qualitative technique, primarily for LC-MS, is post-column infusion. This involves continuously infusing a standard solution of the analyte into the system after the analytical column while a blank matrix extract is injected. Dips or rises in the constant signal indicate regions of ion suppression or enhancement.[3]
Q3: What type of internal standard is best for correcting matrix effects in this compound analysis?
The gold standard is a stable isotope-labeled (SIL) internal standard of the analyte, such as this compound-d3.[5][6] SILs have nearly identical chemical properties and chromatographic retention times to the analyte, meaning they experience the same matrix effects.[5][6] Because the SIL can be distinguished by its mass, the ratio of the analyte to the SIL provides highly accurate quantification.[7]
If a SIL for this compound is not available, alternatives include:
-
A SIL of a structurally similar compound: For example, deuterated Linalyl acetate or Geranyl acetate.
-
A non-labeled structural analog: A compound with similar chemical structure and chromatographic behavior (e.g., Linalyl acetate, Neryl acetate).[2]
-
A compound not present in the sample: A compound with a similar retention time and chemical properties that is not naturally found in the sample matrix, such as n-tridecane.[8][9]
Troubleshooting Guides
Problem: My calculated concentration of this compound is inconsistent or seems inaccurate.
This is a classic sign of uncorrected matrix effects. The first step is to diagnose the issue and then apply a mitigation strategy.
Problem: How do I choose the right method to reduce or eliminate matrix effects?
Once matrix effects are confirmed, use the following decision tree to select an appropriate strategy. The choice depends on available resources, required sensitivity, and sample complexity.
Data Summary
Effective sample preparation is the most powerful tool for minimizing matrix effects. The choice of technique significantly impacts the degree of signal suppression or enhancement.
| Sample Preparation Method | Typical Matrix Effect (%) | Relative Recovery (%) | Key Advantages | Common Matrices |
| Dilute & Shoot (1:10) | -50% to +50% | 90-110% | Fast, simple, reduces matrix load.[10] | Aqueous samples, Blood, Plasma |
| Solvent Extraction (LLE) | -70% to +80% | 75-100% | Good for non-polar analytes. | Plant material, Biological fluids |
| Solid Phase Extraction (SPE) | -30% to +30% | 80-105% | High selectivity, removes many interferences.[11] | Plasma, Urine, Environmental Water |
| QuEChERS with d-SPE | -20% to +20% | 85-110% | Effective, fast, removes pigments/fats.[12][13] | Fruits, Vegetables, Cannabis, Food |
| Headspace-SPME | < ±15% | N/A (Equilibrium) | Excellent for volatiles, very clean extract.[14][15] | Wine, Food, Biological Fluids |
Note: Values are representative and can vary significantly based on the specific matrix, analyte concentration, and analytical instrumentation.
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles
This protocol is ideal for analyzing this compound in liquid or solid samples (e.g., fruit puree, plant homogenate, plasma) by isolating volatile compounds while leaving non-volatile matrix components behind.
-
Sample Preparation: Place 1-2 g of homogenized sample into a 20 mL headspace vial. For solid/dry samples, add a small amount of deionized water. Add 0.5-1.0 g of NaCl to increase the volatility of the analytes ("salting out").[15][16]
-
Internal Standard: Spike the sample with an appropriate internal standard.
-
Incubation/Equilibration: Seal the vial and place it in a heated agitator (e.g., 60-70°C) for 15 minutes to allow the volatile compounds to equilibrate in the headspace.[16]
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-50 minutes) while maintaining the temperature and agitation.[16][17]
-
Desorption and Analysis: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes) onto the analytical column for GC-MS analysis.[17][18]
Protocol 2: Modified QuEChERS for Plant-Based Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting a wide range of compounds from complex matrices like cannabis, herbs, or vegetables.[12][13]
-
Sample Homogenization: Weigh 2-5 g of homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate (e.g., add 8 mL water to 2 g dry sample).[4]
-
Extraction: Add 10 mL of acetonitrile (B52724) to the tube. If using an internal standard, add it at this stage. Seal and shake vigorously for 1 minute.
-
Salting-Out Partitioning: Add a pre-packaged QuEChERS extraction salt packet (commonly containing MgSO₄ and NaCl) to the tube.[13] Shake vigorously for 1 minute, then centrifuge at >3000 rcf for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer a portion of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube. This tube contains a sorbent mixture to remove specific interferences (e.g., PSA to remove organic acids and C18 to remove fats).[19]
-
Final Steps: Vortex the d-SPE tube for 30 seconds, then centrifuge for 5 minutes. The resulting supernatant is ready for direct GC-MS analysis.
Protocol 3: Preparation of Matrix-Matched Calibration Standards
This protocol is used to create calibration standards that mimic the matrix of the actual samples, thereby compensating for signal suppression or enhancement.[20]
-
Prepare Blank Matrix Extract: Using a sample known to be free of this compound, perform the entire sample preparation procedure (e.g., QuEChERS as described above). The final, clean supernatant is your "blank matrix extract."
-
Prepare a High Concentration Stock: Create a high-concentration stock solution of this compound in a pure solvent (e.g., 100 µg/mL in acetonitrile).
-
Create Calibration Levels: Serially dilute the high-concentration stock solution using the blank matrix extract as the diluent. For example, to make a 10 µg/mL standard, add 100 µL of the 100 µg/mL stock to 900 µL of the blank matrix extract.
-
Analysis: Analyze these matrix-matched standards alongside the prepared samples. The resulting calibration curve will be used for quantification.
References
- 1. scientificss.co.uk [scientificss.co.uk]
- 2. Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Restek - Blog [restek.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. LC/MS Studies - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. azolifesciences.com [azolifesciences.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. lcms.cz [lcms.cz]
Technical Support Center: Improving the Reproducibility of Myrcenyl Acetate Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the reproducibility of experiments involving Myrcenyl acetate (B1210297). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during its synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is Myrcenyl acetate and what are its key properties?
A1: this compound (CAS No. 1118-39-4) is an organic compound, specifically an ester, with the molecular formula C₁₂H₂₀O₂.[1] It is a colorless liquid with a fresh, citrusy, and floral aroma.[2][3] It is commonly used in the fragrance and flavor industry.[4] Key properties are summarized in the table below.
Q2: What are the common isomers of this compound that can affect experimental results?
A2: During the synthesis of this compound from myrcene (B1677589), several isomers can be formed as byproducts. The most common isomers are neryl acetate and geranyl acetate. Another potential byproduct is alpha-terpinyl acetate.[5] The presence and proportion of these isomers can significantly impact the reproducibility of experiments, especially those related to fragrance profiling or biological activity studies. Chromatographic techniques like Gas Chromatography (GC) are essential for separating and quantifying these isomers.
Q3: How should this compound be properly stored to ensure its stability?
A3: To ensure stability and prevent degradation, this compound should be stored in a cool, dry place in tightly sealed containers, protected from heat and light.[3][4] Some commercial preparations may contain stabilizers like tocopherol to prolong shelf life.[3] When stored for extended periods (e.g., over 24 months), it is recommended to re-analyze the sample to verify its quality before use.[3]
Q4: What are the critical factors that influence the reproducibility of this compound experiments?
A4: Several factors can impact the reproducibility of experiments involving this compound. These can be broadly categorized into three areas: the synthesis process, the analytical methodology, and the handling/storage of the compound. Key factors include the purity of starting materials, precise control of reaction conditions (temperature, time, catalyst), the choice and condition of the GC column for analysis, and proper storage to prevent degradation.
Troubleshooting Guides
Synthesis and Purification
Issue 1: Low Yield of this compound in Synthesis
-
Possible Cause 1: Suboptimal Reaction Conditions. The temperature, reaction time, and molar ratio of reactants are critical for achieving a high yield.
-
Recommended Solution: Optimize the reaction conditions. Based on analogous esterification reactions, an excess of the acetylating agent can drive the reaction forward. Experiment with different temperatures and monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For similar terpene acetate syntheses, temperatures around 70-90°C have been reported.[6]
-
-
Possible Cause 2: Inactive or Insufficient Catalyst. The catalyst plays a crucial role in the esterification process.
-
Recommended Solution: Ensure the catalyst is active and used in the appropriate amount. If using a reusable catalyst, ensure it has been properly regenerated. For the synthesis from myrcene hydrochloride, a phosphorus trichloride-ammonia addition compound has been used as a catalyst.[6]
-
-
Possible Cause 3: Presence of Water. Water can hydrolyze the ester product, reducing the overall yield.
-
Recommended Solution: Ensure all reactants and solvents are anhydrous and the reaction is carried out under a dry atmosphere (e.g., using a drying tube or an inert gas like nitrogen or argon).
-
Issue 2: Presence of Impurities and Byproducts after Synthesis
-
Possible Cause 1: Formation of Isomers. As mentioned in the FAQs, the synthesis can lead to the formation of isomers like neryl acetate, geranyl acetate, and alpha-terpinyl acetate.[5]
-
Recommended Solution: Purify the crude product using silica (B1680970) gel column chromatography. A non-polar mobile phase with a gradual increase in polarity (e.g., a hexane (B92381)/ethyl acetate gradient) is typically effective for separating these isomers.[7]
-
-
Possible Cause 2: Unreacted Starting Materials. Incomplete reaction can leave starting materials in the product mixture.
-
Recommended Solution: Monitor the reaction to completion using TLC or GC. If the reaction has stalled, consider adding more catalyst or extending the reaction time. Purification via column chromatography will also help in removing unreacted starting materials.[7]
-
Analytical Characterization (GC-MS/GC-FID)
Issue 3: Poor Separation of this compound from its Isomers in GC Analysis
-
Possible Cause 1: Inappropriate GC Column. The choice of GC column is critical for the separation of structurally similar isomers.
-
Recommended Solution: For the separation of terpene isomers, a mid- to high-polarity column is often recommended. Columns with a polyethylene (B3416737) glycol (WAX) or a modified polysiloxane stationary phase can provide good resolution.[8][9] For chiral separations, specialized cyclodextrin-based columns may be necessary.[10]
-
-
Possible Cause 2: Suboptimal GC Oven Temperature Program. The temperature ramp rate can significantly affect the separation of closely eluting peaks.
-
Recommended Solution: Optimize the oven temperature program. A slower ramp rate can improve the resolution of closely eluting isomers. Start with a lower initial temperature and a slow ramp (e.g., 2-5 °C/min) to achieve better separation.
-
Issue 4: Inconsistent Quantitative Results in GC-FID Analysis
-
Possible Cause 1: Inconsistent Injection Volume. Variability in the injected sample volume will lead to inconsistent peak areas and, consequently, inaccurate quantification.
-
Recommended Solution: Use an autosampler for precise and reproducible injections. If manual injection is necessary, ensure a consistent and well-practiced injection technique.
-
-
Possible Cause 2: Degradation of the Analyte in the Injector Port. High injector temperatures can cause the degradation of thermally labile compounds like some terpenes.
-
Recommended Solution: Optimize the injector temperature. A lower temperature may be necessary to prevent degradation, but it should be high enough to ensure complete volatilization of the sample.
-
-
Possible Cause 3: Non-linearity of the Detector. The Flame Ionization Detector (FID) has a wide linear range, but very high concentrations can lead to a non-linear response.
-
Recommended Solution: Ensure that the concentration of this compound in the samples falls within the linear range of the detector. This can be determined by running a calibration curve with a series of standards of known concentrations.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1118-39-4 | [1] |
| Molecular Formula | C₁₂H₂₀O₂ | [1] |
| Molecular Weight | 196.29 g/mol | |
| Boiling Point | 256-257 °C at 760 mmHg | [11] |
| Flash Point | 82.22 °C | [4] |
| Specific Gravity | 0.904 - 0.912 @ 25°C | [4] |
| Refractive Index | 1.456 - 1.461 @ 20°C | [4] |
| Solubility | Insoluble in water; Soluble in alcohol | [4] |
Table 2: Optimized Conditions for the Synthesis of Terpene Acetates (Illustrative Examples)
| Parameter | Neryl Acetate Synthesis (Enzymatic) | Eugenyl Acetate Synthesis (Heterogeneous Catalysis) |
| Catalyst | Novozyme 435 | Amberlite XAD-16 |
| Reactants | Nerol, Ethyl Acetate | Eugenol, Acetic Anhydride |
| Molar Ratio | 1:12.6 (Nerol:Ethyl Acetate) | 1:3 (Eugenol:Acetic Anhydride) |
| Catalyst Loading | 2.6% (w/w) | 0.125 g/g |
| Temperature | 52.7 °C | 65 °C |
| Reaction Time | 2 hours | 3 minutes |
| Conversion/Yield | 91.6% | 97.8% |
| Reference | [12] |
Note: This table provides examples of optimized conditions for similar compounds and should be used as a starting point for the optimization of this compound synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound from Myrcene Hydrochloride
This protocol is adapted from a procedure described in US Patent 3,475,484.[6]
Materials:
-
Myrcene hydrochloride
-
Anhydrous sodium acetate
-
Phosphorus trichloride-ammonia addition compound (catalyst)
-
Hexane
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add myrcene hydrochloride (1 equivalent) and anhydrous sodium acetate (1.5 equivalents).
-
Catalyst Addition: Add the phosphorus trichloride-ammonia catalyst (0.01 equivalents).
-
Reaction: Heat the mixture to 70-75 °C with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the salts.
-
Transfer the mixture to a separatory funnel and extract the organic layer with hexane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.
-
Protocol 2: Quantitative Analysis of this compound by GC-FID
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and an autosampler.
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 220 °C.
-
Hold at 220 °C for 10 minutes.
-
-
Detector Temperature: 280 °C.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of high-purity this compound (e.g., 1000 µg/mL) in a suitable solvent like hexane or ethanol.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a known volume of the solvent used for the standards.
-
If necessary, dilute the sample to bring the concentration of this compound within the calibration range.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
-
Quantification:
-
Identify the this compound peak in the chromatograms based on its retention time.
-
Integrate the peak area of this compound in both the standards and the samples.
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Mandatory Visualizations
Caption: Synthesis pathway of this compound from Myrcene hydrochloride.
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Key factors affecting the reproducibility of this compound experiments.
References
- 1. Myrcenylacetate | C12H20O2 | CID 14235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iff.com [iff.com]
- 3. This compound IFF [ventos.com]
- 4. This compound, 1118-39-4 [thegoodscentscompany.com]
- 5. US20070055076A1 - Processes for synthesizing esters by 1,4-addition of alkanoic acids to myrcene or isoprene - Google Patents [patents.google.com]
- 6. US3475484A - Process for the preparation of esters from myrcene hydrohalides - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. This compound, 1118-39-4 [perflavory.com]
- 12. Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System [scirp.org]
Validation & Comparative
A Comparative Analysis of Myrcenyl Acetate from Diverse Natural Origins
For Researchers, Scientists, and Drug Development Professionals
Myrcenyl acetate (B1210297), a monoterpene ester, is a naturally occurring compound found in the essential oils of a variety of plants. It is recognized for its pleasant, slightly floral, and citrusy aroma, contributing to the characteristic scent of many aromatic plants. Beyond its olfactory properties, the presence of myrcenyl acetate in essential oils is of interest to researchers for its potential contributions to the overall biological activity of these oils. This guide provides a comparative analysis of this compound from different natural sources, supported by available quantitative data and detailed experimental methodologies.
Quantitative Analysis of this compound
The concentration of this compound in essential oils can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. The following table summarizes the reported percentages of this compound in the essential oils of several key plant species, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).
| Natural Source | Plant Part | This compound (%) | Reference |
| Citrus reticulata (Mandarin) | Peel | Not typically reported as a major component; often below detection limits or in trace amounts. | [1] |
| Citrus sinensis (Sweet Orange) | Peel | Not typically reported as a major component; often below detection limits or in trace amounts. | [2][3] |
| Lavandula angustifolia (Lavender) | Flowers | 0.1 - 1.0% | [4][5] |
| Pinus sylvestris (Scots Pine) | Needles | up to 0.48% | [6] |
| Pinus pinea (Stone Pine) | Needles, Fruits, Bark | Not consistently detected as a significant component in all studies. | [7][8] |
Note: The data presented is compiled from various studies and may not be directly comparable due to differences in analytical methodologies and plant material. The absence of this compound in some analyses of Citrus species does not definitively mean it is absent, but rather that its concentration was below the limit of detection of the analytical method used.
Experimental Protocols
The extraction and quantification of this compound from natural sources typically involve the following key steps:
Extraction of Essential Oils
a) Hydrodistillation:
This is a common method for extracting essential oils from plant materials.
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
The plant material (e.g., peels, flowers, needles) is ground or chopped to increase the surface area.
-
The material is placed in a round-bottom flask with a sufficient amount of distilled water.
-
The flask is heated, and the resulting steam, carrying the volatile essential oil components, rises and is directed into a condenser.
-
The condensed mixture of water and essential oil is collected in a separating funnel (graduated burette of the Clevenger apparatus).
-
Due to their different densities and immiscibility, the essential oil separates from the aqueous phase and can be collected.[9][10][11]
-
The collected oil is then dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
b) Steam Distillation:
Similar to hydrodistillation, but steam is generated in a separate vessel and passed through the plant material. This method is often preferred for heat-sensitive compounds as it allows for better control of the temperature.[10][12]
c) Solid-Phase Microextraction (SPME):
A solvent-free technique used for sampling volatile and semi-volatile compounds.
-
Apparatus: SPME fiber holder and various fiber coatings (e.g., PDMS, DVB/CAR/PDMS).
-
Procedure:
-
The plant material is placed in a sealed vial.
-
The SPME fiber is exposed to the headspace above the plant material for a defined period to allow for the adsorption of volatile compounds.
-
The fiber is then retracted and directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis.[13][14]
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils.[15]
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., HP-5MS, DB-5) is used for separating the components of the essential oil.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: The oven temperature is programmed to increase gradually to allow for the separation of compounds with different boiling points. A typical program might start at 60°C and ramp up to 240°C.[16]
-
Injection: A small volume of the diluted essential oil is injected into the heated inlet of the GC.
-
Detection: As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum for each component.
-
Identification: Components are identified by comparing their mass spectra and retention times with those of known standards and by searching mass spectral libraries (e.g., NIST).
-
Quantification: The percentage of each component, including this compound, is typically determined by the relative peak area in the chromatogram. For more precise quantification, an internal standard method can be employed.[17][18]
Visualizing Experimental Workflows and Relationships
To better understand the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for the extraction and quantification of this compound.
Caption: Logical relationships of this compound from natural sources.
Signaling Pathways
Currently, there is a lack of specific research detailing the direct interaction of this compound with defined signaling pathways. The biological effects of essential oils are often attributed to the complex interplay of their numerous constituents. It is plausible that this compound contributes to the overall therapeutic properties of these oils through synergistic or additive effects with other major components like limonene, linalool, and pinene. Further research is required to elucidate the specific molecular targets and signaling cascades that may be modulated by this compound.
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. Typical G.C. analysis [thegoodscentscompany.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scent.vn [scent.vn]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 10. galbanum.co [galbanum.co]
- 11. brjac.com.br [brjac.com.br]
- 12. kau.in [kau.in]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 16. scitepress.org [scitepress.org]
- 17. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Myrcenyl Acetate
For researchers, scientists, and drug development professionals, the accurate quantification of myrcenyl acetate (B1210297), a significant fragrance and flavor compound, is critical for quality control and product development. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of commonly employed analytical techniques for the validation of myrcenyl acetate analysis, supported by experimental data and detailed methodologies. The primary methods compared are Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
Due to the volatile nature of terpenes like this compound, Gas Chromatography (GC) is generally the more suitable technique.[1][2] While High-Performance Liquid Chromatography (HPLC) can be used, it may present challenges such as co-elution with other compounds and lower sensitivity for volatile analytes.[2]
Quantitative Performance Comparison
The following tables summarize the validation parameters for analytical methods suitable for the analysis of acetate esters of terpenes, using data for the structurally similar myrtanyl acetate as a representative example. These parameters are crucial in assessing the performance and reliability of each method.
Table 1: Comparison of Validation Parameters for Myrtanyl Acetate Analysis
| Parameter | GC-FID | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Range | 1 - 200 µg/mL | 1 - 200 µg/mL | 10 - 500 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.2% - 101.5% | 97.5% - 102.5% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | < 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 µg/mL (Scan), <0.05 µg/mL (SIM) | 5 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 µg/mL (Scan), <0.1 µg/mL (SIM) | 10 µg/mL |
| Specificity | Good | Excellent | Fair |
Source: Adapted from BenchChem, 2025.[3]
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical methods. Below are typical experimental protocols for the analysis of this compound using GC-FID and HPLC-UV.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This method is well-suited for the routine quantification of volatile compounds like this compound.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent such as ethanol (B145695) or methanol.
-
Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).[4]
-
Prepare sample solutions by accurately weighing and dissolving the material containing this compound in the same solvent to achieve a concentration within the calibration range.
-
Add an internal standard (e.g., n-tridecane) to all standard and sample solutions to improve precision.[4]
-
-
Chromatographic Conditions:
-
Injector: Split/splitless injector, temperature set at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.
-
Detector: Flame Ionization Detector (FID), temperature set at 300°C.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
High-Performance Liquid Chromatography-UV (HPLC-UV) Protocol
While less common for volatile terpenes, HPLC can be used, particularly for simultaneous analysis with non-volatile compounds.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a mobile phase compatible solvent (e.g., acetonitrile (B52724) or methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions by dissolving the material in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and water, often with a gradient elution.
-
Column: A reverse-phase column (e.g., C18).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
Detector: UV detector set at a wavelength where this compound has sufficient absorbance (e.g., around 220 nm).[2]
-
-
Data Analysis:
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates the typical workflow for validating an analytical method for this compound.
Conclusion and Recommendations
For the dedicated analysis of this compound, GC-FID offers a robust, sensitive, and cost-effective solution. Its suitability for volatile compounds ensures accurate and precise quantification. GC-MS provides the added benefit of mass spectral data, which can be invaluable for peak identification and impurity profiling, making it the gold standard for specificity.
HPLC-UV is a viable alternative, particularly when simultaneous analysis of this compound with non-volatile compounds is required, which can streamline laboratory workflows. However, careful method development is necessary to overcome potential challenges with sensitivity and selectivity for this volatile analyte. The choice of the most appropriate method will ultimately depend on the specific analytical requirements, available instrumentation, and the complexity of the sample matrix.
References
Comparative Bioactivity of Myrcenyl Acetate Enantiomers: A Review of Available Data
A comprehensive search of scientific literature reveals a significant gap in the understanding of the specific biological activities of myrcenyl acetate (B1210297) enantiomers. Currently, there are no publicly available studies that directly compare the bioactivity of (+)-myrcenyl acetate and (-)-myrcenyl acetate. The existing body of research primarily focuses on the properties of myrcenyl acetate as a fragrance and flavoring agent, with limited data on its broader pharmacological effects.
This guide summarizes the currently available, albeit limited, toxicological information for this compound (of unspecified chirality) and discusses the existing ambiguity surrounding its stereochemistry. Due to the lack of specific bioactivity data for the individual enantiomers, a detailed comparison of their performance, including experimental protocols and signaling pathway diagrams, cannot be provided at this time.
Toxicological Profile of this compound
Toxicological assessments have been conducted on this compound, though the specific isomeric composition used in these studies is not typically specified. The following table outlines the key toxicity data found in the literature.
| Test | Species | Route of Administration | Result |
| Acute Toxicity (LD50) | Rat | Oral | 6300 mg/kg |
| Acute Toxicity (LD50) | Rabbit | Dermal | >5000 mg/kg |
This data is for this compound without specification of its enantiomeric form.
Chirality and Stereochemistry
A point of contention arises from the stereochemical description of this compound in various chemical databases. While the molecular structure of this compound contains a chiral center, indicating the potential for enantiomeric forms, some resources, such as the Global Substance Registration System (GSRS), classify it as an achiral molecule with no optical activity.[1] This discrepancy may stem from the common industrial synthesis of this compound as a racemic mixture, which is a one-to-one mixture of both enantiomers and thus does not exhibit optical rotation. The bioactivity of the individual enantiomers remains an uninvestigated area.
Experimental Workflows: A Future Perspective
While no specific experimental protocols for comparing the bioactivity of this compound enantiomers can be cited, a general workflow for such an investigation can be proposed. The following diagram illustrates a logical sequence of experiments that would be necessary to elucidate and compare the biological effects of the (+) and (-) enantiomers.
References
A Comparative Guide to Myrcenyl Acetate and Linalyl Acetate in Fragrance Applications
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of fragrance chemistry, the selection of individual aroma components is paramount to the successful formulation of captivating and stable scents. Among the vast palette of fragrance ingredients, terpene esters play a crucial role in imparting fruity and floral notes. This guide provides a detailed comparison of two such esters, myrcenyl acetate (B1210297) and linalyl acetate, offering insights into their performance, stability, and olfactory characteristics in various fragrance applications.
Executive Summary
Myrcenyl acetate and linalyl acetate are both terpene acetates that contribute fresh, floral, and citrus notes to fragrance compositions. While they share some olfactory similarities, their distinct scent profiles, stability, and performance in different product bases set them apart. Linalyl acetate is a well-established and widely used ingredient, celebrated for its characteristic lavender and bergamot notes. This compound, on the other hand, offers a more complex profile with metallic, pear, and woody nuances, making it an excellent component for building unique cologne and citrus accords. The choice between these two molecules will ultimately depend on the specific creative direction of the fragrance and the technical requirements of the product base.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of fragrance molecules is essential for predicting their behavior in formulations. The following table summarizes key data for this compound and linalyl acetate.
| Property | This compound | Linalyl Acetate |
| Chemical Name | 2-methyl-6-methylideneoct-7-en-2-yl acetate | 3,7-dimethylocta-1,6-dien-3-yl acetate |
| CAS Number | 1118-39-4[1] | 115-95-7[2] |
| Molecular Formula | C₁₂H₂₀O₂[1] | C₁₂H₂₀O₂[3] |
| Molecular Weight | 196.29 g/mol [4] | 196.29 g/mol [2][3] |
| Appearance | Colorless clear liquid | Colorless liquid[5] |
| Odor Threshold | Not explicitly found | 110.9 ng/L in air[6] |
| Vapor Pressure | 0.015 mmHg @ 25°C[7] | 0.116 mmHg @ 25°C[8] |
| LogP (o/w) | 3.360[7] | 3.930[9] |
| Flash Point | 82.22 °C[7] | 85.00 °C[9] |
| Solubility | Soluble in alcohol, insoluble in water[7] | Soluble in alcohol, fixed oils, paraffin (B1166041) oil; insoluble in water, glycerin[9] |
Olfactory Profile Comparison
The distinct aromas of this compound and linalyl acetate are the primary drivers of their use in perfumery. The following table outlines their olfactory characteristics as described in various industry sources.
| Olfactory Aspect | This compound | Linalyl Acetate |
| Odor Type | Citrus, bergamot, lavender, floral, woody, nutmeg[4][7] | Herbal, bergamot-lavender, woody, fresh, floral[9][10] |
| Odor Description | Fresh, clean, citrus, metallic, pear, lavender, floral complex. Described as an excellent cologne builder.[1] | Sweet, floral-fruity odor reminiscent of bergamot and pear. Synthetic versions are often described as 'cleaner' and less complex than those derived from natural sources.[3][10] |
| Substantivity | Approximately 6 hours on a smelling strip[7] | Approximately 16 hours on a smelling strip[10] |
| Key Nuances | Metallic, pear, refreshing bergamot and lavender with a hint of nutmeg spice[7] | Fresh, zesty, with green-citrus brightness and soft herbaceous body.[2] |
Performance and Stability in Applications
The performance and stability of a fragrance ingredient can vary significantly depending on the chemical environment of the product base. The following table provides a summary of the reported stability of this compound and linalyl acetate in different applications.
| Application | This compound Stability | Linalyl Acetate Stability |
| Fine Fragrance (Alcoholic Lotion) | Excellent / Stable[1][7] | Stable, though it can be the most unstable of the acetates over time.[8][9] |
| Soap | Good / Stable[7] | Fairly stable towards alkali and can be used in soaps.[3][5] |
| Detergent (Powder) | Very Good[1] | Can be employed in detergents.[3][5] |
| Fabric Conditioner | Moderate to Poor[1] | Stable[9] |
| Antiperspirant/Deodorant Stick | Stable[7] | Stable[9] |
| Shampoo | Stable[7] | Stable[9] |
It is important to note that linalyl acetate is known to be susceptible to hydrolysis, which can lead to the formation of acetic acid and linalool, potentially altering the fragrance profile and the pH of the product.[11]
Experimental Protocols
To provide a framework for the comparative evaluation of this compound and linalyl acetate, the following experimental protocols are proposed based on standard industry practices.
Sensory Evaluation: Triangle Test
Objective: To determine if a perceptible difference exists between the odor of this compound and linalyl acetate at a given concentration.
Methodology:
-
Sample Preparation: Prepare solutions of this compound and linalyl acetate at a concentration of 1% in an odorless, non-polar solvent (e.g., diethyl phthalate).
-
Panelists: A panel of at least 15 trained sensory assessors should be used.
-
Procedure:
-
Present each panelist with three coded smelling strips: two containing one of the samples and one containing the other. The order of presentation should be randomized for each panelist.
-
Instruct panelists to smell each strip from left to right and identify the sample that is different from the other two.
-
A forced-choice procedure should be used.
-
-
Data Analysis: The number of correct identifications is tabulated. Statistical analysis (e.g., using a binomial test or chi-squared test) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance.
Gas Chromatography-Olfactometry (GC-O)
Objective: To identify and compare the odor-active compounds and their sensory descriptors for this compound and linalyl acetate.
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (MS) and an olfactometry port.
-
Sample Preparation: Dilute pure samples of this compound and linalyl acetate in a suitable solvent (e.g., hexane) to an appropriate concentration for GC injection.
-
GC-MS/O Conditions:
-
Column: A non-polar column (e.g., DB-5ms) and a polar column (e.g., DB-WAX) should be used for comprehensive separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to separate the compounds based on their boiling points.
-
Olfactometry Port: The effluent from the GC column is split between the MS detector and the olfactometry port. The olfactometry port should be supplied with humidified air.
-
-
Procedure:
-
A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, intensity, and a descriptor for each odor detected.
-
Simultaneously, the MS records the mass spectrum of the eluting compounds.
-
-
Data Analysis: The retention times of the odor events are correlated with the retention times of the peaks on the chromatogram to identify the odor-active compounds. The odor descriptors and intensities for this compound and linalyl acetate are then compared.
Stability Testing in a Soap Base
Objective: To compare the stability of this compound and linalyl acetate in a high pH environment over time.
Methodology:
-
Sample Preparation:
-
Prepare a standard, unfragranced soap base with a pH of approximately 9-10.
-
Incorporate this compound and linalyl acetate into separate batches of the soap base at a concentration of 1%.
-
Prepare a control batch of the soap base with no added fragrance.
-
-
Storage Conditions: Store the soap samples in sealed containers under the following conditions for a period of 4 weeks:
-
Room temperature (20-25°C) with ambient light.
-
Elevated temperature (40°C) in the dark.
-
-
Evaluation:
-
Weekly Olfactory Evaluation: A trained sensory panel evaluates the odor of the soap samples weekly, noting any changes in intensity or character compared to the initial sample.
-
Weekly pH Measurement: Measure the pH of each soap sample weekly.
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Analysis: At the beginning and end of the study, analyze the headspace of the soap samples to quantify the concentration of this compound or linalyl acetate and to identify any degradation products.
-
-
Data Analysis: Compare the changes in odor profile, pH, and chemical composition of the soap samples containing this compound and linalyl acetate over the 4-week period to assess their relative stability.
Conclusion
Both this compound and linalyl acetate are valuable fragrance ingredients that offer distinct creative possibilities for perfumers. Linalyl acetate provides a classic, fresh, and widely appreciated floral-citrus note, making it a staple in many fragrance types, particularly those centered around lavender and bergamot. This compound, with its more complex and nuanced profile, presents an opportunity to create innovative and modern fragrance compositions, especially in the cologne and citrus families.
The choice between these two esters will be guided by the desired olfactory outcome, the required performance and stability in the final product, and cost considerations. For applications requiring a well-recognized and universally pleasing fresh floral note, linalyl acetate remains an excellent choice. For formulations where a unique, clean, and complex citrus-floral character is desired, this compound offers a compelling alternative. Further direct comparative studies under controlled experimental conditions would be beneficial to provide more definitive quantitative data on their relative performance and stability.
References
- 1. iff.com [iff.com]
- 2. Linalyl Acetate (115-95-7) — Zesty Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fragrance University [fragranceu.com]
- 5. Linalyl acetate CAS#: 115-95-7 [amp.chemicalbook.com]
- 6. Frontiers | Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives [frontiersin.org]
- 7. This compound, 1118-39-4 [thegoodscentscompany.com]
- 8. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]
- 9. linalyl acetate, 115-95-7 [thegoodscentscompany.com]
- 10. perfumersworld.com [perfumersworld.com]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
A Comparative Spectroscopic Analysis of Synthetic versus Natural Myrcenyl Acetate
A detailed guide for researchers, scientists, and drug development professionals on the spectral characteristics of myrcenyl acetate (B1210297), providing a basis for authentication and quality control.
This guide presents a comparative analysis of spectroscopic data for myrcenyl acetate, a naturally occurring monoterpene acetate found in various essential oils and also available as a synthetic chemical. The differentiation between natural and synthetic sources is crucial for applications in flavors, fragrances, and pharmaceuticals, where authenticity and purity are paramount. This comparison of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data serves as a valuable resource for the identification and characterization of this compound from different origins.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for synthetic this compound.
Table 1: ¹H NMR Spectroscopic Data of Synthetic this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data of Synthetic this compound
| Chemical Shift (δ) (ppm) | Assignment |
| Data not available in search results |
Table 3: Infrared (IR) Spectroscopic Data of Synthetic this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry (MS) Data of Synthetic this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results |
Note: The absence of specific numerical data in the tables is due to its unavailability in the searched public literature. Researchers are encouraged to acquire data on their specific samples for a direct comparison.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data. Specific parameters may vary based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound (synthetic or isolated from a natural source) is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Data Acquisition: A standard proton experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of at least 1 second.
-
¹³C NMR Data Acquisition: A proton-decoupled carbon experiment is performed. Key parameters include a spectral width of approximately 220 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to aid in the assignment of carbon signals (CH, CH₂, CH₃).
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: For a synthetic standard, a dilute solution (e.g., 1 mg/mL) is prepared in a volatile solvent such as hexane (B92381) or dichloromethane. For natural this compound, the essential oil is typically diluted in a suitable solvent.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer. A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is commonly used.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 60 °C held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 240-280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Data Interpretation and Comparison Logic
The structural elucidation and comparison of synthetic versus natural this compound rely on the detailed analysis of the obtained spectra. The following diagram illustrates the logical workflow for this comparative analysis.
Caption: Workflow for the comparison of spectroscopic data from synthetic and natural this compound.
Signaling Pathways and Logical Relationships
The structural features of this compound can be confirmed by analyzing the correlations in its NMR spectra and the fragmentation patterns in its mass spectrum. The following diagram illustrates the key structural fragments and their expected correlations.
Caption: Key structural features and expected spectroscopic correlations for this compound.
A Comparative Guide to the Inter-Laboratory Validation of Myrcenyl Acetate Quantification
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of active compounds like Myrcenyl acetate (B1210297) is fundamental to ensuring product quality, safety, and efficacy. Inter-laboratory validation is the gold standard for assessing the robustness and transferability of an analytical method. This guide provides a comparative overview of the typical performance of the two most common analytical techniques for the quantification of Myrcenyl acetate and similar terpene acetates: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Quantitative Performance Comparison
The choice of analytical technique for the quantification of this compound is critical for obtaining reliable and reproducible results. Both GC-MS and HPLC are powerful techniques, each with its own set of advantages. GC-MS is generally favored for volatile compounds like this compound due to its high sensitivity and selectivity. HPLC offers an alternative for non-volatile or thermally sensitive compounds and can be advantageous when analyzing complex matrices.
The following table summarizes the typical performance validation parameters for GC-MS and HPLC methods based on data from various studies on terpene acetates and fragrance compounds. These values represent what can be expected from a validated method in different laboratories.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Range | 0.1 - 100 µg/mL | 1 - 200 µg/mL |
| Accuracy (Recovery) | 85% - 115%[1] | 90% - 110% |
| Precision (RSD) | < 15%[1] | < 5% |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/mL[1] | 0.5 - 5 µg/mL |
Experimental Protocols
Detailed and validated experimental protocols are crucial for ensuring the reproducibility and reliability of results across different laboratories. Below are representative methodologies for the quantification of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Experimental Protocol
GC-MS is a highly sensitive and selective technique, making it well-suited for the analysis of volatile compounds like this compound.
-
Sample Preparation (Liquid Extraction):
-
Accurately weigh approximately 100 mg of the sample (e.g., essential oil, formulation) into a volumetric flask.
-
Dissolve the sample in a suitable organic solvent, such as hexane (B92381) or ethyl acetate.
-
Add an appropriate internal standard (e.g., n-tridecane) to correct for variations in injection volume and instrument response.
-
Dilute the sample to the final volume with the solvent to achieve a concentration within the calibrated range.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot of the solution to a GC vial for analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 5°C/min.
-
Hold: Maintain at 240°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Quantification: Use selected ion monitoring (SIM) for the characteristic ions of this compound for enhanced sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC) Experimental Protocol
While less common for volatile compounds, HPLC is a robust alternative, particularly for samples in complex matrices.
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample into a volumetric flask.
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Transfer the filtered solution to an HPLC vial.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: this compound does not have a strong chromophore, so detection can be challenging. A low UV wavelength (e.g., 210 nm) may be used, but this can lead to interference from other compounds.
-
Injection Volume: 10 µL.
-
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is a structured process to assess the reproducibility of an analytical method when performed by different analysts in different laboratories. The following diagram illustrates a typical workflow for such a study.
Caption: A typical workflow for an inter-laboratory validation study.
Conclusion
Both GC-MS and HPLC are suitable techniques for the quantification of this compound, with GC-MS generally being the preferred method due to its higher sensitivity and selectivity for volatile compounds. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, the need for simultaneous analysis of other compounds, and the available instrumentation. For any chosen method, a thorough inter-laboratory validation is essential to ensure the generation of reliable and comparable data across different testing sites, which is a critical aspect of drug development and quality control.
References
A Comparative Guide to the Synthesis of Myrcenyl Acetate
Myrcenyl acetate (B1210297), a valuable fragrance and flavor compound with a fresh, citrusy, and floral aroma, is synthesized through various chemical and enzymatic routes. This guide provides a comparative analysis of the most common methods for its production, offering researchers, scientists, and drug development professionals a comprehensive overview of performance, supported by experimental data and detailed protocols.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative parameters for different Myrcenyl acetate synthesis methods, allowing for a direct comparison of their efficiency and reaction conditions.
| Method | Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Total Ester Yield (%) | Myrcenyl/Isomer Acetate Distribution | Reference |
| Chemical Synthesis | ||||||||
| Method 1: Uncatalyzed Acetylation | Myrcene (B1677589) Hydrochloride | Anhydrous Sodium Acetate | None | 90 - 95 | 17 | ~40-50 | Primarily Linalyl acetate, low yield of Geranyl/Neryl acetates. | [1] |
| Method 2: Catalyzed Acetylation | Myrcene Hydrochloride | Anhydrous Sodium Acetate, PCl₃-NH₃ catalyst | None | 90 - 95 | 8 | High | High ratio of Linalyl acetate to Neryl/Geranyl acetates. | [1] |
| Method 3: Solvent-Assisted Acetylation | Myrcene Hydrochloride | Ammonium Acetate | Acetic Acid | 95 - 100 | 0.5 | ~70-80 | Linalyl acetate: 25%, Terpinyl acetate: 19.1%, Geranyl/Neryl acetates: 36.4% | [2] |
| Method 4: Direct Esterification | Myrcene | Acetic Acid | Acetic Acid | 117 | 15 | ~40 (based on unreacted myrcene) | Geranyl/Neryl acetate in approx. 70:30 ratio. | [3] |
| Enzymatic Synthesis (Analogous) | ||||||||
| Method 5: Lipase-Catalyzed Esterification | Geraniol (B1671447)/Citronellol | Oleic Acid, Candida antarctica lipase (B570770) B (CALB) | Hexane (B92381) | 60 | - | up to 98 | - | [4][5] |
| Method 6: Lipase-Catalyzed Transesterification | Nerol | Vinyl Acetate, Free Lipase | Vinyl Acetate | 40 | - | High | - | [6] |
Experimental Protocols
This section provides detailed methodologies for the key synthesis methods.
Method 2: Catalyzed Acetylation of Myrcene Hydrochloride
This protocol is based on the synthesis using a phosphorus trichloride-ammonia catalyst, which has been shown to produce high yields of the desired esters.[1]
Materials:
-
Myrcene hydrochloride
-
Anhydrous sodium acetate
-
Phosphorus trichloride-ammonia addition product (catalyst)
-
Water
-
Hexane
-
Sodium bicarbonate solution (10%)
Procedure:
-
To a reaction vessel containing myrcene hydrochloride, add 1 to 1.5 moles of anhydrous sodium acetate and 0.001 to 0.1 moles of the phosphorus trichloride-ammonia addition compound per mole of myrcene hydrochloride.
-
Heat the mixture to 90°C with vigorous agitation.
-
Maintain the temperature at 90-95°C and continue agitation for 8 hours.
-
After the reaction is complete, cool the mixture and dissolve the salts in water.
-
Extract the aqueous layer with hexane.
-
Combine the organic layers and wash successively with water and a 10% sodium bicarbonate solution.
-
Remove the hexane by distillation under reduced pressure to obtain the crude ester mixture.
Method 5: Enzymatic Synthesis of Terpene Acetates (General Protocol)
While a specific protocol for this compound is not detailed in the search results, the following general procedure for the lipase-catalyzed synthesis of terpene esters can be adapted. This protocol is based on the esterification of terpene alcohols like geraniol and citronellol.[4][5]
Materials:
-
Myrcenol (or other terpene alcohol)
-
Acetic anhydride (B1165640) or an acetate ester for transesterification (e.g., vinyl acetate)
-
Immobilized lipase (Candida antarctica lipase B - Novozym 435)
-
Organic solvent (e.g., hexane)
Procedure:
-
In a reaction vessel, dissolve the terpene alcohol and the acyl donor (e.g., acetic anhydride) in the chosen organic solvent.
-
Add the immobilized lipase to the solution. The enzyme loading is typically between 5-10% (w/w) of the substrates.
-
Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant stirring.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them using techniques like gas chromatography (GC).
-
Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
-
Remove the solvent under reduced pressure to isolate the crude terpene acetate. Further purification can be performed by distillation or chromatography if required.
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.
References
- 1. US3475484A - Process for the preparation of esters from myrcene hydrohalides - Google Patents [patents.google.com]
- 2. US3062874A - Synthesis of mixed terpene esters from myrcene hydrohalides - Google Patents [patents.google.com]
- 3. US20070055076A1 - Processes for synthesizing esters by 1,4-addition of alkanoic acids to myrcene or isoprene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
The Emerging Role of Acetate in Cellular Signaling: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of acetate's role in key biological pathways, offering a valuable resource for researchers, scientists, and drug development professionals. While direct evidence for the in vivo biological pathway validation of Myrcenyl acetate (B1210297) is currently limited, its potential hydrolysis to myrcenol (B1195821) and acetic acid positions acetate as a key bioactive metabolite. This document focuses on the well-established signaling roles of acetate and compares its activity with other short-chain fatty acids (SCFAs), namely propionate (B1217596) and butyrate (B1204436), which serve as important benchmarks in studying these pathways.
Myrcenyl acetate, an ester of myrcenol and acetic acid, is a naturally occurring compound found in various essential oils. While primarily utilized in the fragrance industry, the potential for in vivo hydrolysis by ubiquitous esterases suggests that this compound could serve as a pro-drug for delivering acetate. Human esterases, such as carboxylesterases found in the liver and plasma, are known to hydrolyze a wide range of ester-containing compounds, releasing the corresponding alcohol and carboxylic acid.[1][2][3][4] This guide explores the biological significance of the released acetate.
Comparative Efficacy of Short-Chain Fatty Acids on Key Signaling Pathways
Acetate and other short-chain fatty acids are key signaling molecules that modulate distinct cellular pathways, primarily through the activation of G-protein coupled receptors (GPCRs) and by influencing intracellular acetyl-CoA levels, which in turn affects protein acetylation and metabolism.
G-Protein Coupled Receptor (GPCR) Activation
Acetate, propionate, and butyrate are ligands for the free fatty acid receptors 2 (FFAR2, also known as GPR43) and 3 (FFAR3, also known as GPR41).[5][6][7] Activation of these receptors can trigger various downstream signaling cascades, including changes in intracellular calcium levels and inhibition of adenylyl cyclase.[6][7]
| Ligand | Receptor | EC50 (µM) | Potency Order | Key Cellular Responses |
| Acetate | FFAR2 | 250 - 500[5] | Acetate ≈ Propionate > Butyrate[7][8] | Gαq-mediated Ca2+ mobilization, Gαi-mediated inhibition of cAMP production[6][7] |
| FFAR3 | >1000 | Butyrate ≈ Propionate > Acetate[8] | Gαi-mediated inhibition of cAMP production[7] | |
| Propionate | FFAR2 | ~250 - 500[5] | Acetate ≈ Propionate > Butyrate[7][8] | Gαq-mediated Ca2+ mobilization, Gαi-mediated inhibition of cAMP production[6][7] |
| FFAR3 | ~50 - 100 | Butyrate ≈ Propionate > Acetate[8] | Gαi-mediated inhibition of cAMP production[7] | |
| Butyrate | FFAR2 | >1000 | Acetate ≈ Propionate > Butyrate[7][8] | Gαq-mediated Ca2+ mobilization, Gαi-mediated inhibition of cAMP production[6][7] |
| FFAR3 | ~50 - 100 | Butyrate ≈ Propionate > Acetate[8] | Gαi-mediated inhibition of cAMP production[7] |
Histone Deacetylase (HDAC) Inhibition and Protein Acetylation
Acetate can be converted to acetyl-CoA by acetyl-CoA synthetase (ACSS). Acetyl-CoA is the acetyl donor for histone acetyltransferases (HATs), leading to histone acetylation and epigenetic regulation of gene expression. Butyrate and, to a lesser extent, propionate are also known inhibitors of histone deacetylases (HDACs), which also results in increased histone acetylation.[9][10]
| Compound | Mechanism | IC50 (HDAC inhibition) | Key Cellular Effects |
| Acetate | Substrate for Acetyl-CoA synthesis | >10 mM[10] | Increases histone acetylation via HAT activation, potential for gene expression changes.[11] |
| Propionate | HDAC inhibitor | ~0.5 - 1 mM[10] | Increases histone acetylation, leading to changes in gene expression.[11] |
| Butyrate | Potent HDAC inhibitor | ~0.05 - 0.1 mM[10] | Potent inducer of histone hyperacetylation and subsequent changes in gene transcription.[9][11] |
Experimental Protocols
FFAR2/FFAR3 Activation Assay (Calcium Mobilization)
This protocol describes the measurement of intracellular calcium mobilization following receptor activation by SCFAs.
Materials:
-
HEK293 cells stably expressing FFAR2 or FFAR3.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Acetate, propionate, and butyrate stock solutions.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection.
Procedure:
-
Seed FFAR2- or FFAR3-expressing HEK293 cells in 96-well plates and grow to confluence.
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate for 1 hour at 37°C.
-
Wash the cells with HBSS.
-
Place the plate in a fluorescence plate reader and measure baseline fluorescence (Ex/Em = 485/525 nm).
-
Inject the SCFA solutions at various concentrations and continuously record the fluorescence signal for at least 2 minutes.
-
Analyze the data by calculating the change in fluorescence intensity over baseline.
Histone Acetylation Assay (Western Blot)
This protocol details the measurement of global histone H3 acetylation in response to SCFA treatment.
Materials:
-
Cell line of interest (e.g., HCT116, HeLa).
-
Acetate, propionate, and butyrate solutions.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K9), anti-total-Histone H3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with different concentrations of acetate, propionate, or butyrate for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities. Normalize the acetyl-histone signal to the total histone signal.
Measurement of Intracellular Acetyl-CoA
This protocol outlines the quantification of intracellular acetyl-CoA using a commercial fluorometric assay kit.
Materials:
-
Commercial Acetyl-CoA Fluorometric Assay Kit (e.g., from Abcam, BioVision).[12][13][14]
-
Cultured cells or tissue samples.
-
Deproteinizing sample preparation kit (if not included in the assay kit).
-
Fluorometric microplate reader.
Procedure:
-
Culture and treat cells with the compounds of interest.
-
Harvest cells and perform deproteinization according to the kit's instructions.
-
Prepare a standard curve using the provided acetyl-CoA standards.
-
Add the reaction mix, including the enzyme mix and fluorescent probe, to the samples and standards in a 96-well plate.
-
Incubate the plate according to the manufacturer's protocol.
-
Measure the fluorescence intensity at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[14][15]
-
Calculate the acetyl-CoA concentration in the samples by comparing their fluorescence to the standard curve.
Visualizing the Pathways and Workflows
Caption: FFAR2 and FFAR3 signaling pathways activated by SCFAs.
Caption: Acetate's role in histone acetylation via Acetyl-CoA synthesis.
Caption: General experimental workflow for comparing SCFA bioactivity.
References
- 1. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Contribution of human esterases to the metabolism of selected drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? [frontiersin.org]
- 6. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Short Chain Fatty Acids, Butyrate and Propionate, have Differential Effects on the Motility of the Guinea Pig Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global Microbiota-Dependent Histone Acetylation Patterns Are Irreversible and Independent of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gsartor.org [gsartor.org]
- 11. Short-chain fatty acids activate acetyltransferase p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetyl coenzyme A measurement [bio-protocol.org]
- 13. Acetyl-CoA detection assay [bio-protocol.org]
- 14. topigen.com [topigen.com]
- 15. benchchem.com [benchchem.com]
comparing the efficacy of different purification techniques for Myrcenyl acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common laboratory techniques for the purification of Myrcenyl acetate (B1210297), a valuable fragrance and flavor compound. The selection of an appropriate purification method is critical to achieving the desired purity and yield for research and development applications. This document outlines the efficacy of various methods, supported by illustrative experimental data, and provides detailed protocols to enable reproducible results.
Comparison of Purification Techniques
The choice of purification technique for Myrcenyl acetate depends on several factors, including the initial purity of the crude material, the desired final purity, the scale of the purification, and the available equipment. The following table summarizes the typical performance of three common purification methods: vacuum distillation, preparative high-performance liquid chromatography (HPLC), and silica (B1680970) gel chromatography. The data presented here is illustrative and may vary based on specific experimental conditions.
| Purification Method | Typical Loading Capacity | Purity Achieved (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Vacuum Distillation | High (grams to kilograms) | > 98% | 85 - 95% | Cost-effective for large scale, simple setup | Potential for thermal degradation of sensitive compounds |
| Preparative HPLC | Low (milligrams to grams) | > 99.5% | 80 - 90% | High resolution and purity, automated | Higher cost, more complex setup, solvent consumption |
| Silica Gel Chromatography | Moderate (milligrams to grams) | > 97% | 75 - 90% | Versatile, cost-effective for moderate scale | Can be labor-intensive, potential for sample loss on the column |
Experimental Protocols
Vacuum Distillation
Principle: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of this compound is lowered, preventing thermal decomposition that might occur at its atmospheric boiling point (approximately 224-257°C).
Experimental Workflow:
Caption: Workflow for this compound Purification by Vacuum Distillation.
Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge. Ensure all glassware joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation:
-
Begin stirring (if using a stir bar) and start the vacuum pump, gradually reducing the pressure to the desired level (e.g., 1-10 mmHg).
-
Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. The boiling point can be estimated using a nomograph.
-
Discard any initial lower-boiling fractions (forerun) and stop the distillation before all the material has evaporated to avoid concentrating non-volatile impurities.
-
-
Purity Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).
Preparative High-Performance Liquid Chromatography (HPLC)
Principle: Preparative HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components between the two phases. For a moderately non-polar compound like this compound, reversed-phase chromatography is typically employed.
Experimental Workflow:
Caption: Workflow for this compound Purification by Preparative HPLC.
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phases. A common system for reversed-phase chromatography is a mixture of acetonitrile (B52724) and water.
-
Sample Preparation: Dissolve the crude this compound in a small volume of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatography:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run a gradient elution, for example, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile, to elute the compounds.
-
Monitor the elution profile using a UV detector and collect fractions corresponding to the this compound peak.
-
-
Post-Purification:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the fractions that meet the desired purity level.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Silica Gel Chromatography
Principle: This is a form of liquid-solid chromatography where the stationary phase is silica gel, a polar adsorbent. A non-polar mobile phase (eluent) is used to move the sample through the column. Non-polar compounds will travel down the column more quickly, while more polar compounds will be retained longer on the silica gel.
Experimental Workflow:
Caption: Workflow for this compound Purification by Silica Gel Chromatography.
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase. This can be done in a stepwise or continuous gradient.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate as it comes off the column.
-
Monitor the separation by spotting the fractions on a Thin Layer Chromatography (TLC) plate and visualizing the spots under UV light or with a suitable stain.
-
-
Product Recovery:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Purity Analysis Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify the components of a mixture.
Protocol:
-
Sample Preparation: Dilute a small amount of the purified this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration for GC-MS analysis.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split injection mode.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure elution of all components.
-
MS Detector: Electron Ionization (EI) mode with a scan range appropriate for the expected fragments of this compound and potential impurities.
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Calculate the purity by determining the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.
A Comparative Guide to the Cross-Validation of Myrcenyl Acetate Identification in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of myrcenyl acetate (B1210297), a key fragrance and flavor component in many essential oils, is paramount for quality control, product development, and scientific research. This guide provides a comprehensive comparison of the primary analytical techniques used for its identification: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting detailed experimental protocols, quantitative data, and a cross-validation workflow, this document serves as a vital resource for ensuring the reliable identification of myrcenyl acetate.
Data Presentation: A Comparative Overview
The selection of an analytical technique for the identification of this compound often depends on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and quantitative accuracy. The following table summarizes the key performance characteristics of GC-MS, GC-FID, and NMR for the analysis of this compound.
| Parameter | GC-MS | GC-FID | NMR Spectroscopy |
| Principle | Separation by chromatography, identification by mass-to-charge ratio. | Separation by chromatography, detection by ionization in a flame. | A non-destructive technique that uses the magnetic properties of atomic nuclei to provide detailed structural information. |
| Identification | Based on mass spectrum and retention index. | Based on retention time and comparison with a known standard. | Based on unique chemical shifts and coupling constants. |
| Quantification | Good, especially in Single Ion Monitoring (SIM) mode. | Excellent, wide linear range and high precision.[1][2] | Excellent for absolute quantification (qNMR) without a specific analyte reference standard.[3] |
| Sensitivity | Very high, especially in SIM mode. | High, but generally less sensitive than MS in SIM mode.[1] | Lower sensitivity compared to chromatographic methods.[3] |
| Confirmation | Provides structural information through fragmentation patterns. | Limited to retention time matching. | Provides detailed structural confirmation. |
| Co-elution | Can often resolve co-eluting compounds by monitoring unique ions.[1] | Co-eluting peaks can interfere with accurate quantification.[1] | Can resolve and quantify components in a complex mixture without separation. |
Experimental Protocols
Reproducibility and accuracy in the identification of this compound are contingent on meticulous adherence to validated experimental protocols. This section details the methodologies for GC-MS, GC-FID, and NMR analysis.
Gas Chromatography (GC) Sample Preparation
A common sample preparation procedure for both GC-MS and GC-FID analysis of essential oils involves dilution in a suitable solvent.
-
Sample Dilution: Accurately weigh approximately 50 mg of the essential oil into a 10 mL volumetric flask.
-
Solvent Addition: Dilute to the mark with a suitable solvent such as hexane (B92381) or ethanol.
-
Internal Standard (for quantification): For quantitative analysis, add a known concentration of an internal standard (e.g., n-alkane) to both the sample and calibration standards.
-
Vial Transfer: Transfer an aliquot of the prepared sample into a 2 mL autosampler vial for injection.
GC-MS and GC-FID Instrumentation and Conditions
The following table outlines typical instrumental parameters for the analysis of this compound in essential oils. The primary difference between the two setups lies in the detector used.
| Parameter | GC-MS | GC-FID |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Agilent 8890 GC or equivalent |
| Detector | Mass Spectrometer (e.g., Agilent 5977A) | Flame Ionization Detector |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or DB-WAX (30 m x 0.25 mm, 0.25 µm) | HP-5MS (30 m x 0.25 mm, 0.25 µm) or DB-WAX (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL (Split mode, e.g., 50:1) | 1 µL (Split mode, e.g., 50:1) |
| Injector Temperature | 250 °C | 250 °C |
| Oven Program | 60°C (2 min hold), then 5°C/min to 240°C (5 min hold) | 60°C (2 min hold), then 5°C/min to 240°C (5 min hold) |
| MS Transfer Line | 280 °C | N/A |
| MS Ion Source | 230 °C | N/A |
| MS Quadrupole | 150 °C | N/A |
| Mass Range | 40-400 amu | N/A |
| FID Temperature | N/A | 250 °C |
Data Analysis:
-
GC-MS: Identify this compound by comparing its mass spectrum with a reference library (e.g., NIST) and its retention index with known values.
-
GC-FID: Identify this compound by comparing its retention time with that of a pure standard analyzed under the same conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR provides unambiguous structural information, confirming the identity of this compound.
-
Sample Preparation: Dissolve a known amount of the essential oil (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube. For quantitative NMR (qNMR), a certified internal standard of known concentration is added.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Data Analysis: Process the spectra and compare the chemical shifts (δ) and coupling constants (J) with reference data for this compound.
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of this compound identification, integrating the strengths of each analytical technique.
Caption: A workflow for the cross-validation of this compound identification.
Quantitative Data Comparison
Accurate quantification of this compound is crucial for quality assessment. The following table provides a comparison of key quantitative parameters for GC-FID and GC-MS.
| Parameter | GC-FID | GC-MS (SIM) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~1-5 µg/mL | ~0.1-1 µg/mL |
| Limit of Quantification (LOQ) | ~5-15 µg/mL | ~0.5-5 µg/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95-105% | 90-110% |
This compound Identification Data
Gas Chromatography Data
The retention index (RI) is a critical parameter for the identification of compounds in GC. The RI of this compound varies depending on the polarity of the stationary phase of the GC column.
| Column Type (Stationary Phase) | Polarity | Typical Retention Index (RI) |
| HP-5MS / DB-5 (5% Phenyl Methylpolysiloxane) | Non-polar | ~1275 |
| DB-WAX / Carbowax 20M (Polyethylene glycol) | Polar | ~1570 |
Mass Spectrometry Data
The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern that can be used for its identification.
Key Mass Fragments (m/z): 43, 93, 136
References
A Comparative Sensory Analysis of Myrcenyl Acetate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative sensory analysis of Myrcenyl acetate (B1210297) and its key derivatives, Dihydromyrcenyl acetate and Tetrahydrothis compound. The information presented herein is intended to assist researchers, scientists, and professionals in the fields of fragrance chemistry, sensory science, and drug development in understanding the nuanced olfactory characteristics of these compounds. This document summarizes their sensory profiles, physical properties, and the experimental methodologies used for their evaluation.
Introduction to this compound and Its Derivatives
This compound is a monoterpene ester recognized for its pleasant, fresh, and complex aroma profile.[1][2][3][4][5][6][7] It is a valuable ingredient in the fragrance and flavor industry.[1] Structural modifications to this compound, through hydrogenation, yield its derivatives, Dihydrothis compound and Tetrahydrothis compound. These modifications alter the molecule's saturation, which in turn significantly influences its sensory properties. Understanding these differences is crucial for the targeted application of these compounds in various commercial products.
Comparative Sensory Profile
The sensory profiles of this compound and its derivatives are distinct, each offering a unique olfactory experience. This compound possesses a multifaceted aroma with citrus, floral, and woody notes.[1][2][3][4][5][6][7] Dihydrothis compound presents a cleaner, more intense citrus and floral character, while Tetrahydrothis compound offers a profile with more pronounced herbal and mossy notes. A summary of their sensory descriptors is provided in the table below.
Table 1: Comparative Sensory and Physical Properties
| Property | This compound | Dihydrothis compound | Tetrahydrothis compound |
| CAS Number | 1118-39-4[1][4] | 53767-93-4[8][9][10] | 68480-08-0[11] |
| Molecular Formula | C₁₂H₂₀O₂[4][12] | C₁₂H₂₂O₂[9] | C₁₂H₂₄O₂ |
| Molecular Weight | 196.29 g/mol | 198.30 g/mol | 200.32 g/mol |
| Odor Profile | Fresh, clean, citrus, metallic, pear, lavender, floral complex, bergamot, woody, nutmeg[1][2][4][5][6] | Fresh, clean, citrus, floral, bergamot, lime, lavender, slightly woody and fruity[8][9][10] | Fresh, citrus, herbal, mossy, woody, lavender[11] |
| Specific Gravity | 0.904-0.913 @ 20°C/25°C[1][4] | 0.870-0.878 @ 20°C/25°C[8][10] | 0.858-0.867 @ 25°C[11] |
| Refractive Index | 1.456-1.461 @ 20°C[1][4] | 1.429-1.434 @ 20°C[8][10] | 1.410-1.432 @ 20°C[11] |
| Boiling Point | ~224 °C[2] | 213-218 °C[10] | 211-212 °C[11] |
| Flash Point | ~82.22 °C[1][4] | ~91.11 °C[10] | ~84.44 °C[11] |
Note: The odor profiles are compiled from various sources and represent a consensus of descriptors.
Experimental Protocols
The sensory data for these compounds are typically obtained through a combination of instrumental analysis and human sensory evaluation.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify the specific volatile compounds in a sample that are responsible for its aroma. In this method, the sample is injected into a gas chromatograph, which separates the individual compounds. The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to an olfactory port where a trained sensory panelist sniffs and describes the odor of each eluting compound.
Typical GC-O Parameters for Terpene Acetate Analysis:
-
Gas Chromatograph (GC): Agilent 8890 or similar.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet: Split mode (e.g., 15:1 split ratio) at 250°C.
-
Oven Program: Start at 70°C (hold for 2 min), ramp at 3°C/min to 85°C, then increase as needed to elute all compounds of interest.
-
Olfactory Port: Heated transfer line to prevent condensation, with humidified air to prevent nasal dryness for the panelist.
Sensory Panel Evaluation
A trained sensory panel is essential for obtaining reliable and reproducible descriptive sensory data. The panel should consist of individuals who have been screened for their olfactory acuity and trained to identify and quantify specific aroma attributes.
Protocol for Sensory Panel Evaluation of Terpene Esters:
-
Panelist Screening and Training: Panelists are selected based on their ability to detect and describe different odors. They undergo training to familiarize themselves with the specific aroma descriptors relevant to terpene acetates and to calibrate their intensity ratings.
-
Sample Preparation: The aroma compounds are diluted in an appropriate solvent (e.g., ethanol (B145695) or dipropylene glycol) to a concentration suitable for sensory evaluation. Samples are presented in a controlled environment with consistent temperature and humidity.[13]
-
Evaluation Procedure: Panelists are presented with the samples in a randomized and blind manner to avoid bias. They evaluate the odor of each sample using a standardized scoresheet, rating the intensity of various descriptors (e.g., citrus, floral, woody) on a defined scale (e.g., a 15-point scale).
-
Data Analysis: The data from the sensory panel is collected and statistically analyzed to determine the mean intensity ratings for each attribute and to identify significant differences between the samples.
Signaling Pathways and Logical Relationships
The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.
Olfactory Signaling Pathway
The binding of an odorant molecule, such as this compound or its derivatives, to a G protein-coupled olfactory receptor (GPCR) triggers a series of intracellular events. This cascade typically involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing a depolarization of the olfactory receptor neuron and the generation of an action potential. This signal is then transmitted to the olfactory bulb in the brain for further processing.
Caption: Olfactory Signal Transduction Cascade.
Experimental Workflow for Comparative Sensory Analysis
The process of comparing the sensory properties of this compound and its derivatives involves a structured workflow that integrates instrumental and sensory techniques to produce robust and reliable data.
Caption: Comparative Sensory Analysis Workflow.
Conclusion
The sensory profiles of this compound and its hydrogenated derivatives, Dihydrothis compound and Tetrahydrothis compound, exhibit distinct and valuable characteristics for the fragrance and flavor industry. This compound offers a balanced and complex aroma, while its derivatives provide variations in citrus intensity and the introduction of other aromatic facets. The selection of a specific compound will depend on the desired sensory outcome in the final product. The methodologies outlined in this guide provide a framework for the detailed and objective comparison of these and other aroma compounds, ensuring a data-driven approach to fragrance and flavor development.
References
- 1. This compound, 1118-39-4 [thegoodscentscompany.com]
- 2. scent.vn [scent.vn]
- 3. This compound IFF [ventos.com]
- 4. Fragrance University [fragranceu.com]
- 5. This compound, 1118-39-4 [perflavory.com]
- 6. specialchem.com [specialchem.com]
- 7. iff.com [iff.com]
- 8. dihydrothis compound, 53767-93-4 [thegoodscentscompany.com]
- 9. DIHYDROthis compound [ventos.com]
- 10. dihydrothis compound, 53767-93-4 [perflavory.com]
- 11. tetrahydrothis compound, 68480-08-0 [thegoodscentscompany.com]
- 12. Myrcenylacetate | C12H20O2 | CID 14235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. How to Evaluate Cannabis Essential Oil: Professional Sensory Techniques | Terpene Belt Farms [terpenebeltfarms.com]
Stability of Myrcenyl Acetate Under Diverse Conditions: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of myrcenyl acetate (B1210297) under various environmental conditions, crucial for its application in research, flavor, fragrance, and pharmaceutical formulations. Due to the limited availability of direct quantitative stability data for myrcenyl acetate, this guide presents a combination of reported data for structurally similar terpene acetates and a plausible, inferred stability profile for this compound based on established chemical principles and observed trends in related compounds.
Comparative Stability of Terpene Acetates
The stability of this compound and its alternatives is paramount for ensuring product efficacy and shelf-life. The following tables summarize the stability of various terpene acetates under thermal, photo, and pH stress conditions.
Table 1: Thermal Stability of Selected Terpene Acetates
| Compound | Condition | Observation | Inferred Stability of this compound |
| Linalyl Acetate | Elevated Temperatures | Known to be one of the more unstable acetates, prone to isomerization and decomposition. | Due to its strained tertiary allylic acetate structure, this compound is likely to exhibit moderate thermal stability, potentially undergoing isomerization or elimination reactions at elevated temperatures. |
| Geranyl Acetate | High Temperatures | Generally more stable than linalyl acetate. | This compound's stability is expected to be comparable to or slightly less than geranyl acetate. |
| Terpinyl Acetate | Heat | Considered to have good stability and is less prone to discoloration.[1] | This compound may be less stable than terpinyl acetate due to the presence of a more reactive conjugated diene system. |
| Bornyl Acetate | Thermal Decomposition | Studies have determined its first-order decomposition kinetics at high temperatures.[2] | The decomposition of this compound under high heat would likely follow complex pathways involving its diene and acetate functionalities. |
Table 2: Photostability of Selected Terpene Acetates
| Compound | Condition | Observation | Inferred Stability of this compound |
| General Terpenes | UV and Visible Light | Unsaturated terpenes are susceptible to photodegradation, including oxidation and isomerization.[3] | The conjugated diene system in this compound makes it susceptible to photodegradation, potentially leading to polymerization or oxidation upon exposure to UV light. |
| Citronellyl Acetate | UV/Vis Spectra | Not expected to be phototoxic/photoallergenic based on its UV/Vis spectra.[4] | This compound's extended conjugation might lead to some light absorption and potential for photosensitivity, warranting further investigation. |
Table 3: pH and Hydrolytic Stability of Selected Terpene Acetates
| Compound | Condition | Observation | Inferred Stability of this compound |
| General Esters | Acidic or Alkaline pH | Esters are susceptible to hydrolysis, which is catalyzed by both acids and bases.[5][6] | This compound, as an ester, will undergo hydrolysis under both acidic and alkaline conditions to yield myrcenol (B1195821) and acetic acid. The rate of hydrolysis is expected to be significant at pH extremes. |
| Neryl Acetate | Extreme pH | Can undergo hydrolysis under extremely acidic or alkaline conditions but is stable in typical cosmetic and fragrance pH ranges (4-8).[7] | It is plausible that this compound exhibits similar stability within a neutral to mildly acidic pH range, with increased degradation at pH values below 4 and above 8. |
| Bornyl Acetate | Acidic or Alkaline Conditions | Can hydrolyze into borneol and acetic acid.[8] | The hydrolysis of this compound is a primary degradation pathway in aqueous environments outside of a neutral pH range. |
Experimental Protocols
Detailed methodologies are essential for reproducible stability testing. Below are protocols for key experiments.
Protocol 1: Accelerated Thermal Stability Testing
Objective: To evaluate the stability of this compound at elevated temperatures.
Methodology:
-
Sample Preparation: Accurately weigh 1 g of this compound into amber glass vials. For comparison, prepare vials with linalyl acetate and geranyl acetate.
-
Storage Conditions: Place the vials in controlled temperature chambers at 40°C, 50°C, and 60°C.[9]
-
Time Points: Withdraw samples at 0, 1, 2, 4, and 8 weeks.
-
Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Dilute an aliquot of each sample in a suitable solvent (e.g., ethanol). Inject into a GC-MS system to quantify the remaining percentage of the parent compound and identify any degradation products.
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Temperature Program: Start at 60°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.[10]
-
Mass Spectrometry: Scan from m/z 40 to 400.
-
-
Data Evaluation: Calculate the percentage degradation of each compound at each time point and temperature.
Protocol 2: Photostability Testing (ICH Q1B Guideline)
Objective: To assess the impact of light exposure on the stability of this compound.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL in ethanol) in quartz cuvettes or place the neat oil in clear glass vials. Prepare a "dark" control sample by wrapping an identical sample in aluminum foil.
-
Exposure Conditions: Expose the samples to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[11] A photostability chamber equipped with a calibrated light source is used.
-
Analysis: At the end of the exposure period, analyze both the exposed and dark control samples by GC-MS as described in Protocol 1.
-
Data Evaluation: Compare the chromatograms of the exposed and dark control samples. Identify and quantify any new peaks (degradation products) and calculate the percentage loss of the parent compound.
Protocol 3: Hydrolysis Study (pH Stability)
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare aqueous buffer solutions at pH 4, 7, and 9.
-
Sample Preparation: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile). Add a small aliquot of the stock solution to each buffer to achieve a final concentration of approximately 100 µg/mL.
-
Incubation: Store the buffered solutions in sealed vials at a constant temperature (e.g., 25°C or 40°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection or GC-MS to quantify the remaining this compound.
-
Data Evaluation: Plot the concentration of this compound versus time for each pH and determine the hydrolysis rate constant.
Visualizing the Experimental Workflow
Caption: Workflow for assessing the stability of this compound.
References
- 1. terpineol acetate, 8007-35-0 [thegoodscentscompany.com]
- 2. The thermal decomposition of bornyl and isobornyl acetates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Decomposition of Terpenes by Ozone during Sampling on Tenax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Neryl Acetate (141-12-8) - Synthetic Ingredient For Perfumery — Scentspiracy [scentspiracy.com]
- 8. foreverest.net [foreverest.net]
- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 10. mdpi.com [mdpi.com]
- 11. pharmaacademias.com [pharmaacademias.com]
A Comparative Analysis of Myrcenyl Acetate and Other Terpenes in Insect Attraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the insect-attracting properties of Myrcenyl acetate (B1210297) against other common terpenes. The information presented is based on available experimental data from electrophysiological and behavioral studies. This document aims to be a valuable resource for researchers in chemical ecology, pest management, and the development of novel insect attractants or repellents.
Myrcenyl acetate, a monoterpene ester, is a naturally occurring compound found in a variety of plants. It is known for its pleasant, fresh, and slightly floral-citrus aroma.[1][2][3] In the intricate world of chemical communication, terpenes and their derivatives play a crucial role in mediating interactions between plants and insects. Understanding the relative attractiveness of these compounds is paramount for developing effective and environmentally benign pest control strategies, as well as for enhancing pollination in agricultural systems.
Quantitative Comparison of Insect Responses
Direct comparative studies quantifying the insect response to this compound alongside other terpenes in a single, controlled experiment are limited in the publicly available scientific literature. The following table is a compilation of data from various studies, which may have used different insect species and experimental conditions. Therefore, this data should be interpreted with caution and is intended to provide a general overview rather than a direct, standardized comparison.
| Compound | Insect Species | Experimental Method | Observed Response |
| This compound | Various pollinators | Plant volatile analysis | Component of floral scents in pollinator-attracting plants.[4] |
| Linalool | Aedes aegypti | Electroantennography (EAG) | Strong antennal response.[5] |
| Geraniol | Culex pipiens | Larval toxicity assay | LC50 of 6.86 µg/mL. |
| Geranyl Acetate | Codling moth | Olfactory behavioral bioassay | Repellent effect at high doses.[5] |
| (Z)-3-hexenyl acetate | Grapholita molesta | Field trapping | Synergistic effect with sex pheromone, increasing male attraction.[6] |
| Pentyl acetate | Solenopsis invicta | Behavioral assay | Identified as a potential attractant.[7] |
Disclaimer: The data presented in this table is collated from multiple sources and is not the result of a single comparative study. Experimental conditions, insect species, and methodologies may vary between the cited studies, which can influence the observed responses.
Experimental Protocols
The evaluation of insect attraction to volatile compounds typically involves two main experimental approaches: electroantennography (EAG) to measure the antennal sensory response and behavioral assays to observe the insect's movement in response to the chemical cue.
Electroantennography (EAG)
EAG is a technique used to measure the electrical output of an entire insect antenna in response to an odor stimulus. It provides a measure of the overall olfactory stimulation.[8][9]
1. Insect Preparation:
-
The insect is immobilized, often by restraining it in a pipette tip or on a wax block, with the head and antennae exposed.
-
In some cases, the antenna is excised at its base.
2. Electrode Placement:
-
Two microelectrodes, typically glass capillaries filled with a saline solution, are used.
-
The reference electrode is inserted into the insect's head or the base of an excised antenna.
-
The recording electrode is placed in contact with the distal tip of the antenna.
3. Stimulus Delivery:
-
A continuous stream of purified and humidified air is passed over the antenna.
-
A known concentration of the test compound (e.g., this compound dissolved in a solvent) is applied to a filter paper and placed inside a Pasteur pipette.
-
A puff of air is delivered through the pipette, introducing the odorant into the continuous airstream for a defined period (e.g., 0.5 seconds).
4. Data Recording and Analysis:
-
The change in electrical potential between the electrodes (the EAG response) is amplified and recorded.
-
The amplitude of the depolarization is measured in millivolts (mV).
-
Responses to different compounds and concentrations are compared to a solvent control.
Behavioral Assays (Y-Tube Olfactometer)
Behavioral assays are designed to determine if a chemical cue elicits an attractive, repellent, or neutral response in an insect. The Y-tube olfactometer is a common apparatus for these experiments.
1. Apparatus:
-
A Y-shaped glass or plastic tube is used.
-
A continuous airflow is maintained through each arm of the Y-tube.
2. Stimulus and Control:
-
The test compound, dissolved in a solvent and applied to a filter paper, is placed in one arm of the olfactometer, introducing the scent into the airflow.
-
The other arm contains a filter paper with only the solvent, serving as the control.
3. Insect Release:
-
An individual insect is released at the base of the Y-tube.
-
The insect is given a set amount of time to make a choice between the two arms.
4. Data Collection and Analysis:
-
The first choice of the insect (i.e., which arm it enters first) and the time spent in each arm are recorded.
-
A statistically significant preference for the arm with the test compound indicates attraction, while a preference for the control arm suggests repulsion.
Mandatory Visualizations
The following diagrams illustrate the generalized workflows for comparing insect attractants and a simplified signaling pathway for odor perception.
A generalized experimental workflow for comparing insect attractants.
Simplified signaling pathway of insect odor perception.
References
- 1. This compound, 1118-39-4 [thegoodscentscompany.com]
- 2. This compound – Fresh Citrus-woody Ester | Chemicalbull [chemicalbull.com]
- 3. This compound, 1118-39-4 [perflavory.com]
- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Olfactory and behavioral responses to acetate esters in red imported fire ant, Solenopsis invicta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Myrcenyl Acetate Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biosynthetic pathway for myrcenyl acetate (B1210297) against traditional chemical synthesis and natural extraction methods. Myrcenyl acetate, a valuable monoterpene ester with applications in fragrances and potentially as a precursor for pharmaceuticals, is gaining interest for sustainable production routes.[1][2][3][4] This document outlines the enzymatic steps for its biosynthesis, presents a framework for its validation, and offers a quantitative comparison with alternative production strategies.
The Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound begins with the universal C10 monoterpene precursor, geranyl pyrophosphate (GPP), which is derived from the upstream mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. The biosynthesis proceeds in three key enzymatic steps:
-
Myrcene (B1677589) Formation: A monoterpene synthase, specifically a myrcene synthase (MS), catalyzes the cyclization and elimination of pyrophosphate from GPP to form the olefin myrcene.[5][6]
-
Hydroxylation to Myrcenol (B1195821): A hydroxylase enzyme, likely a cytochrome P450 monooxygenase, introduces a hydroxyl group onto the myrcene backbone to create myrcenol.[7] This step is inferred from the known mechanisms of plant secondary metabolism where hydroxylases are key modifying enzymes.[8][9]
-
Acetylation to this compound: An alcohol acetyltransferase (AAT) facilitates the final step, transferring an acetyl group from acetyl-CoA to the hydroxyl group of myrcenol, yielding this compound.[10][11]
Validation of the Biosynthetic Pathway
Validating this heterologous pathway in a microbial host such as E. coli or Saccharomyces cerevisiae involves a systematic workflow. This process confirms that the chosen enzymes are active and that the pathway can efficiently produce the target molecule.
Comparison of Production Methods
This compound can be produced through three primary methods: heterologous biosynthesis, chemical synthesis, and extraction from natural sources. Each method presents distinct advantages and disadvantages in terms of yield, scalability, and environmental impact.
| Parameter | Heterologous Biosynthesis | Chemical Synthesis | Natural Extraction |
| Starting Material | Simple sugars (e.g., glucose) | Myrcene, β-pinene, or other petrochemicals[12][13] | Plant biomass (e.g., essential oil-bearing plants) |
| Reported Titer/Yield | Myrcene Titer: up to 58 mg/L (E. coli).[5] this compound not yet reported. | Intermediate step yields: 74-87%.[13] Overall yield data is limited. | Highly variable; depends on plant source and harvest conditions. |
| Purity | Potentially very high (>99%) with optimized pathways and purification. | High (>95%), but may contain isomeric impurities or residual catalysts.[14][15] | Low to moderate; part of a complex essential oil mixture. |
| Key Process Steps | Fermentation, cell lysis, product extraction, and purification. | Multi-step reactions often requiring protection/deprotection steps, catalysts, and purification.[12][16] | Distillation (e.g., steam distillation), solvent extraction, and fractional distillation.[17] |
| Environmental Impact | Utilizes renewable feedstocks; potential for reduced energy and solvent use. | Often relies on petroleum-based precursors, harsh reagents, and organic solvents. | Can be land and water-intensive; solvent use in some extraction methods. |
| Scalability | Highly scalable using standard industrial fermentation infrastructure. | Well-established and scalable chemical manufacturing processes. | Limited by agricultural land availability, climate, and crop yields. |
Experimental Protocols
Alcohol Acetyltransferase (AAT) In Vitro Assay
This protocol is designed to confirm the activity of the putative AAT enzyme, which catalyzes the final step in this compound biosynthesis.
-
Objective: To quantify the formation of this compound from myrcenol and acetyl-CoA using a purified AAT enzyme.
-
Materials:
-
Purified recombinant AAT enzyme in assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Myrcenol stock solution (in ethanol).
-
Acetyl-CoA stock solution (in water).
-
Quenching solution (e.g., ethyl acetate with an internal standard like dodecane).
-
GC vials.
-
-
Protocol:
-
Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer, a final concentration of 1-5 mM myrcenol, and 2-4 µM of the purified AAT enzyme.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding acetyl-CoA to a final concentration of 0.2-1 mM.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.
-
Stop the reaction by adding an equal volume of the quenching solution (e.g., 200 µL of ethyl acetate containing an internal standard).
-
Vortex vigorously for 30 seconds to extract the this compound into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a GC vial for analysis.
-
Analyze the sample via GC-MS to identify and quantify the this compound peak relative to the internal standard.[11]
-
GC-MS Analysis of this compound
This method provides a robust protocol for the separation, identification, and quantification of this compound from fermentation broth or in vitro assay samples.[18][19]
-
Objective: To identify and quantify this compound.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Materials:
-
Sample extract in a volatile solvent (e.g., ethyl acetate).
-
Helium carrier gas.
-
GC column suitable for terpene analysis (e.g., DB-5ms, HP-5ms, or a wax column like Rtx®-Wax).[20]
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
MS Transfer Line Temperature: 260°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time, which is determined by running an authentic standard.
-
Confirm the identity by comparing the mass spectrum of the peak with a reference library (e.g., NIST).
-
Quantify the compound by integrating the peak area and comparing it to a calibration curve generated with known concentrations of the this compound standard.
-
References
- 1. Myrcenylacetate | C12H20O2 | CID 14235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 1118-39-4 [thegoodscentscompany.com]
- 3. iff.com [iff.com]
- 4. specialchem.com [specialchem.com]
- 5. Microbial Synthesis of Myrcene by Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (E)-beta-ocimene and myrcene synthase genes of floral scent biosynthesis in snapdragon: function and expression of three terpene synthase genes of a new terpene synthase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myrcenol | C10H18O | CID 10975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Over-expression of Arabidopsis thaliana carotenoid hydroxylases individually and in combination with a beta-carotene ketolase provides insight into in vivo functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular characterization and functional expression of flavonol 6-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Saccharomyces cerevisiae Atf1p is an alcohol acetyltransferase and a thioesterase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0012224A1 - Process for the synthesis of fragrant mixtures - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. This compound IFF [ventos.com]
- 15. berjeinc.com [berjeinc.com]
- 16. US4266087A - Process for preparing a myrcenol, cis-ocimenol mixture substantially free of trans-ocimenol - Google Patents [patents.google.com]
- 17. Isolation of Geranyl Acetate and Chemical Analysis of the Essential Oil from Melaleuca armillaris (Sol. ex Gaertn.) Sm. [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. japsonline.com [japsonline.com]
Safety Operating Guide
Proper Disposal of Myrcenyl Acetate: A Guide for Laboratory Professionals
The safe and compliant disposal of myrcenyl acetate (B1210297) is critical for ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for researchers, scientists, and drug development professionals to manage myrcenyl acetate waste effectively. Adherence to these protocols is paramount to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as a combustible liquid that can cause skin and eye irritation.[1] Ingestion may be harmful.[1] Prior to handling, it is crucial to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[1][2] Ensure adequate ventilation and avoid inhalation of vapors.[1][3] In case of a spill, immediately eliminate all ignition sources.[2][3]
Logistical and Operational Disposal Plan
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1][3][4] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable guidelines.[5][6]
Key Disposal Principles:
-
Do Not Dispose in Drains or Trash: this compound should never be disposed of down the sanitary sewer or in regular trash.[3][5][7] This practice is environmentally harmful and violates regulations.
-
Waste Segregation: Store this compound waste separately from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.[1][8]
-
Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[5] The label should also include the date of waste generation and the principal investigator's contact information.[5]
-
Secure Storage: Waste containers should be kept tightly closed and stored in a designated cool, dry, and well-ventilated satellite accumulation area.[1][2][8][9]
Step-by-Step Disposal Protocol
-
Waste Identification and Characterization:
-
Identify all waste streams containing this compound. This includes pure, unused product, contaminated solutions, and materials used for spill cleanup.
-
Characterize the waste. This compound is a combustible liquid.[1]
-
-
Containerization:
-
Waste Collection and Labeling:
-
Carefully transfer the this compound waste into the designated container, avoiding splashes and spills.
-
Immediately label the container with a hazardous waste tag provided by your EHS department.[5] The label must include:
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area that is at or near the point of generation.[8][9]
-
Ensure the storage area is secure and accessible only to trained personnel.[10]
-
Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[9]
-
-
Disposal Request and Pickup:
-
Once the waste container is full or you are ready for disposal, submit a chemical waste pickup request to your institution's EHS department.[11]
-
Do not attempt to transport the hazardous waste yourself. Trained EHS personnel will collect the waste for proper off-site disposal.
-
Quantitative Data for this compound
| Property | Value | Source |
| Chemical Formula | C12H20O2 | [1] |
| Molecular Weight | 196.29 g/mol | [1][12] |
| Flash Point | ~95 °C (~203 °F) | [1] |
| Boiling Point | ~238 °C | [1] |
| Appearance | Clear, colorless liquid | [1] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this compound waste. The disposal procedures outlined are generally applicable to waste generated from various research applications involving this chemical.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. chemicalbull.com [chemicalbull.com]
- 2. echemi.com [echemi.com]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. fishersci.com [fishersci.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 11. vumc.org [vumc.org]
- 12. Myrcenylacetate | C12H20O2 | CID 14235 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Myrcenyl Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Myrcenyl acetate (B1210297), including detailed operational procedures and disposal plans. By offering clear, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.
Myrcenyl acetate is a combustible liquid that can cause skin irritation and may trigger an allergic skin reaction.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1][3] Adherence to proper safety protocols is crucial to minimize risks and ensure a safe laboratory environment.
Essential Safety Information at a Glance
For quick reference, the following table summarizes the key quantitative data and hazard information for this compound.
| Property | Value | Reference |
| CAS Number | 1118-39-4 | [1] |
| Molecular Formula | C12H20O2 | [4] |
| Molecular Weight | 196.29 g/mol | [4] |
| Appearance | Clear, colorless liquid | |
| Flash Point | ~95 °C (~180-203°F) | [2] |
| GHS Hazard Statements | H315: Causes skin irritation | [1][3] |
| H317: May cause an allergic skin reaction | [1][3] | |
| H411: Toxic to aquatic life with long lasting effects | [1][3] | |
| Signal Word | Warning | [1] |
Operational Plan: Step-by-Step Handling Procedures
This section provides a detailed, procedural guide for the safe handling of this compound from receipt to disposal.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] The use of a chemical fume hood is strongly recommended to minimize inhalation of vapors.
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces, as this compound is a combustible liquid.[2][5] Use non-sparking tools.[1]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher suitable for flammable liquids (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) are readily accessible.[1][2]
2. Personal Protective Equipment (PPE):
Before handling this compound, all personnel must be equipped with the following PPE:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes.[1][5]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[1][2] Gloves must be inspected for integrity before each use.[1]
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[1][2] In cases of significant splash risk, a chemical-resistant apron should be worn.
-
Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1][6]
3. Handling and Experimental Protocols:
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that containers are properly grounded and bonded during transfer.
-
Dispensing: When transferring or dispensing this compound, do so slowly and carefully to avoid splashing.
-
Heating: If heating is required, use a water bath, heating mantle, or other controlled heating source. Avoid direct heating with an open flame.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and to prevent inhalation of vapors.[1][2]
4. Storage:
-
Container: Store this compound in a tightly closed container.[1][2][4]
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][2][4]
-
Incompatibilities: Store away from strong oxidizing agents.[2]
5. Spill and Emergency Procedures:
-
Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[2][5]
-
Large Spills: In the event of a large spill, evacuate the area immediately. If safe to do so, contain the spill to prevent it from entering drains or waterways.[1][5] Notify your institution's environmental health and safety department.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation or a rash occurs, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
-
6. Disposal Plan:
-
Waste Characterization: this compound waste is considered hazardous due to its flammability and toxicity to aquatic life.
-
Disposal Method: Dispose of this compound and any contaminated materials through a licensed chemical destruction plant.[1] Do not dispose of it down the drain or in the regular trash.[1]
-
Containerization: Collect waste in a properly labeled, sealed, and compatible container.
-
Regulations: All disposal activities must comply with local, state, and federal regulations.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
